molecular formula C7H10ClNO B1274106 2-Amino-p-cresol Hydrochloride CAS No. 2977-71-1

2-Amino-p-cresol Hydrochloride

Cat. No.: B1274106
CAS No.: 2977-71-1
M. Wt: 159.61 g/mol
InChI Key: MZMUKGFYWNOPAU-UHFFFAOYSA-N
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Description

2-Amino-p-cresol Hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Aminop-cresol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMUKGFYWNOPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183916
Record name 2-Aminop-cresol hydrochloride
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Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2977-71-1
Record name Phenol, 2-amino-4-methyl-, hydrochloride (1:1)
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Record name 2-Aminop-cresol hydrochloride
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Record name 2-Aminop-cresol hydrochloride
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Record name 2-aminop-cresol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Amino-p-cresol Hydrochloride, a significant chemical intermediate. This document details its physicochemical characteristics, outlines experimental protocols for their determination, and presents a summary of its synthesis and safety considerations.

Core Properties of this compound

This compound is the salt form of 2-Amino-p-cresol, presenting as a white to gray powder or crystalline solid. Its chemical structure consists of a phenol ring substituted with an amino group and a methyl group.

PropertyValueReference
Chemical Name 2-Amino-4-methylphenol hydrochloride
Synonyms 2-Amino-p-cresol HCl, 2-Hydroxy-5-methylaniline hydrochloride[1]
CAS Number 2977-71-1[2][3][4]
Molecular Formula C₇H₁₀ClNO[3][4][5]
Molecular Weight 159.61 g/mol [2][3][4][5]
Melting Point 222-224 °C (decomposes)[6][7]
Solubility Slightly soluble in water. Soluble in oxygenated solvents.[6][7][8]
pKa 10.06 ± 0.18 (Predicted for the parent compound)[6][7]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For this compound, a standard capillary melting point determination method is employed.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[9]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For this compound, decomposition is observed around 222-224°C.[6][7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the saturated solution is then determined analytically.

Apparatus:

  • Flasks with stoppers

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge or filtration apparatus (e.g., syringe filter with a 0.45 µm membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water, ethanol) in a flask. The flask is sealed to prevent solvent evaporation.

  • Equilibration: The flask is placed in a constant temperature bath (e.g., 25°C or 37°C) and agitated using a shaker or stirrer. Agitation should be sufficient to keep the solid suspended. Equilibrium is typically reached within 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the solution by centrifugation or filtration. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method. For UV-Vis spectrophotometry, a calibration curve of absorbance versus known concentrations of the compound is first prepared. The absorbance of the saturated solution is then measured, and its concentration is determined from the calibration curve.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture. The ionic strength of the solution is often kept constant by adding a neutral salt like KCl.

  • Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.[10][11]

Synthesis Workflow

2-Amino-p-cresol is typically synthesized from p-cresol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

G pCresol p-Cresol Nitration Nitration (e.g., HNO₃, H₂SO₄) pCresol->Nitration Nitro_pCresol 2-Nitro-p-cresol Nitration->Nitro_pCresol Reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Nitro_pCresol->Reduction Amino_pCresol 2-Amino-p-cresol Reduction->Amino_pCresol HCl_Addition Addition of Hydrochloric Acid (HCl) Amino_pCresol->HCl_Addition FinalProduct This compound HCl_Addition->FinalProduct

Synthesis of this compound.

Logical Relationships of Properties and Applications

The physicochemical properties of this compound are directly related to its synthesis, handling, and applications.

G cluster_properties Physicochemical Properties cluster_synthesis Synthesis & Handling cluster_applications Applications MeltingPoint Melting Point Purity Purity MeltingPoint->Purity indicates Solubility Solubility Synthesis Chemical Synthesis Solubility->Synthesis affects purification pKa pKa Pharma Pharmaceutical Intermediate pKa->Pharma influences biological activity Dyes Dye Intermediate Synthesis->Dyes Synthesis->Pharma Research Research Chemical Synthesis->Research Purity->Dyes Purity->Pharma Safety Handling & Safety Safety->Synthesis

Properties and Applications of 2-Amino-p-cresol HCl.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[12] It is important to avoid the formation of dust and aerosols.[12] Store the compound in a tightly closed container in a dry and cool place.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride (CAS: 2977-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-p-cresol Hydrochloride (CAS: 2977-71-1), a chemical compound with applications in various research and development sectors. This document collates available data on its physicochemical properties, synthesis, and potential biological significance, offering a valuable resource for professionals in drug development and scientific research.

Core Compound Properties

This compound is the hydrochloride salt of 2-Amino-p-cresol. While much of the available in-depth biological research focuses on the parent compound and structurally related molecules like p-cresol, the data presented here provides a foundational understanding for researchers investigating this specific salt form.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its parent compound, 2-Amino-p-cresol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2977-71-1[1]
Molecular Formula C₇H₉NO·HCl[1]
Molecular Weight 159.61 g/mol [1]
Alternate Names 2-Amino-4-methylphenol Hydrochloride, 2-Hydroxy-5-methylaniline Hydrochloride[1]
Appearance Crystalline Powder[2]
Purity ≥98.0%[2]
IUPAC Name 2-amino-4-methylphenol;hydrochloride[2]

Table 2: Physicochemical Properties of 2-Amino-p-cresol (Parent Compound)

PropertyValueSource
CAS Number 95-84-1[3][4]
Molecular Formula C₇H₉NO[3][5]
Molecular Weight 123.15 g/mol [3][5]
Melting Point 133-136 °C[4][6]
Boiling Point Sublimes[3]
Appearance Brown powder, Beige to gray-brown powder or crystalline solid[3][7]
Solubility Less than 1 mg/mL in water at 68 °F[3]
Alternate Names 2-Amino-4-methylphenol, 2-Hydroxy-5-methylaniline, 3-Amino-4-hydroxytoluene[3][8]

Synthesis and Manufacturing

The primary route for the synthesis of 2-Amino-p-cresol involves the nitration of p-cresol, followed by the reduction of the resulting nitro-p-cresol.[8]

Experimental Protocol: Synthesis of 2-Amino-p-cresol

A common laboratory-scale synthesis of 2-Amino-p-cresol involves the reduction of 4-methyl-2-nitrophenol. The following is a representative protocol:

  • Dissolution: Dissolve 4-methyl-2-nitrophenol in a suitable solvent, such as methanol.

  • Catalyst Addition: Add a palladium on activated carbon catalyst (e.g., 10% Pd/C) to the solution.

  • Hydrogenation: Deoxygenate the reaction mixture under vacuum and then purge with hydrogen gas.

  • Reaction: Stir the mixture under a hydrogen atmosphere for several hours at room temperature.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate in vacuo to yield 2-amino-4-methylphenol.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the signaling pathways and specific biological activities of this compound is limited. However, research on the structurally related compound, p-cresol, provides valuable insights into potential mechanisms of action that warrant investigation for 2-Amino-p-cresol. It is crucial to note that the following information is extrapolated from studies on p-cresol and its metabolites and should be considered as potential areas of research for this compound.

Cytochrome P450-Mediated Bioactivation

p-Cresol is known to be metabolized by cytochrome P450 enzymes in the liver.[9] This bioactivation can lead to the formation of reactive intermediates. A potential metabolic pathway for 2-Amino-p-cresol could involve similar enzymatic processes, leading to the formation of reactive quinone-imine or other electrophilic species that can interact with cellular macromolecules.

G 2-Amino-p-cresol 2-Amino-p-cresol CYP450 Enzymes CYP450 Enzymes 2-Amino-p-cresol->CYP450 Enzymes Metabolism Reactive Metabolites Reactive Metabolites CYP450 Enzymes->Reactive Metabolites Cellular Macromolecules Cellular Macromolecules Reactive Metabolites->Cellular Macromolecules Adduct Formation Potential Toxicity Potential Toxicity Cellular Macromolecules->Potential Toxicity

Hypothesized bioactivation of 2-Amino-p-cresol.
Modulation of Calcium Signaling

Studies on p-cresol have demonstrated its ability to induce a rise in intracellular calcium concentration ([Ca2+]i) in human glioblastoma cells.[10] This effect was shown to be concentration-dependent and could be a potential mechanism of cytotoxicity. A similar activity could be investigated for 2-Amino-p-cresol.

A proposed experimental workflow to investigate this is as follows:

G cluster_0 In Vitro Experiment Cell Culture Culture Glioblastoma Cells Compound Treatment Treat cells with 2-Amino-p-cresol HCl Cell Culture->Compound Treatment Calcium Imaging Measure [Ca2+]i using fluorescent indicators Compound Treatment->Calcium Imaging Data Analysis Analyze dose-response relationship Calcium Imaging->Data Analysis

Workflow for investigating calcium signaling effects.

The potential signaling pathway for p-cresol-induced calcium increase involves a store-operated mechanism, which could be a starting point for investigating 2-Amino-p-cresol.

G 2-Amino-p-cresol 2-Amino-p-cresol Plasma Membrane Receptor Plasma Membrane Receptor 2-Amino-p-cresol->Plasma Membrane Receptor Binding PLC Activation PLC Activation Plasma Membrane Receptor->PLC Activation Signal Transduction IP3 Production IP3 Production PLC Activation->IP3 Production ER Ca2+ Release ER Ca2+ Release IP3 Production->ER Ca2+ Release Induces Store-Operated Ca2+ Entry Store-Operated Ca2+ Entry ER Ca2+ Release->Store-Operated Ca2+ Entry Triggers Increased [Ca2+]i Increased [Ca2+]i Store-Operated Ca2+ Entry->Increased [Ca2+]i

References

In-Depth Technical Guide: 2-Amino-p-cresol Hydrochloride (C7H10ClNO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-p-cresol Hydrochloride, a versatile organic compound with applications in various fields of chemical synthesis and potential biological activities. This document details its physicochemical properties, synthesis and purification protocols, and current understanding of its biological relevance, with a focus on presenting quantitative data and experimental methodologies.

Physicochemical Properties

This compound, also known as 2-Amino-4-methylphenol Hydrochloride, is the hydrochloride salt of 2-Amino-p-cresol. It is a crystalline solid that is soluble in polar solvents.[1] The introduction of the hydrochloride salt enhances its stability and water solubility compared to the free base form.

PropertyValueReference
Molecular Formula C7H10ClNO[2]
Molecular Weight 159.61 g/mol [2]
CAS Number 2977-71-1[2]
Appearance White to gray powder or crystals[3]
Melting Point 222-224 °C (decomposes)[4]
Solubility Soluble in water[3]
IUPAC Name 2-amino-4-methylphenol;hydrochloride[2]

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the synthesis of the free base, 2-Amino-p-cresol, followed by its conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of 2-Amino-p-cresol

The most common industrial synthesis of 2-Amino-p-cresol involves the nitration of p-cresol followed by the reduction of the resulting nitro derivative.[5]

Step 1: Nitration of p-Cresol

  • Materials: p-Cresol, nitric acid, sulfuric acid.

  • Procedure: A mixture of nitric acid and sulfuric acid is slowly added to a cooled solution of p-cresol. The reaction temperature is carefully controlled to prevent over-nitration and side reactions. The reaction mixture is then poured onto ice, and the precipitated 2-nitro-p-cresol is collected by filtration.

Step 2: Reduction of 2-Nitro-p-cresol

  • Materials: 2-Nitro-p-cresol, a reducing agent (e.g., iron powder in acidic medium, or catalytic hydrogenation with H2/Pd-C), solvent (e.g., methanol for catalytic hydrogenation).[6]

  • Procedure (Catalytic Hydrogenation): 2-Nitro-p-cresol is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere with stirring until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield crude 2-Amino-p-cresol.[6]

Experimental Protocol: Conversion to Hydrochloride Salt and Purification

The crude 2-Amino-p-cresol is converted to its hydrochloride salt for improved stability and handling.

  • Materials: Crude 2-Amino-p-cresol, concentrated hydrochloric acid, ethanol, diethyl ether (or other suitable anti-solvent).

  • Procedure:

    • Dissolve the crude 2-Amino-p-cresol in a minimal amount of ethanol.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. The hydrochloride salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove residual impurities.

    • Dry the purified crystals under vacuum.

Purification by Recrystallization

For higher purity, this compound can be recrystallized. A suitable solvent system is aqueous ethanol.[4]

  • Procedure:

    • Dissolve the crude hydrochloride salt in a minimum amount of hot aqueous ethanol.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

G cluster_synthesis Synthesis of 2-Amino-p-cresol cluster_purification Purification p-Cresol p-Cresol Nitration Nitration p-Cresol->Nitration HNO3, H2SO4 2-Nitro-p-cresol 2-Nitro-p-cresol Nitration->2-Nitro-p-cresol Reduction Reduction 2-Nitro-p-cresol->Reduction H2, Pd/C Crude 2-Amino-p-cresol Crude 2-Amino-p-cresol Reduction->Crude 2-Amino-p-cresol HCl Addition HCl Addition Crude 2-Amino-p-cresol->HCl Addition conc. HCl, Ethanol Crude Hydrochloride Salt Crude Hydrochloride Salt HCl Addition->Crude Hydrochloride Salt Recrystallization Recrystallization Crude Hydrochloride Salt->Recrystallization Aqueous Ethanol Pure 2-Amino-p-cresol HCl Pure 2-Amino-p-cresol HCl Recrystallization->Pure 2-Amino-p-cresol HCl G 2-Amino-p-cresol HCl 2-Amino-p-cresol HCl Characterization Characterization 2-Amino-p-cresol HCl->Characterization Spectroscopy Spectroscopy Characterization->Spectroscopy Purity Analysis Purity Analysis Characterization->Purity Analysis 1H NMR 1H NMR (Proton Environment) Spectroscopy->1H NMR 13C NMR 13C NMR (Carbon Skeleton) Spectroscopy->13C NMR FTIR FTIR (Functional Groups) Spectroscopy->FTIR Mass Spec Mass Spectrometry (Molecular Weight) Spectroscopy->Mass Spec HPLC HPLC (Purity Assessment) Purity Analysis->HPLC

References

An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride: Structure, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-p-cresol Hydrochloride, a significant chemical intermediate. The document details its chemical structure, explores its various isomers, presents key physicochemical data in a structured format, and outlines experimental protocols for its synthesis. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of dye manufacturing, pharmaceuticals, and organic synthesis.

Chemical Structure and Properties of this compound

This compound is the hydrochloride salt of 2-Amino-p-cresol. The core structure, 2-Amino-p-cresol, also known as 2-amino-4-methylphenol, consists of a phenol ring substituted with an amino group at position 2 and a methyl group at position 4[1]. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid[2][3]. This salt form often enhances the stability and solubility of the compound in aqueous solutions.

The chemical structure of this compound is characterized by the IUPAC name 2-amino-4-methylphenol;hydrochloride[2]. Its molecular formula is C7H10ClNO, and it has a molecular weight of approximately 159.61 g/mol [2][4]. Synonyms for this compound include 2-Amino-4-methylphenol Hydrochloride and 2-Hydroxy-5-methylaniline Hydrochloride[1][4][5][6]. The free base, 2-Amino-p-cresol, appears as a beige to gray-brown powder or crystalline solid[1][7].

Isomers of 2-Amino-p-cresol

Isomers of aminocresol are compounds that share the same molecular formula, C7H9NO, but differ in the arrangement of the amino, hydroxyl, and methyl groups on the benzene ring. These structural differences can lead to significant variations in their chemical and physical properties. The primary isomers of cresol are ortho-cresol, meta-cresol, and para-cresol, and the amino and hydroxyl groups can be arranged in various positions on these rings. Some of the common isomers of aminocresol include:

  • 5-Amino-o-cresol: An isomer where the amino group is at position 5 and the hydroxyl and methyl groups are at positions 1 and 2, respectively.

  • 4-Amino-m-cresol: An isomer with the amino group at position 4 and the hydroxyl and methyl groups at positions 1 and 3, respectively.

  • 6-Amino-m-cresol: An isomer where the amino group is at position 6 and the hydroxyl and methyl groups are at positions 1 and 3, respectively.

The relationship between 2-Amino-p-cresol and some of its isomers is illustrated in the diagram below.

isomers Isomers of Aminocresol cluster_para p-Cresol Derivatives cluster_ortho o-Cresol Derivatives cluster_meta m-Cresol Derivatives 2-Amino-p-cresol 2-Amino-4-methylphenol (2-Amino-p-cresol) 5-Amino-o-cresol 5-Amino-2-methylphenol (5-Amino-o-cresol) 4-Amino-m-cresol 4-Amino-3-methylphenol (4-Amino-m-cresol) 6-Amino-m-cresol 6-Amino-3-methylphenol (6-Amino-m-cresol) Core Aminocresol Isomers C7H9NO Core->2-Amino-p-cresol para-methyl Core->5-Amino-o-cresol ortho-methyl Core->4-Amino-m-cresol meta-methyl Core->6-Amino-m-cresol meta-methyl

Positional isomers of aminocresol.

Data Presentation

The following tables summarize the key quantitative data for this compound and its free base, 2-Amino-p-cresol.

Table 1: Physicochemical Properties

PropertyThis compound2-Amino-p-cresol (Free Base)
CAS Number 2977-71-1[4]95-84-1[8]
Molecular Formula C7H10ClNO[2]C7H9NO[4][7]
Molecular Weight 159.61 g/mol [2][4]123.15 g/mol [7]
Appearance Not specifiedBeige to gray-brown flakes or crystalline powder[7][9]
Melting Point 222-224 °C (decomposes)[8]133-136 °C[7][8]
Solubility Not specifiedSlightly soluble in water; soluble in organic solvents like ethanol and ether[9]

Table 2: Spectroscopic Data for 2-Amino-p-cresol (Free Base)

Spectroscopic TechniqueKey Data Points
IR Spectrum Data available, specific peaks not detailed in search results.
¹H NMR Spectrum Data available, specific chemical shifts not detailed in search results.
¹³C NMR Spectrum Data available, specific chemical shifts not detailed in search results.
Mass Spectrometry (GC-MS) m/z peaks at 123 (base peak), 122, 94, 78, 106[1].

Experimental Protocols

Synthesis of 2-Amino-p-cresol

A common industrial synthesis of 2-Amino-p-cresol involves a two-step process starting from p-cresol[9][10].

Step 1: Nitration of p-Cresol p-Cresol is nitrated to form 2-nitro-p-cresol. This is typically achieved by reacting p-cresol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to favor the formation of the desired ortho-nitro isomer.

Step 2: Reduction of 2-Nitro-p-cresol The nitro group of 2-nitro-p-cresol is then reduced to an amino group to yield 2-Amino-p-cresol. Several reduction methods can be employed:

  • Catalytic Hydrogenation: This is a clean and efficient method. A detailed protocol is as follows:

    • Dissolve 2-nitro-p-cresol (1.0 g, 6.53 mmol) in methanol (10 mL) at 23 °C.

    • Add 10 wt% Palladium on activated carbon (Pd/C) (400 mg) to the solution.

    • Deoxygenate the reaction mixture under vacuum and then purge with hydrogen gas (using a balloon).

    • Stir the mixture for 5 hours.

    • Filter the reaction mixture through a pad of Celite, and rinse the Celite pad with methanol (100 mL).

    • Concentrate the filtrate in vacuo to obtain 2-amino-4-methylphenol. This method can yield up to 100% of the product[11].

  • Reduction with Glucose under Alkaline Conditions: This method is presented as a simpler alternative with high yields (76-82%)[12].

    • In a 100 mL three-necked flask equipped with a stirrer and reflux condenser, dissolve 7.0 g of 2-nitro-p-cresol in 30 mL of 5% NaOH solution with gentle heating (around 40 °C).

    • In a separate vessel, dissolve 13 g of glucose in 20 mL of water.

    • Add the glucose solution dropwise to the flask over 30-40 minutes, maintaining the reaction temperature at 100-105 °C.

    • After the addition is complete, continue heating for another 10-20 minutes.

    • Cool the reaction mixture to room temperature and adjust the pH to 3.

    • Cool further to 20-30 °C and filter to remove any insoluble material.

    • Adjust the pH of the filtrate to 6.5 using a 20% NaOH solution to precipitate the crude product.

    • Recrystallize the crude product from hot water and dry away from light to obtain light brown, shell-like crystals[12].

Synthesis of this compound

The hydrochloride salt is typically prepared by treating a solution of 2-Amino-p-cresol with hydrochloric acid.

  • Dissolve the synthesized 2-Amino-p-cresol in a suitable solvent, such as ethanol.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried. Recrystallization from aqueous ethanol can be performed for further purification[8]. A process patent describes adjusting the pH of an aqueous solution containing the 2-amino-5-alkyl-phenol to 0 to 2.5 with a mineral acid like HCl to form the hydrochloride salt[3].

Applications

2-Amino-p-cresol and its hydrochloride salt are versatile chemical intermediates. Their primary applications are in the synthesis of dyes and pigments[7][9]. For instance, it is a key precursor for the production of Fluorescent Whitening Agent DT, which is used in the textile and paper industries[7]. It also serves as a building block in organic synthesis for creating more complex molecules, including potential pharmaceutical intermediates and specialized research chemicals[7].

Safety and Handling

2-Amino-p-cresol is classified as toxic if swallowed and can cause irritation to the eyes and respiratory system upon inhalation or dermal contact. Acute toxicity symptoms may include headache, nausea, and cyanosis due to the formation of methemoglobin[9]. It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment. It should be stored at ambient temperatures, away from strong oxidizing agents and light[7][10]. The hydrochloride salt is expected to have similar handling precautions.

This guide provides a foundational understanding of this compound. For specific applications and detailed safety protocols, researchers should consult the relevant Safety Data Sheets (SDS) and peer-reviewed literature.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-p-cresol Hydrochloride. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visual representations of key processes.

Chemical Identity and Structure

This compound, also known as 2-Amino-4-methylphenol Hydrochloride, is the hydrochloride salt of 2-Amino-p-cresol. It is an aromatic organic compound containing both an amino and a hydroxyl functional group on a cresol backbone.

Molecular Structure:

G cluster_0 This compound C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 N N⁺H₃ C2->N C4 C C3->C4 H_C3 H C3->H_C3 C5 C C4->C5 CH3 CH₃ C4->CH3 C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 H_O H O->H_O H3N_1 H N->H3N_1 H3N_2 H N->H3N_2 H3N_3 H N->H3N_3 Cl Cl⁻

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of the data pertains to the free base, 2-Amino-p-cresol, and is provided for reference.

PropertyThis compound2-Amino-p-cresol (Free Base)
Appearance White to gray powder or crystalsBeige to gray-brown flakes or crystalline powder[1]
Molecular Formula C₇H₁₀ClNO[2]C₇H₉NO
Molecular Weight 159.61 g/mol [2]123.15 g/mol
Melting Point 222-224 °C (decomposes)[3]133-136 °C[3]
Boiling Point Not availableSublimes
Solubility Freely soluble in water and alcoholSlightly soluble in water; soluble in ethanol, ether, and methanol[4]
CAS Number 2977-71-195-84-1
IUPAC Name 2-amino-4-methylphenol;hydrochloride[2]2-Amino-4-methylphenol

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of an aromatic amine and a phenol. The presence of the hydrochloride salt makes it more stable and water-soluble compared to its free base.

  • Acidity/Basicity: The phenolic hydroxyl group is weakly acidic, while the anilinium group is acidic.

  • Reactivity: The aromatic ring can undergo electrophilic substitution reactions. The amino group can be diazotized and coupled to form azo dyes. The compound is sensitive to air and light and may oxidize over time.[3] It reacts with strong oxidizing agents.[3]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • The melting point is reported as this range. For a pure substance, this range is typically narrow (0.5-2 °C).

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether)

  • Test tubes and rack

  • Vortex mixer

  • Analytical balance

  • Graduated cylinders or pipettes

Procedure (Qualitative):

  • Place approximately 10-20 mg of the solid sample into a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Observe the mixture. Classify the solubility as:

    • Soluble: If the solid completely dissolves.

    • Slightly soluble: If a small portion of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve.

Procedure (Quantitative - Example for Water):

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of water (e.g., 10 mL) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL).

  • Evaporate the solvent from the withdrawn sample to dryness.

  • Weigh the remaining solid residue.

  • Calculate the solubility in g/100 mL.

Spectroscopic Analysis

4.3.1. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (KBr Pellet Method):

  • Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Peaks for this compound:

  • O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹

  • N-H stretch (anilinium salt): Broad band between 2800-3200 cm⁻¹, often with multiple sub-peaks.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (phenol): Strong peak around 1200-1260 cm⁻¹

  • C-N stretch: Peak in the 1250-1350 cm⁻¹ region.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure (¹H NMR):

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using an NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Analyze the spectrum for chemical shifts, integration, and splitting patterns to assign the protons.

Expected ¹H NMR Signals for 2-Amino-p-cresol (in D₂O - note: labile protons like -OH and -NH₃⁺ may exchange with D₂O and not be visible or appear as a broad singlet):

  • Aromatic protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, triplets).

  • Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

4.3.3. UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance, which is related to the electronic transitions within the molecule.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or water).

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax). For aminophenols, characteristic absorbance peaks are expected in the UV region.

Experimental Workflow: Synthesis of 2-Amino-p-cresol

The following diagram illustrates a common laboratory-scale synthesis of 2-Amino-p-cresol, the free base of the hydrochloride salt. The process involves the reduction of 2-Nitro-p-cresol.

G start Start: 2-Nitro-p-cresol dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H₂ balloon) add_catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation end End: 2-Amino-p-cresol evaporation->end

Caption: A typical experimental workflow for the synthesis of 2-Amino-p-cresol.

Protocol for the Synthesis of 2-Amino-p-cresol:

  • Dissolution: 2-Nitro-p-cresol is dissolved in a suitable solvent, such as ethanol or methanol, in a reaction flask.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Filtration: Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude 2-Amino-p-cresol product.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent to obtain a high-purity solid.

Logical Relationship: Purification by Recrystallization

The purification of the synthesized 2-Amino-p-cresol or its hydrochloride salt is crucial for obtaining a high-purity product. Recrystallization is a common and effective technique for this purpose.

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool crystallize Crystal Formation cool->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Logical workflow for the purification of a solid by recrystallization.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. For further specific applications, it is recommended to consult peer-reviewed literature and safety data sheets.

References

An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-Amino-p-cresol Hydrochloride, a versatile chemical intermediate. The guide delves into its chemical identity, synthesis, and purification, and explores its applications in research and development, particularly as a precursor for synthesizing novel compounds with potential biological activities. Detailed experimental protocols and data are presented to assist researchers in its practical application.

Chemical Identity and Synonyms

This compound is an aromatic organic compound that serves as a valuable building block in organic synthesis. It is the hydrochloride salt of 2-Amino-p-cresol (also known as 2-Amino-4-methylphenol). Understanding its various synonyms and chemical identifiers is crucial for effective literature searches and chemical sourcing.

Identifier TypeValue
Common Name This compound
IUPAC Name 2-amino-4-methylphenol;hydrochloride[1]
CAS Number 2977-71-1[1]
Molecular Formula C₇H₁₀ClNO[1][2]
Molecular Weight 159.61 g/mol [1][2]
EC Number 221-026-0[1]
PubChem CID 3014155[1]

A comprehensive list of synonyms for both the hydrochloride salt and its parent compound, 2-Amino-p-cresol, is provided below to aid in comprehensive data retrieval.

This compound2-Amino-p-cresol (Parent Compound)
2-Amino-4-methylphenol Hydrochloride2-Amino-4-methylphenol[3]
2-Hydroxy-5-methylaniline Hydrochloride2-Hydroxy-5-methylaniline[3]
2-Amino-p-cresol HCl[1]3-Amino-4-hydroxytoluene[3]
Phenol, 2-amino-4-methyl-, hydrochloride4-Methyl-2-aminophenol[3]
6-Hydroxy-m-toluidine[3]
5-Methyl-2-hydroxyaniline[3]
p-Cresol, 2-amino-[3]
1-Amino-2-hydroxy-5-methylbenzene[3]
1-Hydroxy-2-amino-4-methylbenzene[3]

Synthesis and Purification

The primary route to 2-Amino-p-cresol involves the reduction of 2-Nitro-p-cresol. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt. Several methods for the reduction step have been reported, offering flexibility in terms of reagents and reaction conditions.

Synthesis of 2-Amino-p-cresol

A common and high-yielding method for the synthesis of 2-Amino-p-cresol is the catalytic hydrogenation of 2-Nitro-p-cresol.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-Nitro-p-cresol (1.0 g, 6.53 mmol) in methanol (10 mL).

  • Catalyst Addition: Add Palladium on carbon (10 wt%, 400 mg) to the solution.

  • Degassing: Deoxygenate the reaction mixture under vacuum.

  • Hydrogenation: Purge the vessel with hydrogen gas (using a balloon is a common lab-scale technique) and stir the mixture vigorously at room temperature (23°C) for 5 hours.[4]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the Celite pad with methanol (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to obtain 2-amino-4-methylphenol. This method typically results in a high yield (approaching 100%).[4]

An alternative method employs glucose as a reducing agent in an alkaline medium.[5]

Experimental Protocol: Reduction with Glucose

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 7.0 g of 2-nitro-p-cresol in 30 mL of 5% NaOH solution with gentle heating (around 40°C).

  • Addition of Reducing Agent: To the stirred solution, add 20 mL of a 50% NaOH solution and heat to 80°C. Prepare a solution of 13 g of glucose in 20 mL of water and add it dropwise to the reaction mixture over 30-40 minutes, maintaining the reaction temperature at 100-105°C.

  • Reaction Completion: After the addition is complete, continue heating for an additional 10-20 minutes.

  • Work-up: Cool the mixture to room temperature and adjust the pH to 3 with acid. Further cool to 20-30°C and filter to remove any insoluble material.

  • Isolation: Adjust the pH of the filtrate to 6.5 with a 20% NaOH solution to precipitate the crude product.

  • Purification: Recrystallize the crude product from hot water, protecting it from light, and dry to yield light brown, shell-like crystals. The reported yield for this method is between 76% and 82%.[5]

Synthesis_of_2_Amino_p_cresol 2-Nitro-p-cresol 2-Nitro-p-cresol Reduction Reduction 2-Nitro-p-cresol->Reduction Reducing Agent Reducing Agent Reducing Agent->Reduction 2-Amino-p-cresol 2-Amino-p-cresol Reduction->2-Amino-p-cresol

General synthesis scheme for 2-Amino-p-cresol.
Purification of this compound

The hydrochloride salt of 2-Amino-p-cresol can be purified by recrystallization from aqueous ethanol.[6][7] The melting point of the purified hydrochloride is reported to be in the range of 222-224°C with decomposition.[6][7]

Applications in Research and Development

2-Amino-p-cresol and its hydrochloride salt are valuable intermediates in the synthesis of a variety of organic molecules, including dyes, fluorescent brighteners, and heterocyclic compounds with potential biological activity.

Synthesis of Heterocyclic Compounds

2-Amino-4-methylphenol is a key precursor in the synthesis of functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series.[6] These compounds are of interest due to their photochromic properties.

Experimental_Workflow_Spiropyran_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-4-methylphenol 2-Amino-4-methylphenol Condensation Reaction Condensation Reaction 2-Amino-4-methylphenol->Condensation Reaction Substituted Salicylaldehyde Substituted Salicylaldehyde Substituted Salicylaldehyde->Condensation Reaction Spiropyran Derivative Spiropyran Derivative Condensation Reaction->Spiropyran Derivative

Workflow for the synthesis of spiropyran derivatives.
Precursor for Biologically Active Molecules

While direct pharmacological applications of this compound are not extensively documented, its derivatives have shown promise in medicinal chemistry. For instance, certain derivatives have been investigated for their antibacterial and antifungal properties.[6] Furthermore, the parent compound, p-cresol, has been shown to be a mechanism-based inhibitor of the enzyme dopamine beta-hydroxylase. This suggests that derivatives of 2-Amino-p-cresol could be explored for the development of novel enzyme inhibitors.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quantification of 2-Amino-p-cresol and its hydrochloride salt.

Analytical Techniques for 2-Amino-p-cresol and its Derivatives:

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of 2-Amino-p-cresol in various matrices.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification, particularly in biological samples after appropriate derivatization.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of 2-Amino-p-cresol and its derivatives.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.
Fluorescence Spectroscopy Sensitive detection after derivatization with a fluorescent tag.[9]

Experimental Protocol: HPLC Analysis of 2-Amino-4-methylphenol

A reverse-phase HPLC method can be utilized for the analysis of 2-Amino-4-methylphenol.

  • Column: Newcrom R1 or C18 HPLC column.[8]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[8]

  • Detection: UV detection is suitable for this compound.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]

Potential Biological Signaling Pathways

While research on the direct interaction of this compound with signaling pathways is limited, studies on the related compound p-cresol provide some insights. p-Cresol, a microbial metabolite of tyrosine, has been shown to influence various biological processes. For instance, it can inhibit cytokine-induced endothelial adhesion and the production of IL-12, suggesting a potential role in modulating inflammatory responses. Furthermore, p-cresol has been found to inhibit the production of platelet-activating factor (PAF). These findings suggest that derivatives of 2-Amino-p-cresol could potentially interact with inflammatory and cardiovascular signaling pathways.

p_cresol_signaling cluster_stimulus Stimulus cluster_pathways Potential Downstream Effects cluster_outcomes Biological Outcomes p-cresol p-cresol Cytokine-induced Endothelial Adhesion Cytokine-induced Endothelial Adhesion p-cresol->Cytokine-induced Endothelial Adhesion Inhibits IL-12 Production IL-12 Production p-cresol->IL-12 Production Inhibits Platelet Activating Factor (PAF) Production Platelet Activating Factor (PAF) Production p-cresol->Platelet Activating Factor (PAF) Production Inhibits Modulation of Inflammation Modulation of Inflammation Cytokine-induced Endothelial Adhesion->Modulation of Inflammation IL-12 Production->Modulation of Inflammation Cardiovascular System Regulation Cardiovascular System Regulation Platelet Activating Factor (PAF) Production->Cardiovascular System Regulation

Potential signaling pathways affected by p-cresol.

Conclusion

This compound is a chemical compound with a well-established role as a versatile intermediate in the chemical industry, particularly in the synthesis of dyes and fluorescent materials. Its utility extends into the realm of medicinal chemistry, where its derivatives have demonstrated potential as bioactive agents. This guide has provided a comprehensive overview of its synonyms, synthesis, and analytical methods, along with insights into its potential applications in research and drug development. Further exploration of the biological activities of novel compounds derived from this compound is a promising area for future research.

References

An In-depth Technical Guide to 2-Amino-4-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-4-methylphenol hydrochloride, a versatile chemical compound with applications spanning from dye manufacturing to its potential use as an intermediate in pharmaceutical synthesis. This document details its physicochemical properties, safety and handling protocols, and established experimental procedures for its synthesis and analysis.

Physicochemical Properties

2-Amino-4-methylphenol hydrochloride is the salt form of 2-Amino-4-methylphenol, which enhances its stability and solubility in aqueous solutions. While much of the available literature focuses on the free base (CAS 95-84-1), the properties of the hydrochloride salt are critical for its application in aqueous media. The data presented below includes information for both the free base and the hydrochloride salt where available.

PropertyValueReference
IUPAC Name 2-Amino-4-methylphenol hydrochloride
Synonyms 2-Amino-p-cresol HCl; 2-Hydroxy-5-methylaniline HCl[1][2][3]
CAS Number 70915-71-1[4]
Molecular Formula C₇H₁₀ClNOCalculated
Molecular Weight 159.61 g/mol Calculated
Appearance Brown powder / Light brown crystalline solid (for free base)[1]
Melting Point 133-136 °C (for free base)[2][5][6][7]
Boiling Point Sublimes / ~239-259 °C (for free base)[1][5][6]
Solubility Free Base: Limited in water, soluble in organic solvents. Hydrochloride: Expected to have higher water solubility.[1][5][8]
pKa 10.06 (for free base)[5]
LogP 1.11 - 1.86 (for free base)[5][6]

Safety and Handling

Proper handling of 2-Amino-4-methylphenol and its hydrochloride salt is essential due to its potential health hazards. The following is a summary of its classification and recommended precautions based on available safety data sheets for the parent compound.

GHS Pictogram(s)Signal WordHazard StatementsPrecautionary Statements
alt text
alt text
Warning Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[1] First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[5]

Applications in Research and Development

2-Amino-4-methylphenol is a valuable intermediate in various chemical syntheses. Its bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse reactivity.

  • Dye and Pigment Synthesis: It serves as a key precursor in the manufacturing of azo dyes and other colorants.[9]

  • Pharmaceutical and Agrochemical Intermediates: Aromatic amines and phenols are common structural motifs in active pharmaceutical ingredients (APIs) and agrochemicals. This compound provides a scaffold for building more complex molecules.[9]

  • Material Science: It can be used in the synthesis of specialty polymers and advanced materials where its antioxidant or specific reactive properties can be leveraged.[9]

  • Toxicology Research: As a known metabolite of the textile dye Disperse Yellow 3, 2-Amino-4-methylphenol is studied in the context of contact dermatitis and skin sensitization.[6]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for consistent research outcomes. Below are representative methodologies for the synthesis and analysis of 2-Amino-4-methylphenol hydrochloride.

General Synthesis of 2-Amino-4-methylphenol Hydrochloride

This two-step protocol outlines a general method starting from the corresponding nitro compound.

Step 1: Reduction of 2-Nitro-4-methylphenol to 2-Amino-4-methylphenol

This procedure is based on the well-established reduction of aromatic nitro groups using sodium sulfide.[10]

  • Principle: The nitro group of 2-Nitro-4-methylphenol is selectively reduced to an amino group in an aqueous alkaline medium using a reducing agent like sodium sulfide or ammonium chloride with a metal catalyst.

  • Methodology:

    • In a three-necked flask equipped with a stirrer and thermometer, suspend 2-Nitro-4-methylphenol (1.0 eq) in water.

    • Add sodium sulfide (Na₂S·9H₂O, ~3.0 eq) in portions while maintaining the reaction temperature between 70-85°C. The reaction is exothermic.

    • After the addition is complete, stir the mixture at 85°C for approximately 15-30 minutes to ensure the reaction goes to completion.

    • Filter the hot reaction mixture to remove any insoluble byproducts.

    • Cool the filtrate slowly to crystallize the crude 2-Amino-4-methylphenol.

    • Isolate the product by filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.[10]

Step 2: Conversion to Hydrochloride Salt

  • Principle: The basic amino group of 2-Amino-4-methylphenol is protonated by hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

  • Methodology:

    • Dissolve the purified 2-Amino-4-methylphenol in a suitable organic solvent, such as isopropanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid (HCl) or pass dry HCl gas through the solution while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Amino-4-methylphenol hydrochloride.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method for the quantification of aminophenol isomers.[11][12][13][14]

  • Principle: The compound is separated from impurities on a C18 reverse-phase column using a buffered mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a known standard using a UV detector.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or phosphate buffer

    • 2-Amino-4-methylphenol hydrochloride reference standard

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a diluent (e.g., a mixture of mobile phase components) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution.

    • Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Phosphate Buffer (e.g., pH 4.8) in a ratio of approximately 15:85 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength ~280 nm
Injection Volume 10 µL
  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution from the calibration curve.

Visualizations

The following diagrams illustrate the workflows for the synthesis and analysis described above.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation Start 2-Nitro-4-methylphenol Reagent1 Na2S / H2O Start->Reagent1 Reduction Product1 2-Amino-4-methylphenol (Free Base) Reagent1->Product1 Reagent2 HCl Product1->Reagent2 Protonation FinalProduct 2-Amino-4-methylphenol Hydrochloride Reagent2->FinalProduct

Caption: General workflow for the synthesis of 2-Amino-4-methylphenol HCl.

G Prep Sample & Standard Preparation Inject HPLC Injection (10 µL) Prep->Inject Column Chromatographic Separation (C18 Column) Inject->Column Detect UV Detection (~280 nm) Column->Detect Data Data Acquisition & Analysis Detect->Data Result Quantification Result Data->Result

Caption: Experimental workflow for HPLC analysis.

References

An In-depth Technical Guide to 5-Chloro-2-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Core Characteristics

5-Chloro-2-methylaniline hydrochloride is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals.[1] It is the hydrochloride salt of the aromatic amine 5-chloro-2-methylaniline. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Chloro-2-methylaniline and its hydrochloride salt.

PropertyValueSource(s)
5-Chloro-2-methylaniline Hydrochloride
IUPAC Name5-chloro-2-methylaniline;hydrochloride[2]
CAS Number6259-42-3[2]
Molecular FormulaC₇H₉Cl₂N[2][3]
Molecular Weight178.06 g/mol [2][3]
Boiling Point237 °C at 760 mmHg[3]
Flash Point160 °C[3]
5-Chloro-2-methylaniline (Free Base)
CAS Number95-79-4[4]
Molecular FormulaC₇H₈ClN[4]
Molecular Weight141.60 g/mol [4]
Melting Point22 °C
Boiling Point237 °C / 1013 hPa
Density1.17 g/cm³ at 20 °C
Vapor Pressure0.45 hPa at 50 °C
SolubilitySoluble in hot alcohol[4]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of 5-Chloro-2-methylaniline. The following table outlines typical spectral features.

Spectrum TypeKey Peaks/ShiftsSource(s)
¹H NMR Spectral data available.[5]
¹³C NMR Spectral data available.[2]
Infrared (IR) KBr Wafer spectrum available.[2]
Mass Spectrometry (MS) GC-MS data available; primary peaks at m/z 106, 140, 141.[4]

Experimental Protocols

Synthesis of 5-Chloro-2-methylaniline Hydrochloride

A common synthetic route to 5-Chloro-2-methylaniline hydrochloride involves the chlorination of o-toluidine followed by isolation of the hydrochloride salt.

Materials:

  • o-toluidine

  • Chlorobenzene

  • Hydrogen chloride (gas)

  • Chlorine (gas)

  • Sodium hydroxide solution (18%)

Procedure: [6]

  • Dissolve 160 g of distilled o-toluidine in 1300 ml of chlorobenzene.

  • Introduce 57 g of hydrogen chloride gas into the solution over 30-45 minutes with thorough stirring. Cooling the reaction mixture with a water bath is advisable.

  • Introduce 105 g of chlorine gas at 35°C over approximately 1 hour and 45 minutes.

  • Remove any remaining dissolved hydrogen chloride by blowing air through the solution.

  • Filter the resulting hydrochloride precipitate using a Buchner funnel and air dry.

  • To isolate the free amine, introduce the dried filter residue portionwise into 350 g of 18% sodium hydroxide solution. The temperature will rise to approximately 40-50°C.

  • Separate the crude amine using a separating funnel and purify by fractional distillation under reduced pressure.

Synthesis_of_5_Chloro_2_methylaniline_Hydrochloride o_toluidine o-Toluidine intermediate o-Toluidine Hydrochloride (in solution) o_toluidine->intermediate Dissolution & Reaction chlorobenzene Chlorobenzene (Solvent) chlorobenzene->o_toluidine hcl_gas HCl (gas) hcl_gas->intermediate cl2_gas Cl₂ (gas) cl2_gas->intermediate product_hcl 5-Chloro-2-methylaniline Hydrochloride (Precipitate) intermediate->product_hcl Chlorination free_amine 5-Chloro-2-methylaniline (Free Base) product_hcl->free_amine Neutralization naoh NaOH (aq) naoh->product_hcl distillation Fractional Distillation free_amine->distillation final_product Purified 5-Chloro-2-methylaniline distillation->final_product GCMS_Analysis_Workflow sample_collection Sample Collection (Tenax Tube) thermal_desorption Thermal Desorption sample_collection->thermal_desorption gc_separation Gas Chromatography (Separation) thermal_desorption->gc_separation ms_detection Mass Spectrometry (Detection & Identification) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis GHS_Hazard_Communication substance 5-Chloro-2-methylaniline HCl hazard_class Hazard Class substance->hazard_class acute_tox Acute Toxicity (Oral) hazard_class->acute_tox skin_irrit Skin Irritation hazard_class->skin_irrit eye_irrit Eye Irritation hazard_class->eye_irrit pictogram Pictogram acute_tox->pictogram skin_irrit->pictogram eye_irrit->pictogram exclamation Exclamation Mark pictogram->exclamation signal_word Signal Word pictogram->signal_word warning Warning signal_word->warning hazard_statement Hazard Statement signal_word->hazard_statement h302 H302: Harmful if swallowed hazard_statement->h302 h315 H315: Causes skin irritation hazard_statement->h315 h319 H319: Causes serious eye irritation hazard_statement->h319

References

Spectral Analysis of 2-Amino-p-cresol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-p-cresol Hydrochloride, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Introduction

2-Amino-p-cresol, also known as 2-amino-4-methylphenol, is an aromatic organic compound. Its hydrochloride salt is often used to improve stability and solubility. Accurate spectral analysis is crucial for confirming the structure and purity of this compound. This guide presents a compilation of expected spectral data and the methodologies to obtain them.

Spectral Data

The following tables summarize the key spectral data for 2-Amino-p-cresol. The data for the hydrochloride salt will show distinct shifts, particularly in the NMR and IR spectra, due to the protonation of the amino group to form an ammonium salt (-NH3+). These anticipated changes are noted in the descriptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data for 2-Amino-p-cresol (Free Base)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8 - 9.2Singlet (broad)1HOH
~6.5 - 6.7Multiplet2HAr-H
~6.4 - 6.5Multiplet1HAr-H
~4.5 - 5.0Singlet (broad)2HNH₂
~2.1Singlet3HCH₃

Note on the Hydrochloride Salt: For this compound, the amino group will be protonated to an ammonium group (-NH₃⁺). This will cause the broad singlet of the NH₂ protons to shift downfield significantly and may appear as a broader, more distinct peak. The aromatic protons may also experience slight downfield shifts due to the electron-withdrawing effect of the -NH₃⁺ group.

¹³C NMR Spectral Data for 2-Amino-p-cresol (Free Base)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~145-148C-OH
~135-138C-NH₂
~128-130C-CH₃
~120-125Ar-CH
~115-118Ar-CH
~112-115Ar-CH
~20CH₃

Note on the Hydrochloride Salt: In the ¹³C NMR spectrum of the hydrochloride salt, the carbon atom attached to the nitrogen (C-NH₃⁺) will likely experience a downfield shift due to the increased positive charge. Other aromatic carbons may also show minor shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions for 2-Amino-p-cresol (Free Base)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3050 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (CH₃)
1620 - 1580StrongN-H bending and Aromatic C=C stretching
1520 - 1450StrongAromatic C=C stretching
1250 - 1200StrongC-O stretching (phenol)
1300 - 1250StrongC-N stretching (aromatic amine)

Note on the Hydrochloride Salt: The IR spectrum of this compound will show significant differences. The N-H stretching region will be altered, with the appearance of a broad, strong absorption band for the -NH₃⁺ group, typically in the 3000-2500 cm⁻¹ range. The N-H bending vibration will also shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data for 2-Amino-p-cresol

m/zRelative IntensityAssignment
123High[M]⁺ (Molecular Ion)
108Moderate[M-CH₃]⁺
94Moderate[M-NH₂-H]⁺
77Moderate[C₆H₅]⁺

Note on the Hydrochloride Salt: In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely show the same molecular ion peak as the free base (m/z 123), as the HCl is usually lost upon vaporization and ionization. Softer ionization techniques might show a peak corresponding to [M+H]⁺ at m/z 124.

Experimental Protocols

The following are general methodologies for acquiring the spectral data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). For the hydrochloride salt, DMSO-d₆ or D₂O are often good choices for solubility. The solution should be clear and free of particulate matter.

  • Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV).

    • The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

  • Data Acquisition (ESI-MS):

    • The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules [M+H]⁺.

    • The ions are then analyzed by the mass spectrometer.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 2-Amino-p-cresol Hydrochloride Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Prep Solid Sample Prep (e.g., KBr Pellet) Sample->Solid_Prep For IR MS Mass Spectrometer Sample->MS For MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Solid_Prep->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Solubility of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-p-cresol Hydrochloride. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for researchers to determine the solubility of this compound in various solvents.

Introduction to 2-Amino-p-cresol and its Hydrochloride Salt

2-Amino-p-cresol, also known as 2-Amino-4-methylphenol, is an organic compound that serves as a vital intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] It is characterized as a crystalline solid that is soluble in oxygenated solvents.[4] While the free base has some documented qualitative solubility information, its hydrochloride salt is often used to improve handling and stability. Understanding the solubility of this compound is crucial for its application in various chemical processes and formulations.

Qualitative Solubility of 2-Amino-p-cresol

The parent compound, 2-Amino-p-cresol, is described as being slightly soluble to insoluble in water.[1][2][3][5] However, it is readily soluble in common organic solvents such as methanol, ethanol, and ether.[1][3][4] The hydrochloride salt of 2-Amino-p-cresol is noted to have a melting point of 222-224°C with decomposition, and can be recrystallized from aqueous ethanol, suggesting some degree of solubility in this solvent mixture.[1][2][5]

Quantitative Solubility Data for this compound

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of solvents. The absence of this data necessitates experimental determination to accurately inform process development, formulation, and other research activities.

Table 1: Solubility of this compound (Experimentally Determined)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method
Data to be determined experimentally
Water
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7][8] This method is considered the gold standard for its reliability.

4.1. Materials and Equipment

  • This compound (of known purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone) of analytical grade

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Reference standards of this compound for calibration

4.2. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_compound Weigh excess 2-Amino-p-cresol HCl prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24-72h) prep_vial->agitate check_ph Verify pH (for aqueous solutions) agitate->check_ph centrifuge Centrifuge to settle excess solid check_ph->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Dilute sample if necessary filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

4.3. Step-by-Step Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium. This may take anywhere from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

    • For aqueous solutions, the pH of the saturated solution should be measured and recorded.

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

  • Analysis:

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

  • Calculation:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.

Factors Influencing Solubility

Researchers should be aware of several factors that can influence the measured solubility:

  • Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is crucial.

  • pH: For ionizable compounds like this compound, the pH of the aqueous solution will significantly impact solubility.[9][10]

  • Purity of the Compound and Solvent: Impurities can affect the solubility measurement.

  • Polymorphism: Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being used.

By following the detailed protocol outlined in this guide, researchers can obtain accurate and reliable quantitative solubility data for this compound in various solvents, enabling more informed decisions in their scientific endeavors.

References

Discovery and history of 2-Amino-p-cresol compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-p-cresol: Discovery, History, and Applications

Abstract

2-Amino-p-cresol, chemically known as 2-Amino-4-methylphenol, is a versatile organic compound with significant industrial applications. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis methodologies, and key uses. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

2-Amino-p-cresol (CAS No. 95-84-1) is an aromatic organic compound belonging to the aminophenol family.[1] Structurally, it is a derivative of p-cresol with an amino group substituted at the second position on the benzene ring.[2] This bifunctional nature, possessing both a reactive amino group and a hydroxyl group, makes it a valuable intermediate in a wide range of chemical syntheses.[1][3] It typically appears as a white to pale yellow or brown crystalline solid that is moderately soluble in water but readily dissolves in organic solvents like ethanol and methanol.[1][4]

Discovery and Historical Context

The synthesis of 2-Amino-p-cresol was first reported in the early 20th century.[1] Its discovery was part of a broader exploration of substituted phenols and their derivatives, driven primarily by the burgeoning dye manufacturing industry of the time.[1] Early production methods, as outlined in patents from the 1920s, focused on the methylation and subsequent reduction of m-nitro-p-cresol to produce related compounds, highlighting the industrial interest in this chemical class.[5] The foundational synthesis route, which remains fundamental to industrial production, involves the nitration of p-cresol to form 2-nitro-p-cresol, followed by the reduction of the nitro group to an amino group.[1][6]

Physicochemical and Purity Specifications

The key properties and typical industrial specifications for 2-Amino-p-cresol are summarized below.

PropertyValueReference(s)
CAS Number 95-84-1[6]
Molecular Formula C₇H₉NO[6][7]
Molecular Weight 123.15 g/mol [2][4]
Appearance White to beige or gray-brown powder/crystals[1][4]
Melting Point 133-136 °C[4][8]
Solubility Slightly soluble in water; soluble in methanol[1][4]
Assay (by titration) ≥ 97.0%[6]
Water Content ≤ 1.5%[6]
Sulphated Ash ≤ 1.5%[6]
Impurity Profile (HPLC)Specification LimitReference(s)
2,6-diaminomethyl-4-phenol ≤ 0.2%[6]
4-Methyl-3-aminophenol ≤ 0.1%[6]
Total Impurities ≤ 0.5%[6]

Synthesis Methodologies and Experimental Protocols

The synthesis of 2-Amino-p-cresol has evolved from traditional industrial methods to more modern, environmentally conscious approaches.

Industrial Synthesis: Nitration and Catalytic Reduction

The most common industrial pathway involves two main steps: the nitration of p-cresol followed by the reduction of the resulting nitro compound.[1][6]

G pCresol p-Cresol nitration Nitration (H₂SO₄, HNO₃) pCresol->nitration nitroCresol 2-Nitro-p-cresol nitration->nitroCresol reduction Reduction (e.g., H₂, Pd/C) nitroCresol->reduction aminoCresol 2-Amino-p-cresol reduction->aminoCresol

Caption: Industrial synthesis pathway for 2-Amino-p-cresol.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-p-cresol [9]

This protocol describes a lab-scale synthesis with a high yield.

  • Preparation: Dissolve 4-methyl-2-nitrophenol (1.0 g, 6.53 mmol) in methanol (10 mL) in a reaction vessel at 23°C.

  • Catalyst Addition: Add 10 wt% Palladium on activated carbon (Pd/C) (400 mg) to the solution.

  • Deoxygenation: Deoxygenate the reaction mixture under vacuum.

  • Hydrogenation: Purge the vessel with hydrogen gas (using a balloon) and stir the mixture vigorously.

  • Reaction Time: Continue stirring for 5 hours at 23°C.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with methanol (100 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield pure 2-amino-4-methylphenol.

    • Yield: ~100% (803 mg).[9]

Alternative Reduction Method: Glucose under Alkaline Conditions

This method provides a greener alternative to traditional reduction techniques that use heavy metals.[10]

Experimental Protocol: [10]

  • Dissolution: In a 100 mL three-neck flask equipped with an electric mixer and a reflux condenser, add 2-nitro-p-cresol (7.0 g) and 30 mL of 5% NaOH solution. Stir and gently heat to approximately 40°C until all crystals dissolve.

  • Alkalinization: Add 20 mL of 50% NaOH solution to the mixture. Increase stirring speed and heat to 80°C.

  • Reducing Agent Preparation: Separately, dissolve glucose (13 g) in 20 mL of water.

  • Reduction: Drip the glucose solution into the flask over 30-40 minutes, maintaining a reaction temperature of 100-105°C.

  • Completion: After the addition is complete, continue heating for another 10-20 minutes.

  • Purification:

    • Cool the reaction to room temperature and acidify to pH 3.

    • Cool further to 20-30°C and filter to remove any insoluble materials.

    • Adjust the filtrate to pH 6.5 using a 20% NaOH solution to precipitate the crude product.

    • Recrystallize the crude product from hot water, protecting from light, and dry.

    • Yield: 76% - 82% (4.3 - 4.6 g) of light brown, shell-like crystals.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve 2-Nitro-p-cresol in 5% NaOH B Add 50% NaOH Heat to 80°C A->B D Drip Glucose Solution (100-105°C) B->D C Prepare Glucose Solution C->D E Heat for 10-20 min D->E F Cool & Acidify (pH 3) E->F G Filter F->G H Adjust to pH 6.5 G->H I Recrystallize H->I J Final Product I->J

Caption: Experimental workflow for the glucose reduction method.

Industrial and Research Applications

2-Amino-p-cresol is a key building block in the synthesis of a variety of commercial products.

  • Dyes and Pigments: Its primary application is in the production of colorants.[1][6] It is a precursor for azo dyes and metal-complex dyes.[1]

  • Fluorescent Whitening Agents: It is a crucial intermediate for manufacturing fluorescent brighteners like Fluorescent Whitening Agent DT, which are used extensively in the textile and paper industries.[3][4][11]

  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including analgesics and antiseptics.[1] Notably, it is a key compound used in the synthesis of the antiemetic drug Ondansetron Hydrochloride.[7]

  • Specialty Chemicals: It is used in the synthesis of novel functionalized spiropyran derivatives, which have applications in materials science.[6][8] It has also been identified as a major sensitizer in contact allergies to certain dyes like Disperse Yellow 3.[6]

G A 2-Amino-p-cresol B Dyes & Pigments A->B C Fluorescent Whiteners A->C D Pharmaceuticals A->D E Specialty Chemicals A->E B1 Azo Dyes B->B1 C1 Whitening Agent DT C->C1 D1 Ondansetron HCl D->D1 E1 Spiropyrans E->E1

Caption: Key application areas for 2-Amino-p-cresol.

Safety and Handling

2-Amino-p-cresol is classified as toxic if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1] Acute toxicity symptoms can include headache, nausea, and cyanosis due to the formation of methemoglobin, which is characteristic of aromatic amines.[1] It may be sensitive to prolonged air exposure.[8] Proper personal protective equipment should be used when handling this chemical. For storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[6][7]

References

Potential Research Frontiers for Substituted Aminophenols: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminophenols are a versatile class of aromatic compounds that have garnered significant attention across various scientific disciplines. The presence of both an amino and a hydroxyl group on the benzene ring imparts unique chemical properties, making them valuable building blocks for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides an in-depth exploration of promising research avenues for substituted aminophenols, with a focus on their applications in medicinal chemistry, corrosion inhibition, and catalysis. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate further investigation in these exciting areas.

Medicinal Chemistry and Drug Development

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Future research in this area can be broadly categorized into the development of novel antioxidant, anticancer, and analgesic agents.

Antioxidant and Neuroprotective Agents

The ability of the aminophenol core to scavenge free radicals makes it an excellent starting point for the design of potent antioxidants. The antioxidant capacity is largely attributed to the hydrogen-donating ability of the hydroxyl and amino groups. The position of these groups is critical, with ortho- and para-aminophenols generally exhibiting greater activity than their meta counterparts. This is due to the formation of more stable radical intermediates through resonance stabilization.

Future research should focus on the synthesis of novel substituted aminophenols with enhanced antioxidant properties. This can be achieved by introducing electron-donating groups to the aromatic ring, which can further stabilize the resulting radical species. Quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of more potent analogues.

Table 1: Antioxidant Activity of Selected Aminophenol Derivatives

CompoundAssayIC50 (µg/mL)Reference
o-Aminophenol Derivative 6aDPPH Radical Scavenging12.23[1]
o-Aminophenol Derivative 6bDPPH Radical Scavenging22.96[1]
Anticancer Agents

Substituted aminophenols have shown significant promise as anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action is often multifaceted and can involve the induction of apoptosis, inhibition of key signaling pathways, and interaction with DNA.

A particularly promising area of research is the development of aminophenol-based enzyme inhibitors. For example, derivatives targeting kinases involved in cancer cell proliferation and survival have shown considerable potential. High-throughput screening of aminophenol libraries against a panel of cancer-related enzymes could lead to the discovery of novel therapeutic leads.

Table 2: Anticancer Activity of Selected Aminophenol Derivatives

CompoundCell LineIC50 (µM)Reference
4-Aminophenol Derivative S-2α-amylase inhibition76.67% inhibition at 500 ppm[2]
4-Aminophenol Derivative S-1α-glucosidase inhibition76.67% inhibition at 500 ppm[2]
Analgesic and Anti-inflammatory Agents

The well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a derivative of p-aminophenol. While effective, its use is associated with dose-dependent hepatotoxicity. A key area of research is the development of safer paracetamol analogues with an improved therapeutic index. This can be achieved by modifying the structure to alter its metabolic profile, reducing the formation of toxic metabolites.

Corrosion Inhibition

Substituted aminophenols have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The amino and hydroxyl groups, along with the π-electrons of the aromatic ring, play a crucial role in the adsorption process.

Future research in this domain should focus on the design and synthesis of aminophenol derivatives with enhanced corrosion inhibition efficiency. This can be achieved by introducing substituents that increase the electron density of the aromatic ring, thereby strengthening the interaction with the metal surface. The development of polymeric coatings based on aminophenols is another promising avenue for long-term corrosion protection.

Table 3: Corrosion Inhibition Efficiency of 4-Aminophenol on Mild Steel in Sulfuric Acid

Inhibitor Concentration (ppm)Temperature (K)Inhibition Efficiency (%)Reference
60031380.1[3]
60032370[3]
60033366[3]

Catalysis

Aminophenol-based ligands have been extensively used in the development of transition metal catalysts for a variety of organic transformations. The ability of the amino and hydroxyl groups to coordinate with metal centers, combined with the electronic tunability of the aromatic ring, allows for the design of highly efficient and selective catalysts.

A particularly interesting area of research is the development of aminophenol-based catalysts that mimic the function of metalloenzymes. For instance, iron complexes of aminophenol ligands have been shown to mimic the activity of aminophenol dioxygenases, enzymes that catalyze the oxidative ring cleavage of aminophenols.[4][5][6] Further exploration of such biomimetic catalysts could lead to the development of novel and environmentally friendly synthetic methodologies.

Table 4: Kinetic Data for the Catalytic Oxidation of Aminophenol

CatalystRate (V, µmol/L.min)Catalytic Activity (b, µmol/L.min)Activity (a, µmol/mg.min)Turnover (T, min⁻¹)Reference
Pyrazole/Cu(II) Complex41.66---[7]

Experimental Protocols

Synthesis and Purification of a Substituted Aminophenol (General Procedure)

This protocol describes a general method for the synthesis of a substituted aminophenol via the reduction of the corresponding nitrophenol.

Materials:

  • Substituted nitrophenol

  • Reducing agent (e.g., sodium sulfide, sodium borohydride, or catalytic hydrogenation setup with Pt/C)

  • Solvent (e.g., water, ethanol)

  • Acid (e.g., acetic acid or hydrochloric acid for pH adjustment)

  • Base (e.g., aqueous ammonia for pH adjustment)

  • Activated carbon (e.g., Norit)

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve the substituted nitrophenol in an appropriate solvent in a round-bottomed flask.

  • Add the reducing agent portion-wise while monitoring the reaction temperature. For catalytic hydrogenation, prepare a slurry of the catalyst and substrate in the solvent and introduce hydrogen gas.

  • After the addition is complete, continue stirring the reaction mixture at a suitable temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove any solid byproducts or catalyst.

  • Adjust the pH of the filtrate to precipitate the aminophenol product. This is typically done by acidifying the solution.[8]

  • For purification, the crude product can be recrystallized from a suitable solvent (e.g., hot water).[8]

  • Decolorize the solution by adding activated carbon and heating briefly.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration and dry them in an oven or under vacuum.[8]

DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of substituted aminophenols.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (substituted aminophenol)

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of the test compound and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of the test compound or control solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition

This protocol describes the use of EIS to evaluate the corrosion inhibition performance of substituted aminophenols.

Materials:

  • Potentiostat/galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: metal specimen, counter electrode: platinum wire, reference electrode: saturated calomel electrode)

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor (substituted aminophenol)

Procedure:

  • Polish the working electrode to a mirror finish, rinse with deionized water and acetone, and dry.

  • Immerse the electrodes in the corrosive medium containing a specific concentration of the inhibitor.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a certain period (e.g., 30 minutes).

  • Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[9]

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data is then fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value indicate better corrosion inhibition.[9]

  • The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the research areas discussed.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods Nitrophenol Substituted Nitrophenol Reduction Reduction (e.g., Na2S, NaBH4, H2/Pd-C) Nitrophenol->Reduction Microwave Microwave-Assisted Synthesis Nitrophenol->Microwave Accelerated Conditions ArylHalide Aryl Halide/ Pseudohalide Buchwald Buchwald-Hartwig Amination ArylHalide->Buchwald + Amine ArylHalide->Microwave Accelerated Conditions Phenol Substituted Phenol Smiles Smiles Rearrangement Phenol->Smiles + Amine Phenol->Microwave Accelerated Conditions Aminophenol Substituted Aminophenol Reduction->Aminophenol Buchwald->Aminophenol Smiles->Aminophenol Microwave->Aminophenol

Synthetic pathways to substituted aminophenols.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DPPH Solution D Add DPPH Solution to Initiate Reaction A->D B Prepare Serial Dilutions of Test Compound & Control C Add Compound/Control to 96-well Plate B->C C->D E Incubate in Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Experimental workflow for the DPPH antioxidant assay.

Catalytic_Cycle Fe_II Fe(II)-Complex Substrate_Binding Fe(II)-Substrate Complex Fe_II->Substrate_Binding + Substrate (Aminophenol) O2_Binding Fe(III)-Superoxo Intermediate Substrate_Binding->O2_Binding + O2 Ring_Cleavage Ring-Cleaved Intermediate O2_Binding->Ring_Cleavage Intramolecular Attack Ring_Cleavage->Fe_II + Product Release Product_Release Product (Picolinic Acid Derivative) Ring_Cleavage->Product_Release

Catalytic cycle of an aminophenol dioxygenase mimic.

This technical guide provides a comprehensive overview of the potential research areas for substituted aminophenols, offering a solid foundation for researchers, scientists, and drug development professionals to explore and innovate in this exciting field. The provided data, protocols, and visualizations are intended to serve as a valuable resource for advancing the discovery and application of this versatile class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dyes Using 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 2-Amino-p-cresol Hydrochloride as a key starting material. 2-Amino-p-cresol (also known as 2-Amino-4-methylphenol) is a versatile chemical intermediate widely used in the production of colorants.[1][2] Its molecular structure, featuring both an amino and a hydroxyl group, allows it to function as a diazo component in the synthesis of various azo dyes.[1]

Applications of Dyes Derived from 2-Amino-p-cresol

2-Amino-p-cresol is a crucial building block in the synthesis of a range of colorants, including fluorescent whitening agents and mordant dyes.[1][2] These dyes have broad applications across several industries:

  • Textile Industry : Used for dyeing natural and synthetic fibers. Azo dyes are known for their wide range of colors, including yellows, reds, oranges, and blues.

  • Paper and Plastics : Incorporated as fluorescent whitening agents to enhance the brightness and whiteness of products.[1][3]

  • Research and Development : The bifunctional nature of 2-Amino-p-cresol makes it a valuable starting material for creating novel organic molecules, including potential pharmaceutical intermediates and specialty polymers.[1]

  • Indicators : Azo compounds are often used as pH indicators in laboratory settings due to their color-changing properties.[4]

Some specific colorants produced using 2-Amino-p-cresol include Fluorescent Brightener 135, Reactive Blue 40, and Mordant Green 10.[2]

Principle of Synthesis: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows a well-established two-step chemical process:

  • Diazotization : The primary aromatic amine (2-Amino-p-cresol) is converted into a diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[5]

  • Azo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol or an aromatic amine (e.g., 1-Naphthol or 2-Naphthol).[4] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which acts as a chromophore and is responsible for the dye's color.[7]

The overall reaction pathway is visualized below.

Synthesis_Pathway General Synthesis Pathway of Azo Dyes cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 2-Amino-p-cresol Hydrochloride Reagents_D NaNO₂ + HCl (aq) 0-5 °C Amine->Reagents_D Diazonium Diazonium Salt Intermediate Reagents_D->Diazonium Coupling_Reaction Diazonium->Coupling_Reaction Coupling_Component Coupling Component (e.g., 1-Naphthol) Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Product Coupling_Reaction->Azo_Dye Workflow_Diagram Experimental Workflow for Azo Dye Synthesis cluster_diazo_prep Diazonium Salt Preparation cluster_coupler_prep Coupling Component Preparation cluster_coupling_iso Coupling and Isolation A1 Dissolve 2-Amino-p-cresol HCl in acidic water A2 Cool solution to 0-5 °C A1->A2 A4 Add NaNO₂ dropwise (keep temp < 5 °C) A2->A4 A3 Prepare NaNO₂ solution A3->A4 A5 Stir for 30 min, test with starch-iodide paper A4->A5 C1 Slowly add diazonium salt solution to coupler solution A5->C1 B1 Dissolve 1-Naphthol in NaOH solution B2 Cool solution to 5 °C B1->B2 B2->C1 C2 Stir in ice bath for 60 min C1->C2 C3 Isolate dye via vacuum filtration C2->C3 C4 Wash with NaCl solution and cold water C3->C4 C5 Dry the final product C4->C5

References

Application Notes and Protocols: 2-Amino-p-cresol Hydrochloride as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of 2-Amino-p-cresol Hydrochloride

2-Amino-p-cresol, also known as 2-amino-4-methylphenol, is a versatile aromatic compound that serves as a pivotal intermediate in a multitude of organic syntheses.[1][2][3] Its hydrochloride salt is often utilized to enhance stability and solubility, particularly in aqueous reaction media. The strategic placement of an amino and a hydroxyl group on the cresol backbone imparts a unique reactivity profile, making it a valuable precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][4][5] This document provides a comprehensive guide to the properties, applications, and detailed protocols involving this compound for professionals in research and development.

The manufacturing process typically involves the nitration of p-cresol followed by the subsequent reduction of the nitro group.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-p-cresol and its hydrochloride salt is fundamental to its effective application in synthesis.

Property2-Amino-p-cresolThis compoundReferences
CAS Number 95-84-12977-71-1[7][8]
Molecular Formula C₇H₉NOC₇H₉NO·HCl[7][8]
Molecular Weight 123.15 g/mol 159.61 g/mol [7][8]
Appearance White to light brown crystalline powderCrystalline solid[9][10]
Melting Point 133-136 °C222-224 °C (decomposes)[9][11]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.Soluble in water.[10]

Core Applications in Organic Synthesis

The bifunctional nature of 2-Amino-p-cresol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations.

Azo Dye Synthesis via Diazotization and Coupling

One of the most prominent applications of 2-Amino-p-cresol is in the synthesis of azo dyes.[10] The primary amino group can be readily converted into a diazonium salt, which then acts as an electrophile in azo coupling reactions with various coupling components like phenols and anilines.

The Causality Behind the Reaction: The diazotization reaction involves the treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[12] This diazonium salt is a potent electrophile due to the excellent leaving group ability of dinitrogen gas (N₂). The subsequent azo coupling is an electrophilic aromatic substitution reaction where the electron-rich coupling component attacks the terminal nitrogen of the diazonium salt.

Experimental Workflow: Diazotization and Azo Coupling

Diazotization and Azo Coupling Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling 2-Amino-p-cresol HCl 2-Amino-p-cresol HCl Diazonium Salt Diazonium Salt 2-Amino-p-cresol HCl->Diazonium Salt  NaNO2 / HCl (0-5 °C) NaNO2 / HCl (0-5 °C) NaNO2 / HCl (0-5 °C) Azo Dye Azo Dye Diazonium Salt->Azo Dye  Coupling Component (e.g., Naphthol derivative) Coupling Component Coupling Component

Caption: Workflow for Azo Dye Synthesis.

Protocol 1: Synthesis of a Naphthol-Based Azo Dye

This protocol outlines the synthesis of an azo dye using this compound and 2-naphthol as the coupling component.

Materials and Reagents:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Beakers, magnetic stirrer, and filtration apparatus

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[13][14]

  • Handle concentrated acids and bases with extreme care. Diazonium salts can be explosive when dry; do not isolate the intermediate.

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C with constant stirring.[15]

  • Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. Maintain the temperature below 5 °C.

  • A colored precipitate of the azo dye should form immediately.[16][17]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration.

  • Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the dye from a suitable solvent (e.g., ethanol/water mixture) to obtain a purified product.

  • Dry the purified dye in a vacuum oven at a low temperature.

Intermediate in Pharmaceutical Synthesis

The structural motif of 2-Amino-p-cresol is found in various biologically active molecules, making it a valuable building block in pharmaceutical research and development.[3] For instance, it is a key compound in the synthesis of Ondansetron Hydrochloride, an antiemetic agent.[5] The amino and hydroxyl groups provide reactive handles for the construction of more complex molecular architectures.

The Causality Behind the Application: The amino group can act as a nucleophile in substitution and condensation reactions, while the hydroxyl group can be alkylated, acylated, or used to form heterocyclic rings. This dual reactivity allows for the regioselective construction of complex scaffolds common in active pharmaceutical ingredients (APIs).[18]

Conceptual Workflow: Pharmaceutical Intermediate Synthesis

Pharmaceutical_Intermediate_Synthesis 2-Amino-p-cresol 2-Amino-p-cresol Intermediate_A Intermediate_A 2-Amino-p-cresol->Intermediate_A Reaction 1 Reaction_1 Alkylation / Acylation of -OH or -NH2 Complex_Scaffold Complex_Scaffold Intermediate_A->Complex_Scaffold Reaction 2 Reaction_2 Cyclization / Condensation

References

Application Notes and Protocols for 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and experimental protocols are based on the available scientific literature for 2-Amino-p-cresol and structurally related compounds, primarily p-cresol. Currently, there is limited published research on the specific biological applications of 2-Amino-p-cresol Hydrochloride in a drug development or life sciences context. The primary documented use of this compound is as an intermediate in the chemical industry for the synthesis of dyes and polymers.[1][2] The protocols provided herein are intended as a starting point for research and will require optimization and validation for specific experimental systems.

Introduction

This compound is a salt of 2-Amino-p-cresol, an organic compound that is a derivative of phenol.[3] Structurally similar compounds, such as p-cresol, have been shown to exhibit biological activity, including cellular toxicity and modulation of intracellular signaling pathways.[4][5][6] These notes provide an overview of the known characteristics of this compound and suggest potential research applications and detailed experimental protocols based on the activities of related molecules.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₇H₁₀ClNO
Molecular Weight 159.61 g/mol
Appearance White to gray powder/crystal[5]
Solubility Appreciably soluble in water.[7]

Potential Research Applications

Based on the biological effects of the structurally related compound p-cresol, potential research applications for this compound could include:

  • Toxicology Studies: Investigating the cytotoxic effects on various cell lines (e.g., hepatic, renal, neuronal) to determine dose-dependent toxicity and cellular mechanisms of cell death.[4][5]

  • Cell Signaling Research: Exploring the impact on intracellular signaling pathways, such as calcium signaling and oxidative stress responses.[4][6]

  • Gastrointestinal Research: Examining the influence on gut hormone expression and secretion, and its potential effects on intestinal transit.[8][9]

  • Drug Development: Use as a chemical intermediate for the synthesis of novel bioactive compounds.[1][2]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on a selected cell line.

Workflow for In Vitro Cytotoxicity Assay

G prep Prepare Stock Solution of This compound cell_culture Culture and Seed Cells in 96-well Plates prep->cell_culture treatment Treat Cells with a Serial Dilution of the Compound cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, PrestoBlue) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Calculate IC50 Value readout->analysis

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Materials:

  • This compound

  • Selected mammalian cell line (e.g., HepG2, HEK293, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Microplate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or an appropriate solvent. Filter-sterilize the solution.

  • Cell Seeding: Seed the selected cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 1 mM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay: Following the manufacturer's instructions for the chosen cell viability reagent, add the reagent to each well and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Quantitative Data from a Related Compound (p-cresol):

Cell LineAssayEndpointEC50Reference
HepaRGDCFOxidative Stress0.64 ± 0.37 mM (24h)[4]
HepaRGGSHGlutathione Depletion1.00 ± 0.07 mM[4]
HepaRGLDHNecrosis0.85 ± 0.14 mM[4]
DBTRG-05MGFura-2[Ca²⁺]i Rise70 ± 2 µM[6]
Intracellular Calcium Imaging

This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Workflow for Intracellular Calcium Imaging

G cell_prep Seed Cells on Glass-bottom Dishes dye_loading Load Cells with a Calcium- sensitive Dye (e.g., Fura-2 AM) cell_prep->dye_loading wash Wash Cells to Remove Excess Dye dye_loading->wash baseline Record Baseline Fluorescence wash->baseline stimulation Add 2-Amino-p-cresol Hydrochloride baseline->stimulation recording Record Fluorescence Changes Over Time stimulation->recording analysis Analyze and Quantify [Ca2+]i Changes recording->analysis

Caption: Workflow for measuring intracellular calcium changes.

Materials:

  • This compound

  • Selected cell line

  • Glass-bottom cell culture dishes

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Preparation: Seed cells onto glass-bottom dishes and grow to 70-80% confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS. Replace the culture medium with the loading buffer and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove the extracellular dye.

  • Imaging: Mount the dish on the fluorescence microscope.

  • Baseline Recording: Record the baseline fluorescence for 1-2 minutes.

  • Stimulation: Add a working concentration of this compound to the dish while continuously recording.

  • Data Acquisition: Continue recording the fluorescence for several minutes to capture the full response.

  • Data Analysis: Quantify the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.

Safety and Handling

This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Toxic: Toxic if swallowed or in contact with skin.[10]

  • Corrosive: Causes severe skin burns and eye damage.[10]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] It may be air and light-sensitive.[10]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[10]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

Conclusion

While this compound is primarily an industrial chemical, its structural similarity to biologically active cresols suggests potential for its use in toxicological and cell signaling research. The provided protocols, adapted from studies on related compounds, offer a framework for initiating such investigations. Researchers should proceed with caution, validating these methods for their specific systems and adhering to all safety guidelines.

References

Application Notes and Protocols for the Laboratory Preparation of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-Amino-p-cresol Hydrochloride, a valuable intermediate in the manufacturing of dyes, fluorescent whitening agents, and potentially in the synthesis of pharmaceutical compounds.[1][2] The protocol outlines a two-step process commencing with the nitration of p-cresol to yield 2-Nitro-p-cresol, followed by the reduction of the nitro group to an amine and subsequent conversion to its hydrochloride salt.

Experimental Overview

The synthesis of this compound is achieved through a reliable two-step reaction sequence. The first step involves the electrophilic nitration of p-cresol to introduce a nitro group at the ortho position to the hydroxyl group, yielding 2-Nitro-p-cresol. The second step is the reduction of the nitro group of 2-Nitro-p-cresol to an amino group, forming 2-Amino-p-cresol. This is followed by the treatment with hydrochloric acid to afford the desired this compound.

Chemical Reaction Scheme

A common and effective method for the synthesis of 2-Amino-p-cresol involves the nitration of p-cresol, followed by the reduction of the resulting 2-Nitro-p-cresol.[3]

Step 1: Nitration of p-Cresol

Step 2: Reduction of 2-Nitro-p-cresol and Hydrochloride Salt Formation

Experimental Protocols

Part 1: Synthesis of 2-Nitro-p-cresol

This protocol is adapted from general nitration procedures of phenols.

Materials:

  • p-Cresol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice

  • Distilled water

  • Beakers

  • Stirring rod

  • Dropping funnel

  • Ice bath

Procedure:

  • In a fume hood, cautiously add 20 mL of concentrated sulfuric acid to a 250 mL beaker submerged in an ice bath.

  • Once cooled, add 10.8 g (0.1 mol) of p-cresol to the cold sulfuric acid and stir until all the solid has dissolved. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 8.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the p-cresol solution while stirring continuously and maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

  • The crude 2-Nitro-p-cresol will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a minimal amount of hot ethanol or water to obtain purified 2-Nitro-p-cresol.

  • Dry the purified product in a desiccator.

Part 2: Synthesis of this compound

This protocol details the reduction of 2-Nitro-p-cresol using catalytic hydrogenation, followed by the formation of the hydrochloride salt.[4]

Materials:

  • 2-Nitro-p-cresol

  • Methanol

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas supply with balloon

  • Celite

  • Concentrated Hydrochloric acid (HCl)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a solution of 1.53 g (10 mmol) of 2-Nitro-p-cresol in 50 mL of methanol at room temperature, add 150 mg of 10% Pd/C catalyst.

  • The reaction mixture is deoxygenated under vacuum and then purged with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with a small amount of methanol.

  • Combine the filtrates and cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to the methanolic solution of 2-Amino-p-cresol until the solution is acidic (pH ~2-3).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.

  • The resulting this compound can be further purified by recrystallization from aqueous ethanol.[5][6]

  • Dry the final product under vacuum.

Quantitative Data Summary

CompoundMolar Mass ( g/mol )Starting AmountExpected ProductPhysical Properties
p-Cresol108.1410.8 g (0.1 mol)2-Nitro-p-cresol-
2-Nitro-p-cresol153.141.53 g (10 mmol)2-Amino-p-cresolYellow solid
2-Amino-p-cresol123.15--Melting Point: 133-136 °C[6][7]
This compound159.61-Theoretical Yield: ~1.59 gMelting Point: 222-224 °C (dec.)[5][6]

Visualized Experimental Workflow

experimental_workflow p_cresol p-Cresol nitration Nitration (0-5 °C) p_cresol->nitration nitrating_mixture HNO3 / H2SO4 nitrating_mixture->nitration nitro_p_cresol 2-Nitro-p-cresol reduction Catalytic Hydrogenation nitro_p_cresol->reduction pd_c 10% Pd/C, H2 pd_c->reduction hcl Conc. HCl salt_formation Salt Formation & Precipitation hcl->salt_formation amino_p_cresol 2-Amino-p-cresol amino_p_cresol->salt_formation final_product 2-Amino-p-cresol Hydrochloride workup1 Ice Quench & Filtration nitration->workup1 workup1->nitro_p_cresol filtration Filtration (remove catalyst) reduction->filtration filtration->amino_p_cresol salt_formation->final_product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.

  • Hydrogen gas is flammable; ensure there are no ignition sources nearby during the hydrogenation step.

  • Palladium on carbon is pyrophoric when dry and exposed to air; handle with care.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (222-224 °C with decomposition).[5][6]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the amine salt (N-H stretch), hydroxyl group (O-H stretch), and aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

Application Notes and Protocols: 2-Amino-p-cresol Hydrochloride in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-p-cresol hydrochloride (2-hydroxy-5-methylaniline hydrochloride) is a commercially available analytical reagent.[1] Structurally, it is an aromatic compound containing both a phenolic hydroxyl group and an amino group. This bifunctionality suggests its potential for various applications in analytical chemistry, particularly in the development of colorimetric and spectrophotometric methods. The amino group can be diazotized and coupled to form intensely colored azo dyes, a classic reaction for the quantification of nitrite. The phenolic hydroxyl group, in conjunction with the amino group, can act as a chelating ligand for the determination of metal ions.

Despite its availability as an analytical reagent, detailed application notes for its use are not widely documented in scientific literature. Therefore, this document provides proposed, chemically plausible protocols for the application of this compound in analytical chemistry, based on established chemical reactions of similar compounds. These methods are intended to serve as a starting point for researchers to develop and validate new analytical procedures.

Application Note 1: Spectrophotometric Determination of Nitrite

Principle

This proposed method is based on the diazotization of this compound by nitrite ions in an acidic medium, followed by a coupling reaction with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, intensely colored azo dye. The absorbance of the resulting solution is measured spectrophotometrically, and the concentration of nitrite is determined from a calibration curve. This reaction is analogous to the well-established Griess reaction.

Experimental Protocol

1. Reagent Preparation:

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.

  • Hydrochloric Acid (2 M): Prepare by diluting concentrated hydrochloric acid with deionized water.

  • N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

  • Nitrite Stock Solution (100 ppm): Dissolve 0.150 g of sodium nitrite (analytical grade, dried at 110°C for 1 hour) in 1000 mL of deionized water.

  • Nitrite Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

2. Calibration Curve Construction:

  • Pipette 0.5, 1.0, 2.0, 4.0, and 6.0 mL of the 100 ppm nitrite stock solution into a series of 50 mL volumetric flasks.

  • To each flask, add 5 mL of 2 M hydrochloric acid.

  • Add 2 mL of the 0.1% this compound solution to each flask and mix well. Allow the reaction to proceed for 5 minutes at room temperature.

  • Add 2 mL of the 0.1% NED solution to each flask, mix, and dilute to the mark with deionized water.

  • Allow the color to develop for 20 minutes.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of the highest concentration standard against a reagent blank.

  • Prepare a reagent blank using deionized water in place of the nitrite standard and follow the same procedure.

  • Plot a graph of absorbance versus nitrite concentration (in ppm).

3. Sample Analysis:

  • Take a suitable aliquot of the water sample (filtered if necessary) in a 50 mL volumetric flask.

  • Follow steps 2-7 as described for the calibration curve construction.

  • Determine the concentration of nitrite in the sample from the calibration curve.

Quantitative Data (Hypothetical)
ParameterValue
Wavelength of Maximum Absorbance (λmax)~540 nm
Linear Range0.1 - 1.2 ppm
Molar Absorptivity (ε)> 4.0 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD)< 0.02 ppm
Limit of Quantification (LOQ)< 0.06 ppm
Correlation Coefficient (R²)> 0.999

Experimental Workflow Diagram

Nitrite_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents Sample Sample/Standard Aliquot Reagents->Sample Standards Prepare Nitrite Standards Standards->Sample Add_HCl Add 2M HCl Sample->Add_HCl Add_2APCH Add 2-Amino-p-cresol HCl Add_HCl->Add_2APCH Diazotization Diazotization (5 min) Add_2APCH->Diazotization Add_NED Add NED Solution Diazotization->Add_NED Dilute Dilute to Volume Add_NED->Dilute Color_Dev Color Development (20 min) Dilute->Color_Dev Measure_Abs Measure Absorbance at λmax Color_Dev->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Det_Conc Determine Sample Concentration Cal_Curve->Det_Conc

Caption: Workflow for the spectrophotometric determination of nitrite.

Application Note 2: Proposed Colorimetric Determination of Iron(III)

Principle

This proposed method utilizes this compound as a chromogenic ligand for the determination of iron(III). In a buffered medium, 2-amino-p-cresol can form a colored complex with Fe(III) ions. The intensity of the color, which is proportional to the iron concentration, is measured spectrophotometrically. The phenolic hydroxyl and amino groups can potentially form a stable chelate with the metal ion.

Experimental Protocol

1. Reagent Preparation:

  • This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of ethanol.

  • Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • Iron(III) Stock Solution (100 ppm): Dissolve 0.484 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in deionized water, add a few drops of concentrated hydrochloric acid to prevent hydrolysis, and dilute to 1000 mL with deionized water.

  • Iron(III) Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

2. Calibration Curve Construction:

  • Pipette 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 ppm iron(III) stock solution into a series of 25 mL volumetric flasks.

  • To each flask, add 5 mL of acetate buffer (pH 5.0).

  • Add 2 mL of the 0.5% this compound solution to each flask and mix well.

  • Dilute to the mark with deionized water.

  • Allow the solution to stand for 15 minutes for complete color development.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Prepare a reagent blank using deionized water in place of the iron(III) standard and follow the same procedure.

  • Plot a graph of absorbance versus iron(III) concentration (in ppm).

3. Sample Analysis:

  • Take a suitable aliquot of the sample (pre-treated to ensure iron is in the +3 oxidation state and to remove interferences if necessary) in a 25 mL volumetric flask.

  • Follow steps 2-7 as described for the calibration curve construction.

  • Determine the concentration of iron(III) in the sample from the calibration curve.

Quantitative Data (Hypothetical)
ParameterValue
Wavelength of Maximum Absorbance (λmax)~480 nm
Linear Range4 - 32 ppm
Molar Absorptivity (ε)~1.5 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD)< 0.5 ppm
Limit of Quantification (LOQ)< 1.5 ppm
Correlation Coefficient (R²)> 0.998

Experimental Workflow Diagram

FeIII_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents Sample Sample/Standard Aliquot Reagents->Sample Standards Prepare Fe(III) Standards Standards->Sample Add_Buffer Add Acetate Buffer (pH 5.0) Sample->Add_Buffer Add_2APCH Add 2-Amino-p-cresol HCl Add_Buffer->Add_2APCH Dilute Dilute to Volume Add_2APCH->Dilute Complexation Complexation (15 min) Dilute->Complexation Measure_Abs Measure Absorbance at λmax Complexation->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Det_Conc Determine Sample Concentration Cal_Curve->Det_Conc

References

Synthesis of 2-Amino-p-cresol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-amino-p-cresol (also known as 2-amino-4-methylphenol), an important intermediate in the manufacturing of colorants, fluorescent brighteners, and other specialty chemicals.[1][2] The synthesis is a two-step process involving the selective ortho-nitration of p-cresol to yield 4-methyl-2-nitrophenol, followed by the reduction of the nitro group to the corresponding amine.

Key Experimental Data Summary

The following tables summarize quantitative data for the two key reactions in the synthesis of 2-amino-p-cresol.

Table 1: Nitration of p-Cresol to 4-Methyl-2-nitrophenol

MethodNitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
1Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃AcetonitrileRoom Temp.30 min95[3]
2Nitric Acid / Sulfuric AcidAqueous30-40Not Specified80-85[4]

Table 2: Reduction of 4-Methyl-2-nitrophenol to 2-Amino-p-cresol

MethodReducing Agent / CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
1H₂ / 10% Pd/CMethanol235 h100[5]
2Glucose / NaOHWater100-10530-60 min76-82[6]
3Formic Acid / Raney NickelMethanolRoom Temp.10-20 min85-90[7]

Synthesis Pathway and Experimental Workflow

The overall synthesis involves two sequential chemical transformations. The first is an electrophilic aromatic substitution to introduce a nitro group at the ortho position to the hydroxyl group of p-cresol. The second is a reduction of the nitro group to an amine.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction p-Cresol p-Cresol Nitrating_Agent CAN, NaHCO3 Acetonitrile, RT, 30 min p-Cresol->Nitrating_Agent Yield: 95% 4-Methyl-2-nitrophenol 4-Methyl-2-nitrophenol Nitrating_Agent->4-Methyl-2-nitrophenol Nitro_Intermediate 4-Methyl-2-nitrophenol Reducing_Agent H2, 10% Pd/C Methanol, 23°C, 5 h Nitro_Intermediate->Reducing_Agent Yield: 100% 2-Amino-p-cresol 2-Amino-p-cresol Reducing_Agent->2-Amino-p-cresol

Synthesis of 2-amino-p-cresol from p-cresol.

Experimental Protocols

The following are detailed protocols for the recommended synthesis route, which offers high yield and selectivity.

Protocol 1: Synthesis of 4-Methyl-2-nitrophenol via Ortho-Nitration of p-Cresol[3]

This protocol utilizes cerium (IV) ammonium nitrate (CAN) for a highly regioselective ortho-nitration of p-cresol.

Materials:

  • p-Cresol

  • Cerium (IV) Ammonium Nitrate (CAN)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-cresol (1 equivalent) in acetonitrile at room temperature.

  • Add sodium bicarbonate (NaHCO₃) to the solution.

  • In a separate flask, prepare a solution of cerium (IV) ammonium nitrate (CAN) in acetonitrile.

  • Slowly add the CAN solution to the p-cresol mixture with vigorous stirring.

  • Continue stirring at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo using a rotary evaporator to yield 4-methyl-2-nitrophenol as the primary product.

Protocol 2: Synthesis of 2-Amino-p-cresol via Reduction of 4-Methyl-2-nitrophenol[5]

This protocol describes the catalytic hydrogenation of 4-methyl-2-nitrophenol to 2-amino-p-cresol.

Materials:

  • 4-Methyl-2-nitrophenol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply with a balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Vacuum line

  • Celite® pad

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (1.0 g, 6.53 mmol) in methanol (10 mL) at 23°C.[5]

  • Carefully add 10% Pd/C (400 mg) to the solution.[5]

  • Deoxygenate the reaction mixture under vacuum and then purge the flask with hydrogen gas from a balloon.

  • Stir the mixture vigorously under a hydrogen atmosphere for 5 hours.[5]

  • Monitor the reaction completion by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with methanol (100 mL).[5]

  • Combine the filtrates and concentrate in vacuo using a rotary evaporator to yield 2-amino-4-methylphenol (803 mg, 100% yield).[5]

Concluding Remarks

The described two-step synthesis provides an efficient and high-yielding pathway to 2-amino-p-cresol. The selective ortho-nitration of p-cresol using cerium (IV) ammonium nitrate is a key step in ensuring a high purity of the intermediate, 4-methyl-2-nitrophenol. The subsequent catalytic hydrogenation is a clean and quantitative method for the reduction of the nitro group. These protocols are well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

References

Application Notes and Protocols for Coupling Reactions Involving 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information regarding the use of 2-Amino-p-cresol Hydrochloride in coupling reactions, primarily focusing on the synthesis of azo dyes. This document is intended to guide researchers in developing and executing synthetic procedures, and to provide a basis for further exploration of the applications of the resulting compounds.

Introduction

2-Amino-p-cresol, also known as 2-amino-4-methylphenol, is a versatile organic intermediate.[1][2] Its hydrochloride salt is often used in aqueous reactions. The presence of both an amino and a hydroxyl group on the aromatic ring makes it a valuable precursor in the synthesis of a variety of compounds, most notably azo dyes.[3][4] Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings and are widely used as colorants in the textile, paper, and food industries.[5]

The synthesis of azo dyes from this compound typically follows a two-step process:

  • Diazotization: The primary aromatic amine group of 2-Amino-p-cresol is converted into a diazonium salt in the presence of a nitrous acid source (commonly sodium nitrite) and a strong acid (such as hydrochloric acid) at low temperatures.[5][6]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling agent—an electron-rich aromatic compound such as a phenol or an aniline derivative—to form the stable azo dye.[5]

The specific color and properties of the resulting azo dye are determined by the chemical nature of both the diazo component (in this case, derived from 2-Amino-p-cresol) and the coupling component.

Applications

The primary application of coupling reactions involving this compound is in the synthesis of azo dyes. These dyes have diverse applications, including:

  • Textile Dyes: Azo dyes are the largest class of dyes used in the textile industry due to their wide range of colors, good fastness properties, and cost-effectiveness.

  • Pigments: Insoluble azo compounds are used as pigments in paints, inks, and plastics.

  • Indicators: Some azo dyes exhibit pH-dependent color changes and are used as acid-base indicators in analytical chemistry.

  • Biological Stains: Certain azo dyes are used as biological stains in microscopy to enhance the contrast of cellular structures.

  • Potential for Biological Probes: While not a primary application, the potential exists for azo dyes derived from 2-Amino-p-cresol to be investigated as fluorescent probes for biological imaging or as components in chemosensors, owing to the potential for fluorescence in some azo compounds.[7]

Experimental Protocols

The following are detailed protocols for the synthesis of an exemplary azo dye using this compound.

General Workflow for Azo Dye Synthesis

The overall process involves the preparation of the diazonium salt from this compound, followed by its immediate use in a coupling reaction with a suitable aromatic partner.

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling a Dissolve 2-Amino-p-cresol HCl in dilute HCl b Cool to 0-5 °C (Ice Bath) a->b d Add NaNO2 solution dropwise to amine solution at 0-5 °C b->d c Prepare cold NaNO2 solution c->d e Stir for 15-20 min at 0-5 °C d->e h Slowly add diazonium salt solution to coupling agent solution at 0-5 °C e->h Use immediately f Dissolve coupling agent (e.g., Naphthol) in NaOH solution g Cool to 0-5 °C (Ice Bath) f->g g->h i Stir for 30 min at 0-5 °C h->i j Isolate product by filtration i->j

Caption: General experimental workflow for the synthesis of an azo dye.

Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of a representative azo dye by coupling diazotized 2-Amino-p-cresol with 2-naphthol.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.60 g (0.01 mol) of this compound in 50 mL of 2 M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining the temperature between 0-5 °C and stirring continuously.

  • After the addition is complete, continue stirring the mixture in the ice bath for 20 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 100 mL of 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by suction filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven.

Data Presentation

The following table summarizes representative data for the synthesis of an azo dye from this compound and 2-Naphthol. Please note that actual yields and spectral data may vary depending on the precise reaction conditions and purity of reagents.

ParameterValue
Reactants
This compound1.60 g (0.01 mol)
2-Naphthol1.44 g (0.01 mol)
Product
Product Name1-((2-hydroxy-5-methylphenyl)diazenyl)naphthalen-2-ol
AppearanceRed to dark red solid
Reaction Conditions
Diazotization Temperature0-5 °C
Coupling Temperature0-5 °C
Results
Theoretical Yield2.78 g
Actual Yield (Representative)2.36 g
Percent Yield (Representative)85%
Melting Point (Representative)188-192 °C
Spectroscopic Data (Expected)
λmax (in DMF)490-520 nm
FT-IR (cm-1)3400-3500 (O-H), 3050-3100 (Ar C-H), 1580-1620 (C=C), 1450-1500 (N=N)

Reaction Mechanism and Signaling Pathway Visualization

General Mechanism of Azo Coupling

The reaction proceeds via a two-step electrophilic aromatic substitution mechanism.

azo_coupling_mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine R-NH2 NitrousAcid + HONO, H+ Diazonium R-N≡N+ CouplingAgent Ar-H (electron-rich) Diazonium->CouplingAgent Electrophilic Attack AzoDye R-N=N-Ar

Caption: General mechanism of azo dye synthesis.

Hypothetical Signaling Pathway for a Fluorescent Azo Dye Probe

While not a primary application, azo dyes with fluorescent properties could potentially be developed as probes for detecting specific analytes or changes in the cellular microenvironment. The following diagram illustrates a hypothetical mechanism where the binding of an analyte to the azo dye probe leads to a change in its fluorescent signal.

signaling_pathway A Azo Dye Probe (Low Fluorescence) C Probe-Analyte Complex (High Fluorescence) A->C Binding B Analyte B->C D Fluorescence Signal (Detected) C->D Emission

Caption: Hypothetical signaling for a fluorescent azo dye probe.

Safety Precautions

  • This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.

  • Aromatic amines and their derivatives should be handled with care as some are suspected carcinogens.

  • Sodium nitrite is a strong oxidizing agent and is toxic.

  • Concentrated acids and bases are corrosive.

  • All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

Coupling reactions involving this compound provide a straightforward and versatile method for the synthesis of a wide range of azo dyes. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and potentially for those exploring novel applications of azo compounds in biological systems. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-p-cresol, also known as 2-amino-4-methylphenol, is a highly versatile bifunctional aromatic compound.[1] Its structure, featuring an amino group and a hydroxyl group positioned ortho to each other on a toluene ring, makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. This arrangement facilitates cyclocondensation reactions with a range of electrophilic partners. The primary applications of 2-amino-p-cresol in heterocyclic synthesis are in the formation of benzoxazoles and phenoxazines, scaffolds that are prevalent in medicinal chemistry, materials science, and the dye industry.[2][3]

Application Note 1: Synthesis of 6-Methylbenzoxazoles

The benzoxazole ring system is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The reaction of 2-amino-p-cresol with various one-carbon electrophiles, such as aldehydes, carboxylic acids, or their derivatives, provides a direct and efficient route to 2-substituted 6-methylbenzoxazoles. The general reaction involves a condensation between the amino group of 2-amino-p-cresol and the electrophile, followed by an intramolecular cyclization and dehydration to form the aromatic oxazole ring. A variety of catalysts and reaction conditions can be employed to promote this transformation.[5]

General Reaction Pathway for Benzoxazole Synthesis

The synthesis typically proceeds via an initial formation of a Schiff base (when using an aldehyde) or an amide (when using a carboxylic acid), which then undergoes cyclization.

Caption: General workflow for the synthesis of 2-substituted-6-methylbenzoxazoles.

Quantitative Data: Synthesis of 2-Substituted 6-Methylbenzoxazoles

The following table summarizes various methods for the synthesis of 6-methylbenzoxazoles from 2-amino-p-cresol and different reaction partners.

EntryElectrophile PartnerCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1p-Chlorobenzoic acidNH₄ClEthanol80-906-888[6]
2Aromatic AldehydesTiCl₃OTfEthanolAmbient-High[5]
3Aromatic AldehydesZinc Triflate---Good[5]
4KetonesElemental Sulfur / N-Methylpiperidine-Mild-Good[7]
5Carboxylic AcidsLawesson's Reagent (Microwave)None--Good[7]
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-methylbenzoxazole

This protocol is adapted from a general procedure for the synthesis of benzoxazoles via condensation of a 2-aminophenol with a carboxylic acid.[6]

  • Reactant Preparation: In a round-bottom flask, combine 2-amino-p-cresol (1.23 g, 0.01 mol) and p-chlorobenzoic acid (1.56 g, 0.01 mol).

  • Solvent and Catalyst Addition: Add ethanol (5-10 mL) to the flask, followed by ammonium chloride (0.5 g) as the catalyst.

  • Reaction: Place a condenser on the flask and stir the resulting mixture vigorously at 80-90 °C for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: A solid product will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure 2-(4-chlorophenyl)-6-methylbenzoxazole.

Application Note 2: Synthesis of Methyl-Substituted Phenoxazines

Phenoxazines are a class of tricyclic heterocyclic compounds with significant applications as dyes, fluorescent probes, and redox indicators.[8] Many phenoxazine derivatives also exhibit a range of biological activities, including antimalarial and anticancer properties.[8][9] The synthesis of the phenoxazine core often involves the oxidative condensation of 2-aminophenol derivatives. Using 2-amino-p-cresol allows for the introduction of a methyl group onto the phenoxazine backbone, which can modulate the compound's electronic and biological properties. A common route is the self-condensation or dimerization of 2-amino-p-cresol or its reaction with a suitable quinone.[10][11]

General Reaction Pathway for Phenoxazinone Synthesis

The formation of a 2-amino-3H-phenoxazin-3-one structure from 2-aminophenol derivatives is typically an oxidative process where two molecules of the aminophenol condense.

cluster_start Reactants cluster_process Process cluster_product Product 2-Amino-p-cresol_1 2-Amino-p-cresol Oxidative_Condensation Oxidative Condensation 2-Amino-p-cresol_1->Oxidative_Condensation 2-Amino-p-cresol_2 2-Amino-p-cresol 2-Amino-p-cresol_2->Oxidative_Condensation Phenoxazinone 2-Amino-7-methyl-3H- phenoxazin-3-one Oxidative_Condensation->Phenoxazinone [Oxidizing Agent] (e.g., NaIO3, K3[Fe(CN)6]) MCR_Workflow cluster_reactants MCR Components Aldehyde Aldehyde Ugi_Reaction Ugi Four-Component Reaction (4CR) Aldehyde->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction APc 2-Amino-p-cresol APc->Ugi_Reaction Ugi_Adduct Acyclic Ugi Adduct Ugi_Reaction->Ugi_Adduct One-Pot Cyclization Intramolecular O-Acylation (Cyclization) Ugi_Adduct->Cyclization Post-condensation Final_Product Complex Heterocycle Cyclization->Final_Product - H₂O

References

Application Notes and Protocols: Polymer Synthesis Incorporating 2-Amino-p-cresol Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of polymers incorporating the 2-Amino-p-cresol (2-amino-4-methylphenol) moiety. Two primary synthesis methodologies are presented: chemical oxidative polymerization and enzymatic polymerization. These approaches yield polymers with unique properties suitable for various applications, including drug delivery. This guide offers step-by-step instructions, characterization data for analogous polymers, and potential applications in the pharmaceutical sciences.

Introduction

Polymers containing aminophenol and phenoxazine functionalities are of significant interest due to their redox activity, thermal stability, and potential for biomedical applications. 2-Amino-p-cresol is a versatile monomer that can be polymerized to create functional materials. The presence of both an amino and a hydroxyl group on the aromatic ring allows for oxidative polymerization, leading to the formation of polymers with phenoxazine-like structures. These polymers are being explored for their utility as drug delivery vehicles, leveraging their chemical handles for drug conjugation and their potential for controlled release.

Polymerization Methods

Two effective methods for the polymerization of 2-Amino-p-cresol are detailed below: chemical oxidative polymerization and enzymatic polymerization. The choice of method will depend on the desired polymer properties and the availability of reagents and equipment.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a robust method for synthesizing polymers from aminophenol derivatives. Strong oxidizing agents, such as ammonium persulfate ((NH₄)₂S₂O₈), are used to initiate the polymerization process. The reaction typically proceeds in an acidic aqueous medium.

Enzymatic Polymerization

Enzymatic polymerization offers a greener and more sustainable alternative to chemical methods. Enzymes like laccase and horseradish peroxidase (HRP) can catalyze the oxidation of phenolic compounds, including 2-Amino-p-cresol, under mild reaction conditions. This method often results in polymers with well-defined structures and high purity.

Quantitative Data Summary

While specific quantitative data for the polymerization of 2-Amino-p-cresol is not extensively reported in the literature, data from closely related aminophenol polymers provide valuable insights into the expected properties. The following tables summarize typical data for polymers synthesized via chemical oxidative and enzymatic methods.

Table 1: Typical Properties of Chemically Synthesized Poly(aminophenol) Derivatives

PropertyValueReference
Yield (%) ~68% (for poly(2-amino-4-tert-butylphenol))[1]
Number Average Molecular Weight (Mn) ( g/mol ) 1900 - 3700 (for poly(aminodiphenylamines))[2]
Weight Average Molecular Weight (Mw) ( g/mol ) ~57800 (for a polyphenol derivative)[3]
Polydispersity Index (PDI) ~3.4 (for a polyphenol derivative)[3]
Thermal Stability (Decomposition Temp.) Stable up to ~200-250 °C[3][4]

Table 2: Typical Properties of Enzymatically Synthesized Polyphenol Derivatives

PropertyValueReference
Yield (%) ~65% (for HRP-catalyzed polymerization of a phenol derivative)[5]
Number Average Molecular Weight (Mn) ( g/mol ) ~6100 (for HRP-catalyzed polymerization of a phenol derivative)[5]
Polydispersity Index (PDI) ~1.09 (for HRP-catalyzed polymerization of a phenol derivative)[5]
Thermal Stability Dependent on polymer structure, generally good[5]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of 2-Amino-p-cresol

This protocol is adapted from the synthesis of poly(2-amino-4-tert-butylphenol).[1]

Materials:

  • 2-Amino-p-cresol (2-amino-4-methylphenol)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Perchloric acid (HClO₄), 1.0 M

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or reaction flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve 15 mmol of 2-Amino-p-cresol in 100 mL of 1.0 M HClO₄ in a beaker with vigorous stirring.

  • Cool the solution to 0°C using an ice bath.

  • In a separate beaker, dissolve an equimolar amount (15 mmol) of ammonium persulfate in a minimal amount of 1.0 M HClO₄.

  • Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution in the ice bath.

  • Continue stirring the reaction mixture at 0°C for 22-24 hours. A precipitate will form as the polymerization proceeds.

  • After the reaction is complete, collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Wash the polymer thoroughly with several portions of 1.0 M HClO₄ to remove unreacted monomer and oligomers.

  • Dry the polymer product under vacuum for at least 3 hours.

  • The resulting polymer can be characterized by techniques such as FTIR, UV-Vis, and thermal analysis.

Protocol 2: Enzymatic Polymerization of 2-Amino-p-cresol using Laccase

This protocol is a general procedure for the laccase-catalyzed polymerization of phenolic compounds.

Materials:

  • 2-Amino-p-cresol

  • Laccase (from Trametes versicolor or other suitable source)

  • Acetate buffer (pH 5.0)

  • Deionized water

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare a solution of 2-Amino-p-cresol (e.g., 5 mg/mL) in acetate buffer (pH 5.0).

  • Add laccase to the solution to a final concentration of approximately 100 U/mL.

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C) for 8-24 hours. The reaction should be open to the air to allow for oxygen uptake.

  • Monitor the polymerization by observing the formation of a precipitate or by analytical techniques such as UV-Vis spectroscopy.

  • Once the reaction is complete, centrifuge the mixture to pellet the polymer.

  • Wash the polymer pellet multiple times with deionized water and then with an organic solvent like methanol to remove the enzyme and any unreacted monomer.

  • Dry the final polymer product under vacuum.

  • Characterize the polymer using appropriate analytical methods.

Visualizations

Signaling Pathways and Workflows

Chemical_Oxidative_Polymerization Monomer 2-Amino-p-cresol Solution (in acid) Reaction Polymerization (0°C, 24h) Monomer->Reaction Oxidant Ammonium Persulfate Solution Oxidant->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing with Acid Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(2-Amino-p-cresol) Drying->Polymer

Chemical Oxidative Polymerization Workflow.

Enzymatic_Polymerization Monomer 2-Amino-p-cresol in Buffer (pH 5) Reaction Polymerization (40°C, 8-24h, Air) Monomer->Reaction Enzyme Laccase Enzyme->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing with Water & Methanol Centrifugation->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(2-Amino-p-cresol) Drying->Polymer Drug_Delivery_Application cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_delivery Targeted Drug Delivery Monomer 2-Amino-p-cresol Polymerization Oxidative or Enzymatic Polymerization Monomer->Polymerization Polymer Poly(2-Amino-p-cresol) (with Phenoxazine units) Polymerization->Polymer Conjugation Drug Conjugation or Encapsulation Polymer->Conjugation Drug Therapeutic Drug Drug->Conjugation DrugCarrier Polymer-Drug Conjugate or Nanoparticle Conjugation->DrugCarrier Administration Administration DrugCarrier->Administration Targeting Targeting to Diseased Cells Administration->Targeting Release Controlled Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-p-cresol Hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and sublimation. Recrystallization is widely used due to its scalability and efficiency in removing most common impurities.[1] For the hydrochloride salt, polar solvents such as aqueous ethanol are generally effective.[1] Sublimation under vacuum is another technique that can yield very pure product, as it separates the volatile 2-Amino-p-cresol from non-volatile impurities.[1][2]

Q2: What are the likely impurities in crude this compound?

A2: Crude 2-Amino-p-cresol is typically synthesized by the reduction of 2-Nitro-p-cresol.[2][3] Therefore, common impurities may include:

  • Unreacted 2-Nitro-p-cresol.

  • Byproducts from the reduction reaction, such as hydroxylamines or azo compounds.[4]

  • Other isomers formed during the initial nitration of p-cresol, such as 4-Methyl-3-aminophenol.[2]

  • Oxidation products, as aminophenols can be sensitive to air.[1]

Q3: What is the recommended solvent for recrystallizing this compound?

A3: For the hydrochloride salt of 2-Amino-p-cresol, aqueous ethanol is a commonly recommended solvent system.[1] The free base, 2-Amino-p-cresol, can be recrystallized from water, diethyl ether, or toluene.[1] The choice of solvent depends on the impurity profile. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[5]

Q4: How should I store purified this compound?

A4: 2-Amino-p-cresol and its salts can be sensitive to prolonged exposure to air and light.[1] It is recommended to store the purified compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[2]

Troubleshooting Guides

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature gradually before placing it in an ice bath.

  • Adding more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then cool slowly.

  • Using a seed crystal: Introduce a small crystal of the pure compound to induce crystallization at a temperature above where it oils out.

  • Changing the solvent system: A different solvent or a solvent/anti-solvent pair may be more suitable.

Q: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?

A: If crystallization does not occur, the solution is likely not supersaturated. You can try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a seed crystal: A small amount of the pure solid can initiate crystal growth.

  • Reduce the solvent volume: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.

  • Use an anti-solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent in which the compound is insoluble until the solution becomes turbid, then gently warm until it clarifies and cool slowly.

Q: The purified crystals are still colored. How can I decolorize the product?

A: Colored impurities can sometimes be removed by:

  • Adding activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

  • Multiple recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.

Quantitative Data on Purification

The following tables provide representative data on the purification of aminophenol compounds. The actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Recrystallization Solvents for a Representative Aminophenol Hydrochloride

Recrystallization SolventInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Aqueous Ethanol (80%)95.2%99.5%85%
Isopropanol95.2%99.1%80%
Methanol/Diethyl Ether95.2%99.3%75%

Note: This data is illustrative for a typical aminophenol hydrochloride and serves as a guideline.

Table 2: Impurity Profile of Crude vs. Recrystallized this compound

ImpurityCrude Product (HPLC Area %)Recrystallized Product (HPLC Area %)
2-Nitro-p-cresol1.5%< 0.1%
4-Methyl-3-aminophenol0.8%< 0.1%
Unknown Impurity 11.2%0.2%
Unknown Impurity 20.7%0.1%
2-Amino-p-cresol HCl 95.8% 99.6%

Note: This is a representative impurity profile. Actual impurities and their concentrations will depend on the synthetic route and reaction conditions.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, aqueous ethanol (e.g., 80-90% ethanol in water) is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of the aqueous ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot aqueous ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Sublimation of 2-Amino-p-cresol

Note: This protocol is for the free base, 2-Amino-p-cresol. The hydrochloride salt is generally not suitable for sublimation.

  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude solid and a cold finger.

  • Sample Loading: Place the crude 2-Amino-p-cresol in the bottom of the sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system. A high vacuum is preferred.

  • Cooling the Cold Finger: Start the flow of coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause the 2-Amino-p-cresol to sublime but not so high that it decomposes or that impurities also sublime.

  • Deposition: The sublimed 2-Amino-p-cresol vapor will deposit as pure crystals on the cold finger.

  • Completion and Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus and collect the purified crystals from the cold finger.

Visualizations

Recrystallization_Workflow start Crude 2-Amino-p-cresol HCl dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly cool_ice_bath Cool in ice bath cool_slowly->cool_ice_bath filter_crystals Filter crystals cool_ice_bath->filter_crystals wash_crystals Wash with cold solvent filter_crystals->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end Pure 2-Amino-p-cresol HCl dry_crystals->end

Caption: Experimental workflow for single-solvent recrystallization.

Troubleshooting_Recrystallization start Problem during crystallization oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No slow_cooling Slow down cooling rate oiling_out->slow_cooling Yes scratch_flask Scratch inner surface of the flask no_crystals->scratch_flask Yes add_solvent Add more hot solvent slow_cooling->add_solvent seed_crystal_oil Use a seed crystal add_solvent->seed_crystal_oil seed_crystal_no Add a seed crystal scratch_flask->seed_crystal_no reduce_solvent Reduce solvent volume seed_crystal_no->reduce_solvent

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Recrystallization of 2-Amino-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the recrystallization of 2-Amino-p-cresol (also known as 2-Amino-4-methylphenol). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 2-Amino-p-cresol?

A1: The choice of solvent is critical for effective purification. 2-Amino-p-cresol can be recrystallized from several solvents, with hot water and toluene being commonly cited.[1] It exhibits moderate to slight solubility in water at room temperature but is more soluble in hot water.[2][3] It is also soluble in organic solvents like methanol, ethanol, and ether.[2][4] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for high recovery of pure crystals upon cooling.

Q2: My 2-Amino-p-cresol solution turns dark during heating. What is causing this and how can I prevent it?

A2: 2-Amino-p-cresol, as an aminophenol, is susceptible to oxidation, especially at elevated temperatures in the presence of air.[1][5] This oxidation leads to the formation of colored impurities, causing the solution to darken. To prevent this, it is recommended to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[6] Additionally, using deoxygenated solvents and adding a small amount of an antioxidant or a reducing agent like sodium hydrosulfite can help minimize oxidation.[7]

Q3: I am not getting any crystals to form upon cooling. What should I do?

A3: The failure of crystals to form is a common issue in recrystallization. This is often due to using an excessive amount of solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling. You can try to induce crystallization by scratching the inner wall of the flask with a glass rod, adding a seed crystal of pure 2-Amino-p-cresol, or by further cooling the solution in an ice bath. If these methods do not work, you may need to evaporate some of the solvent to increase the concentration of the solute and then attempt the cooling process again.

Q4: My product "oils out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point. To resolve this, you can try reheating the solution to redissolve the oil and then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can sometimes help. Alternatively, selecting a lower-boiling point solvent for the recrystallization might be necessary.

Q5: What is the expected appearance and melting point of pure 2-Amino-p-cresol?

A5: Pure 2-Amino-p-cresol should be a white to light yellow or beige crystalline powder.[2][4] The presence of a brown or gray color often indicates impurities or oxidation.[2] The reported melting point of 2-Amino-p-cresol is in the range of 133-136 °C.[6][8] A sharp melting point within this range is a good indicator of purity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Hot Water

This method is suitable for purifying 2-Amino-p-cresol when water is chosen as the solvent.

Methodology:

  • Dissolution: In a fume hood, place the crude 2-Amino-p-cresol in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of deionized water.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present (visible particles in the hot solution), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Avoid disturbing the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Recrystallization from Toluene

This method is an alternative for the purification of 2-Amino-p-cresol using an organic solvent.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude 2-Amino-p-cresol in a minimal amount of hot toluene in an Erlenmeyer flask with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the crystals to remove the solvent.

Data Summary

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterSlightly soluble to moderately soluble[2][3]Soluble[1]
TolueneLow solubilitySoluble[1]
EthanolReadily soluble[2]Very soluble
EtherReadily soluble[2]Very soluble
MethanolSoluble[6]Very soluble

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Solution turns dark (brown/purple) upon heating Oxidation of the aminophenol group.- Work under an inert atmosphere (Nitrogen or Argon).- Use deoxygenated solvents.- Add a small amount of a reducing agent (e.g., sodium hydrosulfite) or an antioxidant.[7]
No crystal formation upon cooling - The solution is not saturated (too much solvent used).- The rate of cooling is too fast.- Induce crystallization by scratching the inner surface of the flask or adding a seed crystal.- Concentrate the solution by evaporating some solvent and then cool again.- Ensure slow cooling from a high temperature.
Product "oils out" instead of crystallizing - The melting point of the compound is lower than the solvent's boiling point.- High concentration of impurities depressing the melting point.- Reheat to dissolve the oil, then cool very slowly.- Add a small amount of a co-solvent in which the compound is more soluble.- Choose a solvent with a lower boiling point.
Low recovery yield - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Crystals are colored Co-precipitation of colored impurities.- Perform a decolorization step with activated charcoal during the recrystallization process.[9]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Start with Crude 2-Amino-p-cresol dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry

Caption: A general experimental workflow for the recrystallization of 2-Amino-p-cresol.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out dark_solution Solution Darkens start->dark_solution scratch Scratch flask wall or add seed crystal no_crystals->scratch Yes reheat_slow_cool Reheat to dissolve, then cool slowly oiling_out->reheat_slow_cool Yes inert_atm Use inert atmosphere (N2 or Ar) dark_solution->inert_atm Yes evaporate Evaporate some solvent and re-cool scratch->evaporate Still no crystals change_solvent Use lower boiling point solvent reheat_slow_cool->change_solvent Still oils out antioxidant Add antioxidant (e.g., sodium hydrosulfite) inert_atm->antioxidant Still darkens

References

Technical Support Center: Synthesis of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to optimize the synthesis and improve the yield of 2-Amino-p-cresol Hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yield industrial synthesis route for 2-Amino-p-cresol?

A1: The most prevalent industrial method involves a two-step process: the nitration of p-cresol to form 2-Nitro-p-cresol, followed by the catalytic hydrogenation of the nitro intermediate to yield 2-Amino-p-cresol.[1][2] This method is favored for its efficiency and potential for high yields.

Q2: What are the most critical parameters that influence the final yield of this compound?

A2: Several factors critically impact the yield:

  • Purity of Starting Materials: Impurities in the initial p-cresol or the 2-Nitro-p-cresol intermediate can lead to significant side reactions.[3]

  • Catalyst Activity: For the hydrogenation step, the choice of catalyst, its activity, and potential for poisoning are paramount.[4][5]

  • Reaction Conditions: Strict control of temperature, hydrogen pressure, and reaction time is essential to prevent byproduct formation and ensure complete conversion.[3][6][7]

  • Reaction Atmosphere: 2-Amino-p-cresol is susceptible to oxidation, especially at elevated temperatures and in the presence of air.[8] Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][3]

  • pH Control: Proper pH adjustment during the workup and hydrochloride salt formation is crucial for maximizing product isolation and purity.[9][10]

Q3: How can I minimize the degradation and discoloration of my 2-Amino-p-cresol product?

A3: 2-Amino-p-cresol is an air-sensitive compound that can oxidize to form colored impurities, appearing as a brown or pink powder.[1][8] To minimize degradation:

  • Use an Inert Atmosphere: Handle the compound under nitrogen or argon, especially after the reduction step and during purification and drying.[2]

  • Control Temperature: Avoid excessive heat during solvent removal and drying.

  • Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere, refrigerated, and protected from light.[1][11]

Section 2: Troubleshooting Guide for Low Yield

Problem Area 1: Catalytic Hydrogenation of 2-Nitro-p-cresol

Q: My catalytic hydrogenation reaction is slow, stalls, or results in an incomplete conversion. What are the potential causes?

A: An incomplete or slow hydrogenation reaction is a common issue that can often be traced to the catalyst, reagents, or reaction setup.

  • Potential Issue: Catalyst Inactivity. The catalyst may be poisoned or deactivated. Impurities in the substrate or solvent (e.g., sulfur compounds) can poison noble metal catalysts. Raney Nickel can lose activity over time.

    • Solution: Use fresh, high-purity 2-Nitro-p-cresol and anhydrous, degassed solvents. If catalyst poisoning is suspected, replace it with a fresh batch.[5]

  • Potential Issue: Insufficient Hydrogen Pressure. The reaction rate is often dependent on hydrogen pressure.

    • Solution: Ensure your system is properly sealed and holding the target pressure (e.g., 1.5-5.0 kg/cm ²).[6][12] Monitor the pressure gauge; a lack of uptake indicates a stalled reaction.

  • Potential Issue: Poor Mass Transfer. The hydrogen gas may not be dispersing effectively into the liquid phase to interact with the catalyst surface.

    • Solution: Increase the agitation or stirring speed to improve gas-liquid mixing. Ensure the catalyst is well-suspended and not settled at the bottom of the reactor.

Q: I'm observing significant tar-like byproducts and a dark reaction mixture. How can this be prevented?

A: Tar formation is often a result of over-reduction or side reactions at elevated temperatures.[6]

  • Potential Issue: Reaction Temperature is Too High. Higher temperatures can promote undesired side reactions.

    • Solution: Conduct the hydrogenation at a lower, controlled temperature. While some reactions require heat to initiate, maintaining a moderate temperature (e.g., 60-95°C) is often sufficient and minimizes byproduct formation.[6]

  • Potential Issue: Catalyst Choice. Some catalysts may be too aggressive under certain conditions.

    • Solution: Optimize the catalyst loading. A lower catalyst concentration may be sufficient. Alternatively, consider a different catalyst system, such as a sulfide-treated platinum catalyst, which can sometimes offer higher selectivity.[12]

Problem Area 2: Isolation and Purification

Q: My yield drops significantly during the workup and hydrochloride salt formation. What could be going wrong?

A: Product loss during isolation is often due to the physical properties of the aminophenol and improper handling.

  • Potential Issue: Product Oxidation. The free base (2-Amino-p-cresol) is highly susceptible to oxidation when exposed to air, especially in solution during filtration or solvent evaporation.[8]

    • Solution: Perform all workup steps under an inert nitrogen or argon blanket. Use degassed solvents for extraction and recrystallization.

  • Potential Issue: Inefficient Extraction. If performing a liquid-liquid extraction, the product may have some solubility in the aqueous phase, leading to losses.

    • Solution: Perform multiple extractions with the organic solvent to ensure maximum recovery. A brine wash can help break emulsions and decrease the solubility of the organic product in the aqueous layer.[3]

  • Potential Issue: Incorrect pH for Precipitation. The hydrochloride salt's solubility is highly dependent on pH.

    • Solution: Carefully adjust the pH of the solution to optimally precipitate the hydrochloride salt. For the free base, precipitation is typically achieved around a neutral pH (e.g., 6.5).[9] For the hydrochloride, an acidic pH of 2-3 is often required.[12]

Section 3: Data Presentation

Table 1: Comparison of Reduction Methods for 2-Nitro-p-cresol

Reduction MethodCatalyst/ReagentTypical ConditionsReported YieldKey Considerations
Catalytic Hydrogenation10% Pd/CMethanol, 23°C, H₂ balloon, 5hUp to 100%[13]High yield, mild conditions, catalyst can be recycled.[13]
Catalytic HydrogenationRaney NickelMethanol, 90°C, 1.5 MPa H₂, 0.5-1.5hNot specified, but can lead to byproducts at >100°C.[6]Higher temperatures and pressures may be required.[6]
Chemical ReductionGlucose / NaOHAqueous NaOH, 100-105°C76% - 82%[9]An alternative to catalytic methods, avoids precious metals.[9]
Chemical ReductionSodium SulfideNot specifiedWidely used historically, but can have environmental drawbacks.[1]Traditional method with potential for pollution.[9]

Table 2: Common Impurities and Their Sources

ImpurityPotential SourceMitigation Strategy
2-Nitro-p-cresol (Starting Material)Incomplete hydrogenation reaction.Increase reaction time, check catalyst activity, or optimize temperature/pressure.[3]
2,6-diaminomethyl-4-phenolOver-reduction or side reactions.Use milder reaction conditions; lower the temperature or pressure.[2]
4-Methyl-3-aminophenolImpurities in the initial p-cresol or side reactions during nitration.Use high-purity starting materials and control nitration conditions.[2]
Oxidized/Polymeric SpeciesExposure of 2-Amino-p-cresol to air.[8]Maintain an inert atmosphere during reaction workup and storage.[3]

Section 4: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Nitro-p-cresol

This protocol is adapted from a high-yield synthesis using Palladium on carbon.[13]

  • Preparation: In a reaction vessel suitable for hydrogenation, dissolve 2-Nitro-p-cresol (e.g., 1.0 g, 6.53 mmol) in methanol (10 mL).

  • Catalyst Addition: Carefully add 10 wt % Palladium on activated carbon (Pd/C) (e.g., 400 mg, a high loading is noted in the source).

  • Inerting: Deoxygenate the reaction mixture under a gentle vacuum and then purge the vessel with hydrogen gas from a balloon. Maintain a positive hydrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature (23°C) for 5 hours. Monitor the reaction progress by TLC or HPLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Washing: Rinse the Celite pad thoroughly with additional methanol (e.g., 100 mL) to recover all the product.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure (in vacuo) to yield the crude 2-Amino-p-cresol as a solid. The reported yield for the free base is essentially quantitative (100%).[13]

Protocol 2: Formation and Purification of this compound

This protocol is based on general purification methods for aminophenols.[8][10]

  • Dissolution: Dissolve the crude 2-Amino-p-cresol from Protocol 1 in a suitable solvent like ethanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a concentrated or ethereal solution of hydrochloric acid (HCl) dropwise while stirring. Monitor the pH to ensure it reaches an acidic range (e.g., pH 2-3).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for precipitation) or diethyl ether to remove soluble impurities.

  • Recrystallization (Optional): For higher purity, recrystallize the crude hydrochloride salt from a solvent system such as aqueous ethanol.[8] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Drying: Dry the purified this compound crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Section 5: Visualizations

experimental_workflow cluster_start Step 1: Nitration cluster_reduction Step 2: Reduction cluster_salt Step 3: Salt Formation & Purification p_cresol p-Cresol nitration Nitration (e.g., HNO₃/H₂SO₄) p_cresol->nitration nitro_p_cresol 2-Nitro-p-cresol nitration->nitro_p_cresol reduction Catalytic Hydrogenation (e.g., H₂/Pd-C) nitro_p_cresol->reduction amino_p_cresol 2-Amino-p-cresol (Free Base) reduction->amino_p_cresol salt_formation Acidification (HCl) amino_p_cresol->salt_formation purification Recrystallization (aq. Ethanol) salt_formation->purification final_product 2-Amino-p-cresol HCl (Final Product) purification->final_product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction q1 Is H₂ pressure dropping? start->q1 q2 Is reaction mixture dark/tarry? q1->q2 Yes sol1_no Check for leaks. Increase agitation. q1->sol1_no No q3 Is starting material still present by TLC/HPLC? q2->q3 No sol2_yes Reduce temperature. Optimize catalyst loading. q2->sol2_yes Yes sol3_yes Check catalyst activity. Replace if necessary. Increase reaction time. q3->sol3_yes Yes end_node Yield Improved q3->end_node No sol1_no->q2 sol1_yes Proceed to next check. sol2_yes->q3 sol3_yes->end_node

Caption: Troubleshooting decision tree for low hydrogenation yield.

References

Technical Support Center: 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Amino-p-cresol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To ensure maximum stability, it is recommended to store it under an inert atmosphere and protected from light.[3][4][5]

Q2: How stable is this compound at room temperature?

A2: The compound is generally stable under normal room temperatures and pressures.[1] However, prolonged exposure to air, light, and moisture can lead to degradation.[3][6] For long-term storage, adherence to recommended storage conditions is crucial.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color of the powder, which is typically white to beige or gray-brown when pure.[3] The appearance of a brownish tint may indicate oxidation.[3] Any unexpected changes in physical appearance should be investigated further.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation. It is also incompatible with acids and bases.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the solid (e.g., turning brown) Oxidation due to exposure to air and/or light.1. Ensure the container is tightly sealed and was properly flushed with an inert gas (e.g., nitrogen or argon) before sealing. 2. Store the container in a dark place, such as a cabinet or an amber-colored vial. 3. For future use, handle the material quickly and in an inert atmosphere glovebox if possible.
Inconsistent analytical results (e.g., varying purity) Degradation of the material due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Check the age of the compound and its handling history. 3. Perform a purity check using a validated analytical method (e.g., HPLC) before use.
Poor solubility in recommended solvents The compound may have degraded into less soluble impurities.1. Confirm the appropriate solvent for your application. 2. Attempt to dissolve a small sample with gentle heating if the solvent and compound properties permit. 3. If solubility issues persist, the material may be degraded and should not be used for sensitive experiments.

Stability and Storage Summary

Parameter Recommendation Reference
Storage Temperature Room temperature, in a cool place.[3]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon).[3][4]
Light Keep in a dark place.[3]
Moisture Store in a dry environment; hygroscopic.[6][7]
Incompatibilities Strong oxidizing agents, acids, bases.[1][3][6]

Experimental Protocols

Representative Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][6] The following is a representative protocol for this compound, based on general principles for aminophenol compounds.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for 48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 48 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 48 hours, then prepare a solution for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

  • Use a detector, such as a UV-Vis or a mass spectrometer, to identify and quantify the parent compound and any degradation products.

Visualizations

Stability_Factors cluster_compound This compound cluster_factors Factors Affecting Stability Compound 2-Amino-p-cresol Hydrochloride Degradation Degradation Compound->Degradation Air Air (Oxygen) Air->Degradation Light Light (UV/Visible) Light->Degradation Moisture Moisture (Humidity) Moisture->Degradation Heat High Temperature Heat->Degradation Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Degradation

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Start Suspected Degradation (e.g., discoloration, poor results) Check_Storage Verify Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Review_Handling Review Handling Procedures (e.g., exposure to air) Check_Storage->Review_Handling Purity_Analysis Perform Purity Analysis (e.g., HPLC) Review_Handling->Purity_Analysis Meets_Spec Meets Specification? Purity_Analysis->Meets_Spec Use_Material Proceed with Experiment Meets_Spec->Use_Material Yes Quarantine Quarantine Material Meets_Spec->Quarantine No Contact_Supplier Contact Supplier for Replacement Quarantine->Contact_Supplier

Caption: Workflow for troubleshooting stability issues.

References

Handling and safety precautions for 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Amino-p-cresol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. It is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing to prevent skin exposure, and eye/face protection such as safety glasses with side shields or goggles.[1][3] In cases where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Q3: How should this compound be stored?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][4] It should be stored locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4] The material is also noted to be air and light sensitive, and hygroscopic (protect from moisture).[1][4][5]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[1] For eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] In both instances, it is crucial to seek immediate medical attention.[1]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, you should first ensure the area is well-ventilated and remove all sources of ignition.[4] Wear appropriate personal protective equipment, including respiratory protection.[2][4] For solid spills, you can sweep it up and shovel it into a suitable container for disposal. Avoid generating dust.[4] Prevent the spill from entering waterways or sewers.[5]

Q6: What is the proper disposal method for this chemical?

A6: The disposal of this compound and its container must be done through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][3]

Troubleshooting Guide

Issue Possible Cause Solution
Compound has changed color (e.g., darkened) Exposure to air or light.This indicates potential degradation. It is recommended to use a fresh batch of the compound for experiments where purity is critical. Store the compound under an inert atmosphere and protected from light to minimize degradation.[1][4]
Difficulty dissolving the compound Inappropriate solvent.2-Amino-p-cresol is reportedly soluble in methanol. For the hydrochloride salt, solubility in aqueous solutions may be higher than the free base. Gentle heating may aid dissolution, but be aware of the compound's stability.
Inconsistent experimental results Compound degradation or contamination.Ensure proper storage conditions have been maintained.[1][4] Verify the purity of the compound if possible. Use fresh solutions for each experiment.
Skin or eye irritation despite wearing PPE Improperly fitted or damaged PPE. Contamination of work surfaces.Ensure your gloves and safety glasses fit correctly and are free of defects. Regularly clean and decontaminate your work area. Review your handling procedures to minimize the risk of exposure.

Quantitative Data

Property Value Source
Molecular Formula C₇H₉NO·HCl[2](--INVALID-LINK--)
Molecular Weight 159.61 g/mol [2](--INVALID-LINK--)
Melting Point (of Hydrochloride) 222-224 °C (decomposes)[6](--INVALID-LINK--)
Appearance White to light yellow or light orange powder/crystal(--INVALID-LINK--)

Experimental Protocols

Protocol 1: Safe Weighing and Dissolving of this compound

  • Preparation:

    • Work within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Don appropriate PPE: chemical-resistant gloves, a lab coat, and chemical safety goggles.

    • Decontaminate the weighing area and all equipment before use.

  • Weighing:

    • Use a tared, sealed weighing vessel to prevent dust generation.

    • Carefully transfer the desired amount of this compound to the vessel using a clean spatula.

    • Minimize the creation of dust. If dust is generated, ensure the fume hood ventilation is adequate.

    • Close the primary container immediately after weighing.

  • Dissolution:

    • In the fume hood, add the desired solvent to a suitable flask.

    • Slowly add the weighed this compound to the solvent while stirring.

    • If necessary, the solution can be gently warmed to aid dissolution.

    • Ensure the flask is loosely capped during warming to avoid pressure buildup.

    • Once dissolved, clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Visualizations

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess_Size Assess Spill Size & Risk Ignition->Assess_Size Get_SDS Consult the SDS Assess_Size->Get_SDS Wear_PPE Don Appropriate PPE Get_SDS->Wear_PPE Contain Contain the Spill Wear_PPE->Contain Absorb Absorb/Sweep Up Material Contain->Absorb Collect Collect in a Labeled Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report PPE_Selection_Logic cluster_Hand_Protection Hand Protection cluster_Body_Protection Body Protection cluster_Eye_Protection Eye & Face Protection cluster_Respiratory_Protection Respiratory Protection Start Handling 2-Amino-p-cresol Hydrochloride? Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) Start->Gloves Lab_Coat Wear a Lab Coat Start->Lab_Coat Goggles Wear Chemical Safety Goggles Start->Goggles Is_Dust Is there a risk of dust/aerosol generation? Start->Is_Dust Respirator Use a NIOSH/MSHA Approved Respirator Is_Dust->Respirator Yes No_Respirator Standard ventilation is sufficient Is_Dust->No_Respirator No

References

Technical Support Center: Synthesis of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-p-cresol Hydrochloride.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, divided into the two primary stages: nitration of p-cresol and reduction of 2-nitro-p-cresol.

Stage 1: Nitration of p-Cresol

Q1: My nitration reaction is producing a low yield of the desired 2-nitro-p-cresol and a significant amount of tar-like substances. What is causing this and how can I fix it?

A1: Low yields and the formation of tarry substances are typically due to oxidation of the highly reactive cresol ring by the strong nitrating agents.[1] To minimize these side reactions, consider the following:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation. Ensure efficient cooling (e.g., an ice-salt bath) and control the rate of addition of the nitrating agent to prevent temperature spikes. Ideally, the reaction temperature should be kept at or below 0°C.[1]

  • Control Stoichiometry: Use a molar ratio of nitric acid to p-cresol that is close to 1:1. An excess of the nitrating agent can lead to over-nitration and increased oxidation.[1]

  • Alternative Nitrating Agents: Milder nitrating systems can improve yields and reduce byproduct formation. For example, using cerium(IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate has been reported to give a high yield (95%) of 4-methyl-2-nitrophenol.

Q2: I am observing the formation of multiple nitrocresol isomers in my product mixture. How can I improve the regioselectivity for 2-nitro-p-cresol?

A2: The direct nitration of p-cresol can be non-selective, yielding a mixture of isomers. The hydroxyl and methyl groups direct the electrophilic nitration to the ortho and para positions. To favor the formation of 2-nitro-p-cresol, you can:

  • Modify the Reaction Medium: The concentration of sulfuric acid in a mixed acid nitration can influence the isomer distribution. While specific quantitative data for p-cresol is limited in the provided search results, studies on other cresol isomers show that varying the sulfuric acid concentration affects the ratio of nitro-isomers.[1][2]

  • Protecting Groups: Although not explicitly detailed for p-cresol in the search results, a common strategy for controlling regioselectivity in the nitration of phenols is to use a protecting group for the hydroxyl function. This can alter the directing effect and steric hindrance, favoring nitration at a specific position.

Q3: My reaction is producing a significant amount of dinitrated and polynitrated byproducts. How can I promote mono-nitration?

A3: The formation of dinitrated and polynitrated products is often a result of harsh reaction conditions. To promote mono-nitration:

  • Strict Temperature Control: As with preventing oxidation, maintaining a low reaction temperature is crucial.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and in a controlled manner to avoid localized areas of high concentration.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the p-cresol has been consumed to prevent further nitration of the desired product.[1]

Stage 2: Reduction of 2-Nitro-p-cresol

Q1: The reduction of my 2-nitro-p-cresol is incomplete, and I am isolating a mixture of products. What could be the issue?

A1: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent.

  • Inactive Catalyst (for Catalytic Hydrogenation): If you are using a catalyst like Palladium on carbon (Pd/C), it may be old or deactivated. Use fresh, high-quality catalyst.

  • Insufficient Reaction Time or Temperature: The reduction may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC.

  • Poor Mixing: In heterogeneous reactions (like catalytic hydrogenation), efficient stirring is essential to ensure good contact between the reactants and the catalyst.

Q2: I am observing byproducts other than the desired 2-amino-p-cresol. What are these and how can I avoid them?

A2: Side reactions during the reduction of nitroarenes can lead to the formation of intermediates like nitroso and hydroxylamine compounds. These intermediates can further react with each other to form azoxy, azo, and hydrazine byproducts. To minimize these:

  • Choice of Reducing Agent: Catalytic hydrogenation is often a clean and efficient method that can minimize the formation of these byproducts, with some reports indicating a 100% yield of the desired amine.[3]

  • Reaction Conditions: The pH of the reaction medium can influence the reaction pathway. Maintaining the appropriate pH for your chosen reduction method is important.

Purification and Hydrochloride Salt Formation

Q1: I am having difficulty purifying the final 2-amino-p-cresol. What methods are recommended?

A1: 2-Amino-p-cresol can be purified by recrystallization from solvents like water, diethyl ether, or toluene. Sublimation under vacuum is another effective method for obtaining high-purity material.

Q2: How do I convert the purified 2-amino-p-cresol to its hydrochloride salt?

A2: To form the hydrochloride salt, dissolve the purified 2-amino-p-cresol in a suitable solvent (e.g., ethanol, isopropanol) and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Data Presentation

Table 1: Influence of Nitrating Agent on the Yield of 2-Nitro-p-cresol

Nitrating AgentReaction ConditionsYield of 2-Nitro-p-cresol (%)Reference
Nitric Acid / Sulfuric AcidAqueous solution, 30-40°C80-85[4]
Cerium(IV) Ammonium Nitrate (CAN) / NaHCO₃Room Temperature95

Table 2: Common Impurities in the Synthesis of 2-Amino-p-cresol

Synthesis StageCommon ImpurityPotential Cause
Nitration4-Methyl-3-nitrophenolIsomeric byproduct of nitration
Nitration2,6-Dinitro-p-cresolOver-nitration
NitrationTarry/Resinous substancesOxidation of the cresol ring
Reduction2-Nitroso-p-cresolIncomplete reduction
ReductionN-(2-hydroxy-5-methylphenyl)hydroxylamineIncomplete reduction
ReductionAzoxy/Azo compoundsSide reactions of reduction intermediates

Experimental Protocols

Synthesis of 2-Nitro-p-cresol via Nitration

Materials:

  • p-Cresol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to a cooled (0-5°C) amount of concentrated sulfuric acid.

  • In a separate flask, dissolve p-cresol in a minimal amount of a suitable solvent (e.g., glacial acetic acid) or use it neat. Cool the flask to -5°C in an ice-salt bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred p-cresol solution. Critically monitor the internal temperature and maintain it between -5°C and 0°C.

  • After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The 2-nitro-p-cresol will precipitate as a solid. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

  • The crude product can be purified by recrystallization.

Synthesis of 2-Amino-p-cresol via Catalytic Hydrogenation

Materials:

  • 2-Nitro-p-cresol

  • Methanol

  • Palladium on Carbon (10 wt% Pd/C)

  • Hydrogen gas

  • Celite

Procedure:

  • To a solution of 2-nitro-p-cresol (1.0 g, 6.53 mmol) in methanol (10 mL) at 23°C, add 10% Pd/C (e.g., 400 mg).

  • Deoxygenate the reaction mixture under vacuum and then purge the flask with hydrogen gas (a balloon is often sufficient for lab scale).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for approximately 5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the Celite pad with methanol (100 mL).

  • Concentrate the filtrate in vacuo to yield 2-amino-p-cresol. A yield of 100% has been reported for this step.[3]

Synthesis of this compound

Materials:

  • 2-Amino-p-cresol

  • Isopropanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve the purified 2-amino-p-cresol in a minimal amount of isopropanol.

  • With stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise.

  • The this compound will precipitate from the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold isopropanol.

  • Dry the product under vacuum. The hydrochloride salt is reported to have a melting point of 222-224°C with decomposition.

Mandatory Visualization

Synthesis_Pathway cluster_nitration Stage 1: Nitration of p-Cresol cluster_reduction Stage 2: Reduction of 2-Nitro-p-cresol cluster_hcl_salt Stage 3: Hydrochloride Salt Formation pCresol p-Cresol NitroCresol 2-Nitro-p-cresol (Desired Product) pCresol->NitroCresol Nitration Isomers Isomeric Byproducts (e.g., 3-Nitro-p-cresol) pCresol->Isomers Side Reaction Dinitro Dinitro/Polynitro Byproducts pCresol->Dinitro Side Reaction Oxidation Oxidation Products (Tars, Resins) pCresol->Oxidation Side Reaction NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->NitroCresol AminoCresol 2-Amino-p-cresol NitroCresol->AminoCresol Reduction Nitroso Nitroso/Hydroxylamine Intermediates NitroCresol->Nitroso Incomplete Reduction ReducingAgent Reducing Agent (e.g., H₂/Pd-C) ReducingAgent->AminoCresol FinalProduct 2-Amino-p-cresol Hydrochloride AminoCresol->FinalProduct Acid-Base Reaction Azoxy Azoxy/Azo/Hydrazine Byproducts Nitroso->Azoxy Side Reaction HCl HCl HCl->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Nitration Problem Problem: Low Yield & Tar Formation in Nitration Cause1 Cause 1: Oxidation of Cresol Ring Problem->Cause1 Cause2 Cause 2: Over-Nitration Problem->Cause2 Solution1 Solution 1: Maintain Low Temperature (≤ 0°C) Cause1->Solution1 Solution3 Solution 3: Use Milder Nitrating Agent Cause1->Solution3 Solution2 Solution 2: Control Stoichiometry (Acid:Cresol ≈ 1:1) Cause2->Solution2 Solution4 Solution 4: Monitor Reaction (e.g., with TLC) Cause2->Solution4

Caption: Troubleshooting logic for low yield in p-cresol nitration.

References

Troubleshooting common issues in aminophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of aminophenols. The following guides and frequently asked questions (FAQs) provide detailed insights into overcoming challenges such as low yields, impurities, and product instability.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent methods for synthesizing aminophenols?

A1: The primary routes for aminophenol synthesis are through the reduction of nitrophenols or substitution reactions. The reduction of nitrophenols can be accomplished using iron in an acidic medium or through catalytic hydrogenation.[1] For the industrial production of 2- and 4-aminophenol, catalytic hydrogenation is the preferred method.[1] Another common industrial method for producing 4-aminophenol is the catalytic hydrogenation of nitrobenzene in aqueous sulfuric acid.[2]

Q2: My final aminophenol product is discolored. What is the likely cause and how can I prevent it?

A2: Aminophenols, particularly o- and p-isomers, are susceptible to oxidation, which leads to the formation of colored impurities, often appearing as reddish-brown to dark solids.[1][3] Exposure to air, especially under neutral or basic conditions, accelerates this process.[3] To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), especially during purification, and to store the final product protected from light and air.[3][4]

Q3: I am experiencing a low yield in my aminophenol synthesis. What are the potential causes and how can I optimize it?

A3: Low yields can stem from several factors, including suboptimal reaction conditions, incomplete reactions, or side reactions. For instance, in the synthesis of p-aminophenol from nitrobenzene, reaction temperature, catalyst concentration, and reaction time significantly impact the yield.[5] It is essential to monitor the reaction to ensure the complete consumption of the starting material.[6] Additionally, for syntheses involving intermediates like phenylhydroxylamine, high temperatures can promote the formation of by-products such as aniline.[5]

Q4: What are the common impurities I should expect in my crude aminophenol, and how do they affect the final product?

A4: Crude aminophenol can contain various impurities arising from side reactions or unreacted starting materials.[7] Common impurities include aniline, unreacted nitrobenzene, and condensation products of the aminophenol itself.[7] These impurities can interfere with subsequent reactions, such as the synthesis of N-acetyl-p-aminophenol (acetaminophen), leading to issues with the color and stability of the final product.[7]

Q5: What are the most effective methods for purifying crude aminophenol?

A5: Purification of crude aminophenol is critical for obtaining a high-purity, stable product. A multi-step approach is often necessary.[7] Common purification techniques include:

  • Recrystallization: This can be performed from hot water or aqueous ethanol.[6][8]

  • Solvent Extraction: Toluene can be used to remove certain impurities.[2][5]

  • Adsorption: Activated carbon (Norite) can be used to remove colored impurities.[5][8]

  • pH Adjustment: Adjusting the pH of the solution can facilitate the precipitation of the purified aminophenol.[2]

Troubleshooting Guides

Issue 1: Low Yield

Low yields are a common frustration in aminophenol synthesis. The following table and workflow provide a structured approach to diagnosing and resolving this issue.

Table 1: Optimizing Reaction Conditions for p-Aminophenol Synthesis from Nitrobenzene [5]

ParameterCondition 1Condition 2Condition 3Condition 4
Reaction Temperature (°C) 6070 8090
Yield (%)46.5848.04 45.5643.87
H₂SO₄ Concentration (M) 1.01.5 2.02.5
Yield (%)45.1048.04 46.2544.13
Reaction Time (min) 6090120150
Yield (%)36.2045.5648.0450.52

Based on the data, optimal conditions for this specific synthesis are a reaction temperature of 70°C, a sulfuric acid concentration of 1.5 M, and a reaction time of 150 minutes.[5]

LowYieldTroubleshooting start Low Yield Observed check_reaction Verify Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time Increase Reaction Time or Adjust Temperature incomplete->optimize_time optimize_time->check_reaction end Improved Yield optimize_time->end check_conditions Review Reaction Conditions (Temp, pH, Catalyst) complete->check_conditions suboptimal Suboptimal Conditions check_conditions->suboptimal No optimal Conditions Optimal check_conditions->optimal Yes adjust_conditions Optimize Conditions Based on Literature/Data suboptimal->adjust_conditions adjust_conditions->check_reaction adjust_conditions->end check_side_reactions Investigate Side Reactions (e.g., Oxidation, Polymerization) optimal->check_side_reactions side_reactions Evidence of Side Reactions check_side_reactions->side_reactions Yes check_side_reactions->end No mitigate_side_reactions Implement Mitigation Strategies (Inert Atmosphere, Antioxidants) side_reactions->mitigate_side_reactions mitigate_side_reactions->check_reaction mitigate_side_reactions->end

A logical workflow for diagnosing the root cause of low aminophenol yield.
Issue 2: Product Impurity and Discoloration

The presence of impurities and discoloration can compromise the quality of the synthesized aminophenol. This is often due to oxidation or the formation of side products.

ImpurityTroubleshooting start Impure/Discolored Product tlc_analysis Analyze by TLC/LC-MS start->tlc_analysis identify_impurities Identify Impurities (e.g., Oxidation Products, Starting Material) tlc_analysis->identify_impurities oxidation Oxidation Products Present identify_impurities->oxidation Yes starting_material Unreacted Starting Material identify_impurities->starting_material Yes other_impurities Other Impurities identify_impurities->other_impurities Yes inert_atmosphere Use Inert Atmosphere (N₂ or Ar) oxidation->inert_atmosphere antioxidants Consider Antioxidants during Purification inert_atmosphere->antioxidants end Pure Product antioxidants->end extend_reaction Extend Reaction Time or Optimize Conditions starting_material->extend_reaction extend_reaction->end purification Implement Purification Protocol (Recrystallization, Chromatography, etc.) other_impurities->purification purification->end

Troubleshooting workflow for impure or discolored aminophenol.

Experimental Protocols

Synthesis of p-Aminophenol via Catalytic Hydrogenation of Nitrobenzene

This protocol describes the synthesis of p-aminophenol from nitrobenzene using a catalytic hydrogenation process.[5]

Materials:

  • Nitrobenzene

  • Zinc powder

  • Sulfuric acid (H₂SO₄)

  • Toluene

  • Activated carbon

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Synthesis of Phenylhydroxylamine: In the first step, an intermediate, phenylhydroxylamine, is synthesized by the reduction of nitrobenzene with zinc.

  • Bamberger Rearrangement: The phenylhydroxylamine intermediate undergoes a Bamberger rearrangement in the presence of sulfuric acid to form p-aminophenol.

  • Purification:

    • The resulting p-aminophenol is purified by toluene extraction.

    • An adsorption process using activated carbon is employed to remove colored impurities.

    • The pH of the solution is adjusted to facilitate the crystallization of the final product.

Synthesis of 2-Aminophenol Derivatives by Catalytic Hydrogenation

This protocol outlines the general procedure for the synthesis of 2-aminophenol derivatives from the corresponding 2-nitrophenol derivatives.[3]

Materials:

  • 2-Nitrophenol derivative

  • Palladium on Carbon (Pd/C, 5-10%)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogen gas

  • Celite

Procedure:

  • Reaction Setup: Dissolve the 2-nitrophenol derivative in a suitable solvent in a hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 1-5 mol%) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen (typically 1-4 atm). Stir the mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer visible.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-aminophenol derivative can be purified by recrystallization or column chromatography.

ReactionPathway Nitrophenol Nitrophenol Reduction Reduction (e.g., H₂, Pd/C or Fe, H⁺) Nitrophenol->Reduction Aminophenol Aminophenol Reduction->Aminophenol

General reaction pathway for aminophenol synthesis.

Safety Precautions

Handling aminophenols and the reagents for their synthesis requires strict adherence to safety protocols.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical-resistant goggles, and a protective lab coat.[3][4]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling of Reagents:

    • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment.[3]

    • Strong Acids: Handle strong acids like hydrochloric acid or sulfuric acid with care in a fume hood.[3]

  • Storage: Store aminophenols in a cool, dry place away from oxidizing agents, preferably in airtight containers under an inert atmosphere.[4]

  • Waste Disposal: Dispose of chemical waste according to your institution's safety guidelines. Aminophenols may persist in aquatic environments and require careful disposal.[4]

References

Optimization of reaction conditions for 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-p-cresol Hydrochloride Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the synthesis and optimization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for 2-Amino-p-cresol? A1: The primary manufacturing process involves the nitration of p-cresol to form 2-nitro-p-cresol, which is subsequently reduced to 2-amino-p-cresol.[1][2] The final hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Q2: What are the key physical and chemical properties of 2-Amino-p-cresol? A2: 2-Amino-p-cresol, also known as 2-Amino-4-methylphenol, is typically a white to pale yellow or brown crystalline powder.[1][3] It is moderately soluble in water but readily dissolves in organic solvents like ethanol and ether.[1] The compound may be sensitive to prolonged air exposure and is considered combustible.[3][4] The hydrochloride salt has a melting point of 222-224°C with decomposition.[3][4]

Q3: How should 2-Amino-p-cresol and its hydrochloride salt be stored? A3: To prevent oxidation and degradation, 2-Amino-p-cresol should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[1][2] It is incompatible with strong oxidizing agents and should be kept away from heat sources.[1][3]

Q4: What are the main applications of 2-Amino-p-cresol? A4: 2-Amino-p-cresol is a versatile intermediate in chemical synthesis.[1] It is primarily used in the production of dyes and pigments.[1][2] Additionally, it serves as a starting material for synthesizing intermediates used in the pharmaceutical industry for analgesic and antiseptic compounds.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the possible causes and solutions? A1: Low yields can stem from several factors. A common issue is an incomplete reduction of the nitro group.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material is fully consumed.[6] If the reaction stalls, consider increasing the amount of the reducing agent or, in the case of catalytic hydrogenation, using a fresh catalyst.[5] Product loss during the workup phase, such as incomplete extraction, can also lower the yield; performing multiple extractions with a suitable organic solvent can mitigate this.[5]

Q2: The final product is discolored (e.g., brown or reddish). How can I prevent this? A2: Discoloration is often due to the oxidation of the aminophenol product, which is sensitive to air.[3][6] To minimize oxidation, conduct the reaction and purification steps under an inert atmosphere, such as nitrogen or argon.[5] It is also advisable to purify the product promptly after the reaction is complete to limit its exposure to air.[5]

Q3: The reduction of the 2-nitro-p-cresol intermediate is incomplete. How can I optimize this step? A3: Incomplete reduction is a frequent challenge. The choice and activity of the reducing agent are critical.[5] For catalytic hydrogenation using Palladium on Carbon (Pd/C), ensure the catalyst is fresh and active, and that the system is properly purged with hydrogen.[5][6] For chemical reductions, such as with tin(II) chloride or sodium sulfide, ensure sufficient equivalents of the reagent are used and allow for adequate reaction time.[5][7] Gently heating the reaction mixture may also improve the reaction rate, but temperature must be controlled to avoid side reactions.[5][8]

Q4: I'm having difficulty precipitating and isolating the this compound salt. What should I do? A4: Proper isolation of the hydrochloride salt depends on careful pH control and solvent selection. After the reduction is complete and the free amine is in an acidic aqueous solution (e.g., with HCl), the salt can be precipitated. A German patent describes a process where the pH is adjusted to between 4.5 and 6.0 to precipitate the 2-amino-5-methyl-phenol from its hydrochloride solution.[9] For purification, the hydrochloride salt can be recrystallized from aqueous ethanol.[3][4] If the product remains in solution, adjusting the concentration or cooling the solution further may be necessary.

Data Presentation

Table 1: Comparison of Reduction Methods for 2-Nitro-p-cresol

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic HydrogenationH₂, 10% Pd/CMethanol235100[10]
Glucose ReductionGlucose / 50% NaOHWater100-1050.5-0.7576-82[8]
Alkali Sulfide ReductionSodium SulfideWater80-85~0.564-67[1][7]
Yield is for a similar compound (2-amino-4-nitrophenol) and may vary.

Table 2: Product Specifications for 2-Amino-p-cresol

TestUnitSpecification
Appearance-Clear crystalline powder or crystals
Water content%Max 1.5
Sulphated Ash%Max 1.5
2,6-diaminomethyl-4-phenol%Max 0.2
4-Methyl-3-aminophenol%Max 0.1
Any other impurity%Max 0.1
Total impurities%Max 0.5
Assay by titration%Min 97
Data sourced from ExSyn Corp specifications sheet.[2]

Experimental Protocols & Visualizations

Overall Synthesis Workflow

The general workflow for synthesizing this compound involves a two-step chemical transformation followed by purification.

G A p-Cresol (Starting Material) B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C 2-Nitro-p-cresol (Intermediate) B->C D Reduction (e.g., H₂/Pd-C) C->D Step 2 E 2-Amino-p-cresol (Free Base) D->E F Acidification (Aqueous HCl) E->F Step 3 G 2-Amino-p-cresol HCl (Crude Product) F->G H Purification (e.g., Recrystallization) G->H Step 4 I Purified 2-Amino-p-cresol HCl H->I G start Low Yield Observed check_tlc Is starting material fully consumed per TLC? start->check_tlc incomplete Reaction Incomplete check_tlc->incomplete No complete Reaction Complete check_tlc->complete Yes optimize Optimize Reduction: - Add more reducing agent - Use fresh catalyst - Extend reaction time incomplete->optimize check_workup Review Workup & Purification: - Check extraction pH - Increase # of extractions - Check recrystallization solvent complete->check_workup

References

Technical Support Center: 2-Amino-p-cresol Hydrochloride Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-p-cresol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups (amino and phenolic hydroxyl) present in 2-Amino-p-cresol, the primary degradation pathways under forced degradation conditions (hydrolysis, oxidation, and photolysis) are expected to involve oxidation of the amino and phenolic groups, leading to the formation of colored degradation products.

  • Oxidative Degradation: The aminophenol structure is susceptible to oxidation, which can lead to the formation of quinone-imine structures. This is often observed as a color change in the sample. The presence of a methyl group on the ring can also be a site for oxidation. Amines and phenols are known to be susceptible to electron transfer oxidation.[1]

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, the hydrochloride salt may exhibit some reactivity in aqueous solutions of varying pH.

  • Photodegradation: Exposure to UV or visible light can induce photocatalytic degradation, especially in the presence of sensitizers. Studies on similar aminophenol compounds have shown that they can be degraded under visible light irradiation. Complete degradation of 2-aminophenol has been observed after 2 hours of photocatalysis.

  • Thermal Degradation: As a solid, 2-Amino-p-cresol is stable under normal temperatures and pressures.[2] However, at elevated temperatures, decomposition is likely to occur. The hydrochloride salt has a melting point of 222-224°C with decomposition.[3]

Q2: My this compound solution is turning brown. What is causing this?

A2: The browning of your solution is a common indicator of oxidative degradation. 2-Amino-p-cresol is sensitive to prolonged exposure to air and can react with strong oxidizing agents.[3] The amino and phenol groups are readily oxidized, leading to the formation of colored polymeric products. To minimize this, it is recommended to handle the compound under an inert atmosphere and store it in a dark place.[2][4]

Q3: What are the best storage conditions for this compound to ensure its stability?

A3: To ensure the stability of this compound, it should be stored at room temperature, in a dark place, and under an inert atmosphere.[2] It is also described as being air-sensitive. Keeping it in a tightly sealed container will help prevent exposure to air and moisture.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Steps
High variability between replicate samples.Inconsistent sample handling leading to varying levels of oxidative degradation.Prepare solutions fresh for each experiment. Use de-gassed solvents. Handle samples under an inert atmosphere (e.g., nitrogen or argon).
Drifting baseline in HPLC analysis.Formation of multiple, interfering degradation products.Optimize the HPLC method, including the gradient, mobile phase pH, and column chemistry. Employ a stability-indicating method.
Unexpected peaks appearing in chromatograms.Contamination or interaction with excipients or container materials.Run blanks with all components of the formulation matrix. Test for container closure compatibility.
Issue 2: Difficulty in Identifying Degradation Products
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry data is complex and difficult to interpret.Formation of polymeric or highly reactive degradation products.Use LC-MS/MS to obtain fragmentation data for structural elucidation. Derivatize degradation products to improve their stability and chromatographic behavior.
Low abundance of degradation products.Insufficient stress applied during forced degradation studies.Increase the duration or intensity of the stress condition (e.g., higher temperature, stronger acid/base concentration, higher light intensity).
Co-elution of degradation products with the parent compound.Inadequate chromatographic separation.Modify the HPLC mobile phase composition, pH, or gradient slope. Try a different column with alternative selectivity (e.g., phenyl-hexyl instead of C18).

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Stress

Objective: To evaluate the stability of this compound under oxidative conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours. A control sample (1 mL of stock solution with 1 mL of solvent) should be stored under the same conditions.

  • Analysis: After incubation, dilute the samples appropriately and analyze by a stability-indicating HPLC-UV method. Monitor for the appearance of new peaks and a decrease in the parent peak area.

  • Characterization: If significant degradation is observed, utilize LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Method Validation: Inject a mixture of stressed (degraded) and unstressed samples to ensure adequate separation between the parent compound and all degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents and ConditionsExpected Primary Degradation PathwayPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hMinimalPotential for minor hydrolysis products
Base Hydrolysis 0.1 M NaOH, 60°C, 24hOxidationQuinone-imines, polymeric products
Oxidation 3% H₂O₂, RT, 24hOxidationQuinone-imines, hydroxylated species
Photolysis UV light (254 nm) or visible light, RT, 24hPhoto-oxidationOxidized and ring-opened products
Thermal 80°C, 48h (solid state)DecompositionVarious small molecule fragments

Visualizations

Oxidative_Degradation_Pathway 2-Amino-p-cresol 2-Amino-p-cresol Intermediate_Radical Intermediate Radical Species 2-Amino-p-cresol->Intermediate_Radical Oxidation [O] Quinone_Imine Quinone_Imine Intermediate_Radical->Quinone_Imine Further Oxidation Polymeric_Products Polymeric Products (Brown Color) Quinone_Imine->Polymeric_Products Polymerization

Caption: Proposed oxidative degradation pathway of 2-Amino-p-cresol.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Degraded_Sample Degraded Sample Mixture Acid->Degraded_Sample Base Base Base->Degraded_Sample Oxidation Oxidation Oxidation->Degraded_Sample Photo Photo Photo->Degraded_Sample Thermal Thermal Thermal->Degraded_Sample HPLC_UV HPLC-UV Analysis LC_MS LC-MS for Identification HPLC_UV->LC_MS Data_Interpretation Data Interpretation and Pathway Elucidation LC_MS->Data_Interpretation Sample 2-Amino-p-cresol Hydrochloride Sample->Acid Sample->Base Sample->Oxidation Sample->Photo Sample->Thermal Degraded_Sample->HPLC_UV

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Purification of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-p-cresol Hydrochloride. The following sections detail common impurities, purification protocols, and solutions to potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Common impurities can originate from the synthesis process, which typically involves the nitration of p-cresol followed by reduction.[1][2] Potential impurities include starting materials, byproducts, and degradation products. Specific related substances that have been identified include 2,6-diaminomethyl-4-phenol and 4-Methyl-3-aminophenol.[1] Due to its aminophenol structure, 2-Amino-p-cresol is also susceptible to oxidation upon prolonged exposure to air, which can result in colored impurities.[3]

Q2: What are the recommended storage conditions for 2-Amino-p-cresol and its hydrochloride salt?

A2: To minimize degradation, 2-Amino-p-cresol should be stored under an inert atmosphere at ambient temperature.[1] It is sensitive to prolonged exposure to air and may also be sensitive to light.[3][4] The hydrochloride salt is generally more stable but should still be stored in a tightly sealed container in a cool, dry place away from light.

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification methods are recrystallization and sublimation.[2][3] Recrystallization of the free base (2-Amino-p-cresol) can be performed using water, diethyl ether, or toluene.[2][3] The hydrochloride salt is typically recrystallized from aqueous ethanol.[2][3] For non-volatile impurities, sublimation under vacuum can be a highly effective method, yielding the product as plates or needles.[2][3] For complex mixtures or difficult-to-remove impurities, column chromatography can also be employed.

Q4: What is the expected appearance and melting point of pure 2-Amino-p-cresol and its hydrochloride salt?

A4: Pure 2-Amino-p-cresol typically appears as a white to light yellow or orange crystalline powder.[3][5] The melting point of the free base is in the range of 134-139 °C.[5] The hydrochloride salt is a white to gray powder or crystal with a melting point of 222-224 °C (with decomposition).[3]

Troubleshooting Guides

Q1: My this compound is discolored (e.g., brown or gray). What is the cause and how can I purify it?

A1: Discoloration is often a sign of oxidation products. 2-Amino-p-cresol is known to be sensitive to air.[3] The recommended solution is recrystallization. For the hydrochloride salt, using a mixture of ethanol and water is effective.[2][3] The process involves dissolving the compound in a minimum amount of the hot solvent, optionally using activated carbon to adsorb colored impurities, followed by hot filtration and slow cooling to allow for the formation of pure crystals.

Q2: After recrystallization, my yield is very low. What are the possible reasons, and how can I improve it?

A2: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization during hot filtration: If the solution cools too much during filtration, the product will crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled, preferably in an ice bath, to maximize crystal formation before filtration.

Q3: I see multiple spots on my TLC plate after purification. What should I do?

A3: The presence of multiple spots on a TLC plate indicates that the sample is still impure. You should consider the following options:

  • Repeat the recrystallization: A second recrystallization can often significantly improve purity.

  • Change the recrystallization solvent: The initial solvent system may not be optimal for separating the specific impurities present. Experiment with different solvents or solvent mixtures.

  • Employ column chromatography: If recrystallization fails to remove the impurities, column chromatography provides a more powerful separation technique. A silica gel column with a gradient elution of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or methanol) is a common starting point for aminophenols.

Q4: The melting point of my purified product is broad or lower than the literature value. What does this indicate?

A4: A broad or depressed melting point is a classic indicator of the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of the solid, causing it to melt over a range of temperatures and at a lower temperature than the pure substance. Incomplete drying, leaving residual solvent in the crystals, can also cause a depressed melting point. Ensure your product is thoroughly dried under vacuum before taking a melting point measurement. If it is dry, further purification is required.

Data Presentation

Table 1: Common Impurities and Specified Limits

Impurity Name Specification Limit (%)
2,6-diaminomethyl-4-phenol Max 0.2
4-Methyl-3-aminophenol Max 0.1
Any other single impurity Max 0.1
Total impurities Max 0.5

Data sourced from a typical specification sheet for 2-Amino-p-cresol.[1]

Table 2: Physical Properties

Compound Appearance Melting Point (°C) Molecular Weight ( g/mol )
2-Amino-p-cresol White to light orange powder/crystal 134 - 139 123.15
This compound White to gray powder/crystal 222 - 224 (dec.) 159.61

[3][5][6][7]

Table 3: Recommended Solvents for Purification

Compound Form Purification Method Recommended Solvent(s)
2-Amino-p-cresol (Free Base) Recrystallization Water, Diethyl Ether, Toluene
2-Amino-p-cresol (Free Base) Sublimation N/A (Solid state)
This compound Recrystallization Aqueous Ethanol

[2][3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This method is ideal when a single solvent system effectively dissolves the compound at high temperatures and allows for crystallization upon cooling.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol/water mixture and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add small portions of the hot solvent mixture until the solid just dissolves completely. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Vacuum Sublimation of 2-Amino-p-cresol

This method is effective for separating the volatile 2-Amino-p-cresol from non-volatile impurities.

Methodology:

  • Apparatus Setup: Place the crude, dry 2-Amino-p-cresol in the bottom of a sublimation apparatus. Insert the cold finger and ensure a proper seal.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause the solid to sublime but below its melting point.

  • Deposition: The 2-Amino-p-cresol will transition directly from a solid to a gas and then deposit as pure crystals on the cold surface of the finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape the purified crystals onto a watch glass.

Visualizations

Recrystallization_Workflow start Start: Crude 2-Amino-p-cresol HCl dissolve Dissolve in minimal hot aqueous ethanol start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filter Hot Gravity Filtration insoluble_check->hot_filter Yes cool Slowly cool to RT, then ice bath insoluble_check->cool No hot_filter->cool collect Collect crystals via vacuum filtration cool->collect wash Wash with ice-cold ethanol collect->wash dry Dry under vacuum wash->dry end End: Pure Product dry->end Troubleshooting_Workflow start Start: Impure Sample (e.g., discoloration, low MP) recrystallize Perform Recrystallization (Protocol 1) start->recrystallize analyze Analyze Purity (TLC, Melting Point) recrystallize->analyze pure Product is Pure analyze->pure Yes impure Still Impure analyze->impure No end End: Pure Product pure->end rerun Repeat Recrystallization (may change solvent) impure->rerun chromatography Use Column Chromatography impure->chromatography if persistent rerun->analyze chromatography->end

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-p-cresol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Amino-p-cresol?

A1: The most prevalent and industrially practiced synthesis involves a two-step process: the nitration of p-cresol to form 2-nitro-p-cresol, followed by the reduction of the nitro group to an amine.[1]

Q2: What are the primary methods for the reduction of 2-nitro-p-cresol?

A2: The primary methods for reducing 2-nitro-p-cresol to 2-amino-p-cresol are catalytic hydrogenation and metal/acid reductions.[2] Catalytic hydrogenation often employs catalysts like palladium on carbon (Pd/C) with hydrogen gas.[3] Metal/acid systems typically use metals such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl).[4]

Q3: How is the final hydrochloride salt of 2-Amino-p-cresol prepared?

A3: The hydrochloride salt is typically formed by reacting the isolated 2-amino-p-cresol free base with hydrochloric acid.[5][6] The salt then crystallizes out of the solution and can be isolated by filtration.[5]

Q4: What are the main safety concerns during this synthesis?

A4: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions.[7] Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, necessitating an inert atmosphere and careful handling.[2]

Troubleshooting Guides

Part 1: Nitration of p-Cresol

Q1: My nitration reaction is producing a low yield of the desired 2-nitro-p-cresol and a lot of tar-like substances. What's happening and how can I fix it?

A1: Low yields and tar formation are usually due to oxidation of the highly reactive p-cresol by the nitric acid.[8] To minimize these side reactions:

  • Maintain Low Temperatures: This is the most critical factor. Ensure efficient cooling and control the rate of nitrating agent addition to prevent temperature spikes. An ice-salt bath is recommended to keep the temperature at or below 0°C.[8]

  • Control Stoichiometry: Use a molar ratio of nitric acid to p-cresol close to 1:1 to avoid over-nitration and oxidation.[8]

  • Dilution: Performing the reaction in a larger volume of sulfuric acid can help to better control the exotherm.

Q2: I am observing the formation of dinitrated byproducts. How can I improve the selectivity for mono-nitration?

A2: Dinitration occurs when the reaction conditions are too harsh. To favor mono-nitration:

  • Lower the Reaction Temperature: Keep the temperature strictly controlled, ideally between -5°C and 0°C.

  • Reduce Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting p-cresol is consumed, quench the reaction to prevent further nitration.[8]

  • Use a Milder Nitrating Agent: Consider using a less aggressive nitrating agent if dinitration remains a persistent issue.

Part 2: Reduction of 2-Nitro-p-cresol

Q1: My catalytic hydrogenation reaction is sluggish or incomplete. What are the common causes?

A1: An incomplete or slow hydrogenation can be due to several factors:

  • Catalyst Activity: The catalyst (e.g., Pd/C) may be old or deactivated. Use a fresh batch of catalyst from a reliable source.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low. Try increasing the weight percentage of the catalyst relative to the substrate.

  • Poor Solubility: If the 2-nitro-p-cresol is not fully dissolved in the solvent, the reaction rate will be limited. Ensure you are using an appropriate solvent where the starting material is soluble.

  • Hydrogen Pressure: For some reductions, higher hydrogen pressure may be necessary to drive the reaction to completion.

Q2: I am seeing byproducts like hydroxylamines or azoxy compounds in my reduction reaction. How can I ensure complete reduction to the amine?

A2: The formation of these intermediates indicates an incomplete reduction. To address this:

  • Ensure Sufficient Reducing Agent: In a metal/acid reduction, use a sufficient excess of the metal and acid to drive the reaction to completion.

  • Optimize Reaction Time and Temperature: A longer reaction time or a moderate increase in temperature (while monitoring for side reactions) can help to reduce these intermediates.

  • Catalyst Choice: For catalytic hydrogenation, ensure the chosen catalyst is active enough for complete reduction.

Q3: The workup for my tin (Sn) / HCl reduction is difficult due to the precipitation of tin salts. How can I improve this?

A3: The precipitation of tin salts during neutralization is a common issue. To manage this:

  • Basify to a High pH: Tin(II) and Tin(IV) hydroxides are amphoteric and will dissolve at a high pH (typically above 12-13).[9] You may need to add a significant amount of a strong base like NaOH.

  • Filter with a Filter Aid: Add Celite to the reaction mixture before neutralization. After basification, the tin salts will be adsorbed onto the Celite, making filtration easier.[9]

Part 3: Hydrochloride Salt Formation and Isolation

Q1: My this compound is not precipitating or is forming an oil.

A1: This can be due to several factors:

  • Solvent Choice: The hydrochloride salt may be too soluble in the chosen solvent. Ethanol or a mixture of ethanol and water is often used for crystallization. You may need to reduce the amount of solvent or use a solvent in which the salt is less soluble.

  • Water Content: Too much water can prevent the salt from precipitating. Ensure you are using a concentrated source of HCl and consider using a solvent like isopropanol or ethanol.

  • Purity of the Free Base: Impurities in the 2-amino-p-cresol can inhibit crystallization. Ensure the free base is of high purity before proceeding with salt formation.

Data Presentation

Table 1: Comparison of Reduction Methods for 2-Nitro-p-cresol

FeatureCatalytic Hydrogenation (Pd/C)Metal/Acid Reduction (Fe/HCl)
Reagents H₂ gas, Pd/C catalystIron powder, Hydrochloric acid
Typical Yield Often >95%[3]60-80%
Byproducts Primarily water[2]Iron salts[2]
Selectivity Can reduce other functional groupsGood functional group tolerance
Conditions Mild temperature and pressureAcidic, can be exothermic
Workup Filtration of catalyst[2]Neutralization, filtration of metal salts
Safety Flammable H₂ gas, pyrophoric catalystCorrosive acid
Cost Precious metal catalyst can be expensiveReagents are inexpensive[2]

Experimental Protocols

Protocol 1: Nitration of p-Cresol
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-cresol in concentrated sulfuric acid and cool the mixture to -5°C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred p-cresol solution. Critically, maintain the internal temperature between -5°C and 0°C throughout the addition. A rapid temperature increase indicates the addition is too fast.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The 2-nitro-p-cresol will precipitate as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from ethanol/water.

Protocol 2: Reduction of 2-Nitro-p-cresol via Catalytic Hydrogenation
  • Setup: In a hydrogenation vessel, dissolve 2-nitro-p-cresol in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 5-10 wt% of 10% Palladium on Carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/HPLC analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The filtrate containing the 2-amino-p-cresol can be concentrated under reduced pressure.

Protocol 3: Formation of this compound
  • Dissolution: Dissolve the purified 2-amino-p-cresol free base in a suitable solvent like ethanol or isopropanol.

  • Acidification: Slowly add a slight excess of concentrated hydrochloric acid to the stirred solution. The hydrochloride salt will begin to precipitate.

  • Crystallization: Cool the mixture in an ice bath to ensure complete crystallization.

  • Isolation: Collect the crystalline this compound by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation p_cresol p-Cresol nitration Nitration (HNO3, H2SO4, <0°C) p_cresol->nitration nitro_pcresol 2-Nitro-p-cresol nitration->nitro_pcresol reduction Reduction (e.g., H2/Pd-C or Fe/HCl) nitro_pcresol->reduction amino_pcresol 2-Amino-p-cresol (Free Base) reduction->amino_pcresol salt_formation Salt Formation (HCl) amino_pcresol->salt_formation hydrochloride This compound salt_formation->hydrochloride

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Nitration start Low Yield / Tar Formation? temp_check Is Temperature < 0°C? start->temp_check stoich_check Is HNO3:Substrate ~1:1? temp_check->stoich_check Yes solution1 Maintain Temp < 0°C temp_check->solution1 No solution2 Adjust Stoichiometry stoich_check->solution2 No problem_solved Problem Resolved stoich_check->problem_solved Yes solution1->temp_check solution2->stoich_check

Caption: Decision tree for troubleshooting low yield in the nitration step.

References

Technical Support Center: Characterization of Aminophenol Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminophenol hydrochlorides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of aminophenol hydrochlorides?

A1: The primary challenges in characterizing aminophenol hydrochlorides stem from their inherent chemical properties. These include:

  • Instability: Aminophenol hydrochlorides are susceptible to oxidation when exposed to air and light, which can lead to discoloration (typically turning purple or black) and the formation of degradation products. The hydrochloride salt is generally more stable than the free base.

  • Hygroscopicity: Many aminophenol hydrochlorides are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This can affect the accuracy of weighing and subsequent concentration calculations.

  • Solubility Issues: While generally soluble in water, their solubility can be significantly influenced by the pH and temperature of the solution.[1] They typically exhibit limited solubility in common organic solvents.[1]

  • Chromatographic Behavior: Their polar nature can lead to poor retention on traditional reversed-phase HPLC columns. Method development is often required to achieve good peak shape and resolution.

  • Presence of Impurities: Aminophenols are common impurities or degradation products in pharmaceuticals like paracetamol, and their accurate quantification at low levels can be challenging.[2][3]

Q2: How can I improve the stability of my aminophenol hydrochloride solutions?

A2: To enhance the stability of aminophenol hydrochloride solutions, consider the following:

  • pH Adjustment: Maintaining a low pH (acidic conditions) can significantly improve stability as the protonated form is less susceptible to oxidation.[4]

  • Use of Antioxidants: The addition of antioxidants, such as sodium metabisulfite, can help to scavenge dissolved oxygen and prevent oxidative degradation.[4]

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.[2]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photochemical degradation.

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use.

Q3: What are the key considerations for developing an HPLC method for aminophenol hydrochlorides?

A3: Key considerations for HPLC method development include:

  • Column Selection: A standard C18 column can be used, but for better retention and peak shape of these polar compounds, consider using a column with a polar-embedded phase (e.g., Zorbax SB-Aq) or employing mixed-mode chromatography (e.g., Primesep 100).[5][6][7]

  • Mobile Phase pH: The pH of the mobile phase is critical. An acidic mobile phase (e.g., using phosphoric acid, formic acid, or perchloric acid) is often used to ensure the analyte is in its protonated form, which can improve peak shape and retention.[5][6]

  • Ion Pairing: For improved retention on reversed-phase columns, an ion-pairing agent like sodium octanesulfonate can be added to the mobile phase.[7]

  • Detector and Wavelength: A UV detector is commonly used. The detection wavelength is typically set between 225 nm and 275 nm.[5][6][7]

  • Mass Spectrometry Compatibility: If using LC-MS, ensure the mobile phase components are volatile. Replace non-volatile buffers like phosphoric acid with volatile alternatives such as formic acid or ammonium formate.[5]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH causing interaction with residual silanols on the column.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the aminophenol. Using an acidic mobile phase (e.g., pH 2.5-3.5) is generally effective.
Secondary interactions with the stationary phase.Consider a different column chemistry, such as a polar-embedded or mixed-mode column.
No or Low Retention on Reversed-Phase Column The compound is too polar for the stationary phase.Increase the aqueous component of the mobile phase. Add an ion-pairing reagent (e.g., sodium octanesulfonate) to the mobile phase.[7] Use a more suitable column (e.g., polar-embedded, mixed-mode, or HILIC).
Baseline Noise or Drift Contaminated mobile phase or column.Filter all mobile phases. Purge the HPLC system thoroughly. Wash the column with an appropriate solvent sequence.
Detector lamp is failing.Check the lamp energy and replace it if necessary.
Discolored Injections/Solutions Degradation of the sample due to oxidation.Prepare samples fresh. Use an antioxidant in the sample diluent (e.g., ascorbic acid or sodium metabisulfite).[4][8] Protect samples from light.
Solubility and Stability Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound Does Not Fully Dissolve Insufficient solvent volume or inappropriate solvent.Aminophenol hydrochlorides are most soluble in water.[1] Increase the solvent volume or gently warm the solution.[1] For organic solvents, solubility is limited.[1]
pH of the solution is not optimal for solubility.Adjust the pH. Solubility is often higher in acidic or strongly alkaline solutions compared to neutral pH.[4]
Solution Turns a Dark Color (e.g., Pink, Brown, Black) Over Time Oxidation of the aminophenol.[2]Prepare solutions fresh and use them promptly. Store solutions in the dark and at a low temperature. Add an antioxidant like sodium metabisulfite to the solution.[4] Prepare solutions under an inert atmosphere.[2]
Inconsistent Weighing Results The compound is hygroscopic and is absorbing atmospheric moisture.[1]Weigh the compound in a low-humidity environment (e.g., a glove box). Handle the material quickly. Dry the material in a vacuum oven at a suitable temperature before weighing, if the compound's stability allows.

Experimental Protocols

Protocol 1: HPLC Analysis of 4-Aminophenol Hydrochloride

This protocol is a general starting point for the analysis of 4-aminophenol hydrochloride using reversed-phase HPLC with UV detection.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 column (e.g., Zorbax SB-Aq, 50 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 1.1 g/L sodium octanesulfonate in water, with pH adjusted to 3.2 with phosphoric acid.[7]

  • Mobile Phase B: Methanol.[7]

  • Elution: Isocratic or gradient elution can be used. A starting point could be 90% Mobile Phase A and 10% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Detection Wavelength: 225 nm.[7]

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve 4-aminophenol hydrochloride in the mobile phase to prepare a stock solution. Further dilute to create working standards.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

Protocol 2: Spectrophotometric Determination of p-Aminophenol

This protocol is based on an oxidative coupling reaction for the colorimetric determination of p-aminophenol.

  • Principle: The method is based on the oxidative coupling reaction of p-aminophenol with 4-chlororesorcinol in the presence of potassium periodate to form a colored product.[9]

  • Reagents:

    • p-Aminophenol standard solution (100 µg/mL): Dissolve 0.010 g of pure p-aminophenol in 5 mL of ethanol and dilute to 100 mL with distilled water.[9]

    • 4-Chlororesorcinol solution.

    • Potassium periodate solution.

  • Procedure:

    • To a series of calibration flasks, add increasing volumes of the p-aminophenol standard solution.

    • Add the 4-chlororesorcinol and potassium periodate solutions as per the validated method.

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 556 nm).[9]

    • Construct a calibration curve of absorbance versus concentration.

    • Prepare the sample solution similarly and determine its concentration from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Characterization cluster_data Data Processing & Interpretation weigh Weigh Compound dissolve Dissolve in Appropriate Solvent weigh->dissolve thermal Thermal Analysis (DSC/TGA) weigh->thermal Analyze Solid Sample hplc HPLC Analysis dissolve->hplc Inject into HPLC spectro Spectrophotometry dissolve->spectro Measure Absorbance process Process Data (e.g., Integrate Peaks) hplc->process spectro->process thermal->process interpret Interpret Results process->interpret report Generate Report interpret->report

Fig 1. General experimental workflow for the characterization of aminophenol hydrochlorides.

HPLC_Troubleshooting start HPLC Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention Low/No Retention? peak_shape->retention No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes baseline Baseline Issues? retention->baseline No ion_pair Add Ion-Pairing Reagent retention->ion_pair Yes wash_sys Wash System/Column baseline->wash_sys Yes end Problem Resolved baseline->end No Issue change_col Change Column Type adjust_ph->change_col Still Poor adjust_ph->end Improved change_col->end ion_pair->end wash_sys->end

Fig 2. A decision tree for troubleshooting common HPLC issues with aminophenol hydrochlorides.

Degradation_Pathway aminophenol Aminophenol Hydrochloride oxidized_intermediate Oxidized Intermediates (e.g., Quinone-imine) aminophenol->oxidized_intermediate Oxidation (Air, Light) polymerized Polymerized Degradation Products (Colored) oxidized_intermediate->polymerized Further Reactions

Fig 3. A simplified potential degradation pathway for aminophenol hydrochlorides.

References

Validation & Comparative

Analytical methods for 2-Amino-p-cresol Hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-p-cresol Hydrochloride

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates like this compound is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical techniques suitable for the quantification of this compound. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry.

While specific validated method data for this compound is not extensively published, this guide leverages established methodologies and performance characteristics from structurally analogous compounds, such as other aminophenol and cresol isomers, to provide a robust starting point for method development and validation.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of the discussed analytical techniques, with data adapted from closely related molecules.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)UV-Visible SpectrophotometryTitrimetry
Principle Separation based on polarity, followed by UV detection.Separation of volatile compounds, followed by flame ionization or mass spectrometric detection.Measurement of light absorbance of a chromophore, often after a derivatization reaction.Quantification based on the stoichiometry of a chemical reaction.
Linearity (R²) > 0.999> 0.999≥ 0.995Not Applicable
Limit of Detection (LOD) 0.01 - 0.2 µg/mLDependent on detector and sample preparation (can reach low µg/mL)~1 µg/mL (can be improved with derivatization)Typically in the mg range
Limit of Quantitation (LOQ) 0.05 - 0.6 µg/mLDependent on detector and sample preparation~3 µg/mL (can be improved with derivatization)Typically in the mg range
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%98 - 102%
Precision (% RSD) < 2%< 5%< 3%< 2%
Selectivity HighVery High (especially with MS)Moderate to Low (prone to interference)Low (can be affected by other reactive species)
Sample Throughput High (with autosampler)ModerateHighModerate
Cost HighHighLowLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for aminophenols and cresols and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly versatile and widely used technique for the separation and quantification of pharmaceutical compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions (adapted for 2-Amino-p-cresol):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or a phosphate buffer) and an organic modifier like acetonitrile or methanol.[1][3][4]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: Based on the UV spectrum of 2-Amino-p-cresol (typically around 220-280 nm).

  • Column Temperature: 30-40°C.[2]

  • Injection Volume: 10-20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of 2-Amino-p-cresol.

Instrumentation:

  • Gas Chromatograph equipped with an appropriate injector, a capillary column, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic Conditions (general):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a controlled rate.

  • Detector Temperature: 280°C (FID) or as per MS requirements.

Standard and Sample Preparation (with derivatization):

  • Derivatizing Agent: A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the hydroxyl and amino groups.

  • Standard and Sample Derivatization: Accurately weigh the standard or sample into a vial. Add the derivatizing agent and a suitable solvent. Heat the mixture at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.

  • Analysis: Inject an aliquot of the derivatized solution into the GC.

UV-Visible Spectrophotometry

This technique offers a simpler and more cost-effective method for quantification, often requiring a color-forming reaction.

Instrumentation:

  • UV-Visible Spectrophotometer.

  • Matched quartz cuvettes.

Procedure (based on a colorimetric reaction):

  • Reagents:

    • Standard solution of this compound.

    • A suitable derivatizing/coupling agent (e.g., 4-aminophenazone in the presence of an oxidizing agent like potassium ferricyanide).

    • Buffer solution to maintain the optimal pH for the reaction.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound.

    • To each standard, add the derivatizing agent and the oxidizing agent under controlled pH and temperature.

    • Allow the color to develop and measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Treat the sample solution in the same manner as the standards.

    • Measure the absorbance and determine the concentration from the calibration curve.

Titrimetry

Titrimetric methods are classical analytical techniques that can be used for the assay of bulk drug substances. For this compound, a non-aqueous titration or a redox titration can be employed.

Instrumentation:

  • Burette, beaker, and a magnetic stirrer.

  • Potentiometer for potentiometric titrations.

Procedure (Non-Aqueous Titration):

  • Titrant: A standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid.

  • Solvent: A suitable non-aqueous solvent for the sample, like glacial acetic acid.

  • Indicator: A visual indicator like crystal violet or potentiometric endpoint detection.

  • Procedure:

    • Accurately weigh and dissolve the this compound sample in the chosen solvent.

    • Add a few drops of the indicator.

    • Titrate with the standardized perchloric acid solution until the endpoint is reached (color change or a sharp potential jump).

    • Calculate the purity of the sample based on the stoichiometry of the reaction.

Methodology and Workflow Diagrams

To visualize the experimental processes, the following diagrams are provided in Graphviz DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution Weigh->Dissolve Dilute Dilution Dissolve->Dilute Filter Filtration Dilute->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound using HPLC.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement Prep_Std Prepare Standards Add_Reagents Add Derivatizing & Oxidizing Agents Prep_Std->Add_Reagents Prep_Sample Prepare Sample Prep_Sample->Add_Reagents Incubate Incubate for Color Development Add_Reagents->Incubate Measure_Abs Measure Absorbance at λmax Incubate->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Calculate Calculate Concentration Plot_Curve->Calculate

Caption: General workflow for quantification by UV-Vis Spectrophotometry after derivatization.

References

A Comparative Guide to Purity Analysis of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative overview of analytical methods for determining the purity of 2-Amino-p-cresol Hydrochloride (2A4M-HCl), a vital building block in the synthesis of various compounds. We will delve into High-Performance Liquid Chromatography (HPLC), Titrimetry, and Gas Chromatography (GC), offering detailed experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.

Introduction to this compound and its Analysis

2-Amino-p-cresol, also known as 2-amino-4-methylphenol, is an aromatic organic compound that can be sensitive to prolonged air exposure. Its hydrochloride salt is often used to improve stability. The purity of this compound is critical, as impurities can affect the yield, purity, and safety of the final product. The primary analytical challenges lie in accurately quantifying the main compound while also detecting and quantifying any process-related impurities and degradation products.

The synthesis of 2-Amino-p-cresol typically involves the nitration of p-cresol followed by the reduction of the nitro group. This process can lead to several potential impurities, including:

  • Starting materials: p-cresol, 2-nitro-p-cresol

  • Isomeric impurities: 4-Methyl-3-aminophenol and other aminocresol isomers

  • Over-reduction or side-reaction products: 2,6-diaminomethyl-4-phenol

This guide will compare the utility of HPLC, Titrimetry, and GC for the comprehensive purity assessment of this compound.

Comparison of Analytical Methodologies

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation of the bulk material, identification and quantitation of impurities, or high-throughput screening.

Parameter High-Performance Liquid Chromatography (HPLC) Titrimetry Gas Chromatography (GC)
Principle Separation based on differential partitioning between a stationary and mobile phase.Neutralization of the amine hydrochloride in a non-aqueous solvent.Separation based on volatility and interaction with a stationary phase.
Primary Use Purity determination, quantification of impurities and degradation products (stability-indicating).Assay of the bulk active substance.Purity determination, separation of volatile impurities and isomers.
Specificity High; can separate the main component from closely related impurities.Low; titrates the total basicity of the sample, including basic impurities.High; excellent resolution of volatile isomers.
Sensitivity High (ng to pg level).Low (mg level).Very high (pg to fg level), especially with mass spectrometry detection.
Sample Throughput Moderate.High.Moderate.
Instrumentation HPLC system with UV or PDA detector.Burette, pH meter or potentiometer.GC system with FID or MS detector.
Sample Preparation Simple dissolution and dilution.Dissolution in a non-aqueous solvent.Derivatization is typically required to increase volatility.
Strengths Versatile, can be used for both assay and impurity profiling, widely available.Simple, rapid, and cost-effective for assay of the bulk material.Excellent for separating volatile isomers and impurities.
Limitations May not resolve all isomeric impurities without extensive method development.Not suitable for impurity analysis; less specific.Requires derivatization for polar analytes; not suitable for non-volatile impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of this compound and its related substances.

Instrumentation:

  • HPLC with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-27 min: 50% to 5% B

    • 27-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of about 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of about 0.5 mg/mL.

Titrimetric Assay

This method is suitable for the assay of this compound as a bulk substance. It is a non-aqueous titration of the amine hydrochloride.

Instrumentation:

  • Potentiometer with a glass and calomel or silver-silver chloride electrode pair.

  • 10 mL or 20 mL burette.

  • Magnetic stirrer.

Reagents:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Reagent: 5% w/v Mercuric acetate in glacial acetic acid.

  • Indicator (for visual titration): 0.1% w/v Crystal violet in glacial acetic acid.

Procedure:

  • Accurately weigh approximately 150 mg of the this compound sample and transfer to a 100 mL beaker.

  • Add 40 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Add 10 mL of 5% mercuric acetate solution. The mercuric acetate reacts with the hydrochloride to form undissociated mercuric chloride, liberating the free amine for titration.

  • If using a visual endpoint, add 2-3 drops of crystal violet indicator.

  • Titrate with 0.1 N perchloric acid. For potentiometric titration, record the potential (mV) against the volume of titrant added and determine the endpoint from the inflection point of the titration curve. For visual titration, the endpoint is reached when the color changes from violet to blue-green.

  • Perform a blank titration under the same conditions and make any necessary corrections.

Each mL of 0.1 N perchloric acid is equivalent to 15.96 mg of C₇H₁₀ClNO.

Gas Chromatography (GC)

This method is suitable for the analysis of volatile impurities and for the separation of isomeric aminocresols. A derivatization step is necessary to improve the volatility of 2-Amino-p-cresol.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column.

  • Data acquisition and processing software.

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

Derivatization Procedure:

  • Accurately weigh about 10 mg of the this compound sample into a reaction vial.

  • Add 0.5 mL of pyridine and 0.5 mL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Volume: 1 µL (split injection, ratio 20:1).

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report report calculate->report Final Report

HPLC Analysis Workflow for this compound.

Titration_Workflow start Weigh Sample dissolve Dissolve in Glacial Acetic Acid start->dissolve add_hg Add Mercuric Acetate dissolve->add_hg titrate Titrate with 0.1 N Perchloric Acid add_hg->titrate endpoint Determine Endpoint (Potentiometric or Visual) titrate->endpoint calculate Calculate Assay % endpoint->calculate end Result calculate->end

Titrimetric Assay Workflow for this compound.

GC_Analysis_Logic cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result Interpretation Sample 2-Amino-p-cresol HCl Sample Derivatization Derivatize with BSTFA Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Separate on DB-5 Column Injection->Separation Detection Detect by FID/MS Separation->Detection Data Chromatogram Detection->Data Identify Identify Impurities Data->Identify Quantify Quantify Purity Data->Quantify

Logical Flow for GC Analysis of this compound.

Conclusion

The selection of an analytical method for the purity determination of this compound should be guided by the specific analytical objective.

  • For a rapid and cost-effective assay of the bulk material where impurity identification is not required, Titrimetry is a suitable choice.

  • For a comprehensive purity assessment, including the detection and quantification of known and unknown impurities and for stability studies, a stability-indicating HPLC method is the gold standard.

  • Gas Chromatography is a powerful alternative, particularly when excellent separation of volatile isomeric impurities is required, though it necessitates a derivatization step.

By understanding the principles, advantages, and limitations of each technique, researchers and analytical scientists can confidently select and implement the most appropriate method to ensure the quality and consistency of this compound.

A Comparative Guide to the Reactivity of 2-Amino-p-cresol and Other Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Amino-p-cresol with other key aminophenol isomers. Understanding the relative reactivity of these compounds is crucial for their application in pharmaceutical synthesis, dye manufacturing, and as antioxidant agents. This document synthesizes available experimental data and theoretical principles to offer an objective comparison, complete with detailed experimental protocols and visual guides to underlying chemical principles.

Influence of Molecular Structure on Reactivity

The reactivity of aminophenols is primarily dictated by the electronic effects of the substituent groups on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are both activating, ortho-, para-directing groups, meaning they donate electron density to the ring, making it more susceptible to electrophilic attack at the positions ortho and para to them.[1]

In 2-Amino-p-cresol (2-amino-4-methylphenol), the amino and hydroxyl groups are ortho to each other, and a methyl group (-CH3) is in the para position relative to the hydroxyl group. The methyl group is also an activating group, further increasing the electron density of the aromatic ring. This cumulative activating effect is expected to make 2-Amino-p-cresol highly reactive towards electrophilic substitution.

In comparison:

  • 2-Aminophenol (ortho-aminophenol) and 4-Aminophenol (para-aminophenol) are also highly reactive due to the ortho and para positioning of the activating amino and hydroxyl groups. These isomers can form stable quinone-imine or quinone-like radical species, which contributes to their potent radical scavenging activity.[2]

  • 3-Aminophenol (meta-aminophenol) is significantly less reactive.[2] The amino and hydroxyl groups are meta to each other, and their activating effects are not as strongly directed to the same positions on the ring.

Comparative Reactivity Data

Direct comparative kinetic data for a wide range of reactions involving 2-Amino-p-cresol against other aminophenols is limited in publicly available literature. However, we can infer relative reactivity from studies on antioxidant and prooxidant activities. A lower IC50 value in antioxidant assays indicates a higher reactivity towards radical scavenging.

CompoundAntioxidant Activity (DPPH Radical Scavenging IC50 in µM)Prooxidant ActivityNotes
2-Amino-p-cresol Data not available in comparative studiesExpected to be highThe presence of an additional electron-donating methyl group is predicted to enhance its antioxidant and prooxidant reactivity compared to 2-aminophenol.
2-Aminophenol High (e.g., 92% inhibition)[2]High (produces reactive oxygen species in the presence of copper ions)[3]The ortho-positioning of the -NH2 and -OH groups facilitates the formation of stable radical intermediates.
3-Aminophenol Low[2]Low[3]The meta-positioning of the functional groups leads to lower reactivity.
4-Aminophenol High (e.g., 97% inhibition)[2]High (produces reactive oxygen species in the presence of copper ions)[3]Similar to 2-aminophenol, the para-positioning allows for the formation of stable radical intermediates.

Disclaimer: The antioxidant activity data for 2- and 4-aminophenol are from a single study and are presented as percentage inhibition, not IC50 values. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions across different studies.

Experimental Protocols

To quantitatively compare the reactivity of 2-Amino-p-cresol with other aminophenols, a standardized experimental protocol is necessary. A common method to assess the reactivity of aromatic compounds is to measure the kinetics of a specific reaction, such as acylation.

Comparative Kinetic Study of Aminophenol Acylation

Objective: To determine the relative reaction rates of 2-Amino-p-cresol and other aminophenol isomers in an acylation reaction with acetic anhydride.

Materials:

  • 2-Amino-p-cresol

  • 2-Aminophenol

  • 3-Aminophenol

  • 4-Aminophenol

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each aminophenol isomer and 2-Amino-p-cresol of a known concentration (e.g., 0.1 M) in the chosen solvent. Prepare a stock solution of acetic anhydride of a known concentration (e.g., 1 M) in the same solvent.[1]

  • Kinetic Measurements:

    • Equilibrate the UV-Vis spectrophotometer and the reaction vessel to a constant temperature (e.g., 25°C).[1]

    • In a quartz cuvette, mix a specific volume of the aminophenol stock solution with the solvent.

    • Initiate the reaction by adding a specific volume of the acetic anhydride stock solution to the cuvette and mix quickly.[1]

    • Immediately begin recording the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the N-acetylated product over time. The λmax for each product should be determined beforehand.[1]

    • Continue recording until the reaction is complete (i.e., the absorbance no longer changes).[1]

    • Repeat the experiment for each aminophenol isomer under identical conditions.[1]

  • Data Analysis:

    • Plot the absorbance versus time for each reaction.[1]

    • Determine the initial rate of each reaction from the initial slope of the absorbance vs. time curve.[1]

    • Assuming pseudo-first-order kinetics (if acetic anhydride is in large excess), calculate the rate constant (k) for each reaction.[1]

    • Compare the calculated rate constants to determine the relative reactivity of the aminophenol isomers.[1]

Visualizing Reactivity Principles and Workflows

Factors Influencing Aminophenol Reactivity

G Factors Influencing Aminophenol Reactivity cluster_0 Molecular Structure cluster_1 Electronic Effects cluster_2 Reaction Conditions A Position of -NH2 and -OH groups C Activating/Deactivating nature of substituents A->C determines B Presence of other substituents (e.g., -CH3 in 2-Amino-p-cresol) B->C D Ortho, para, or meta directing effects C->D H Overall Reactivity D->H influences E Solvent E->H F Temperature F->H G pH G->H

Caption: Key factors determining the chemical reactivity of aminophenols.

Experimental Workflow for Comparative Kinetic Study

G Experimental Workflow for Comparative Kinetic Study A Prepare stock solutions of 2-Amino-p-cresol and other aminophenols D Mix aminophenol solution and solvent in cuvette A->D B Prepare stock solution of acetic anhydride E Initiate reaction by adding acetic anhydride B->E C Equilibrate spectrophotometer and reaction vessel to constant temperature C->D D->E F Record absorbance at λmax over time E->F G Repeat for all aminophenol isomers F->G H Plot absorbance vs. time G->H I Calculate initial rates and rate constants H->I J Compare rate constants to determine relative reactivity I->J

Caption: Workflow for comparing the acylation rates of aminophenols.

Conclusion

Based on the principles of electronic effects, 2-Amino-p-cresol is predicted to be a highly reactive aminophenol, likely exhibiting reactivity comparable to or greater than that of 2-aminophenol and 4-aminophenol, and significantly higher than 3-aminophenol. This is attributed to the combined electron-donating effects of the amino, hydroxyl, and methyl groups. For a definitive quantitative comparison, direct kinetic studies under controlled conditions, as outlined in the provided experimental protocol, are recommended. Such studies will be invaluable for the precise application of 2-Amino-p-cresol in the synthesis of novel pharmaceuticals, dyes, and other advanced materials.

References

The Efficacy of 2-Amino-p-cresol Hydrochloride as a Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-p-cresol, also known as 2-amino-4-methylphenol, and its hydrochloride salt are versatile chemical intermediates with significant applications in the synthesis of a variety of commercial products, including dyes, fluorescent brighteners, and other specialty chemicals. This guide provides an objective comparison of the performance of 2-Amino-p-cresol as a precursor against viable alternatives, supported by available experimental data. It also offers detailed experimental protocols for key synthetic transformations and visual representations of the underlying chemical pathways.

Comparative Analysis of Precursor Efficacy

The primary application of 2-Amino-p-cresol is in the synthesis of heterocyclic compounds, most notably benzoxazoles, which form the core structure of many fluorescent brighteners and dyes. The efficacy of a precursor in these syntheses is determined by factors such as reaction yield, purity of the product, reaction time, and the cost-effectiveness of the process.

While direct, side-by-side comparative studies of 2-Amino-p-cresol against its isomers and other related precursors are limited in publicly available literature, a comparative analysis can be constructed by examining the synthesis of a common product, 2-substituted benzoxazoles, from different aminophenol precursors. For the purpose of this guide, we will compare the synthesis of 2-arylbenzoxazoles from a substituted o-aminophenol (representing 2-Amino-p-cresol) and the parent o-aminophenol.

Table 1: Comparison of Precursors in the Synthesis of 2-Arylbenzoxazoles

Feature2-Amino-4-methylphenol (as a representative substituted o-aminophenol)o-Aminophenol (unsubstituted)
Typical Reaction Condensation with an aromatic aldehyde followed by oxidative cyclizationCondensation with an aromatic aldehyde followed by oxidative cyclization
Reaction Conditions Varies with catalyst and solvent. Can be achieved under mild conditions with appropriate catalysts.Generally proceeds under similar conditions to its substituted counterparts.
Reported Yields Moderate to excellent yields (often in the range of 70-95%) are reported for the synthesis of various 2-aryl-5-methylbenzoxazoles, depending on the specific aldehyde and catalytic system used.High yields (often >80-90%) are widely reported for the synthesis of 2-arylbenzoxazoles under optimized conditions.[1][2]
Potential Advantages The methyl group can influence the solubility and photophysical properties (e.g., fluorescence spectrum) of the final product.Readily available and extensively studied, providing a wealth of established synthetic protocols.
Potential Disadvantages The methyl group may introduce steric hindrance in some reactions, potentially affecting reaction rates.The unsubstituted nature may lead to different physical and spectral properties in the final product compared to substituted analogues.
Key Applications of Products Fluorescent brighteners (e.g., Fluorescent Brightener 135), dyes (e.g., Reactive Blue 40), and other chemical intermediates.Broad applicability in the synthesis of pharmaceuticals, agrochemicals, and materials.

It is important to note that the optimal precursor is highly dependent on the desired properties of the final product. The methyl group in 2-Amino-p-cresol, for example, can be a crucial determinant of the color and performance of a dye or pigment.

Experimental Protocols

The following are detailed methodologies for key experiments involving aminophenol precursors.

Experimental Protocol 1: Synthesis of 2-Aryl-5-methylbenzoxazole from 2-Amino-4-methylphenol

This protocol describes a general method for the synthesis of a 2-aryl-5-methylbenzoxazole derivative, a reaction for which 2-Amino-p-cresol is a direct precursor.

Materials:

  • 2-Amino-4-methylphenol (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Catalyst (e.g., copper-based catalyst, iodine, or an acid catalyst)

  • Solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or a high-boiling point solvent like N,N-dimethylformamide (DMF))

  • Oxidizing agent (if required by the catalytic system, e.g., air, hydrogen peroxide)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-methylphenol, the aromatic aldehyde, the catalyst, and the solvent.

  • Stir the mixture at the specified temperature (ranging from room temperature to reflux, depending on the catalytic system) for the designated reaction time (typically ranging from a few hours to 24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the crude product with a suitable solvent (e.g., water, cold ethanol) to remove impurities.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-aryl-5-methylbenzoxazole.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Experimental Protocol 2: Synthesis of 2-Phenylbenzoxazole from o-Aminophenol

This protocol provides a well-established method for the synthesis of a benchmark benzoxazole and serves as a point of comparison for syntheses using substituted aminophenols.

Materials:

  • o-Aminophenol (1 equivalent)

  • Benzaldehyde (1 equivalent)

  • Catalyst/Oxidant system (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene, or a catalytic amount of iodine in DMSO)

  • Solvent (as required by the catalytic system)

Procedure:

  • In a suitable reaction vessel, dissolve o-aminophenol and benzaldehyde in the chosen solvent.

  • Add the catalyst/oxidant to the solution.

  • Stir the reaction mixture under the specified conditions (e.g., refluxing in toluene with DDQ, or heating in DMSO with iodine).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, perform the appropriate work-up procedure. This may involve quenching the reaction, extracting the product with an organic solvent, and washing the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2-phenylbenzoxazole.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthesis pathways discussed in this guide.

Synthesis_of_2_Aryl_5_methylbenzoxazole 2-Amino-4-methylphenol 2-Amino-4-methylphenol Schiff_Base_Intermediate Schiff Base Intermediate 2-Amino-4-methylphenol->Schiff_Base_Intermediate + Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff_Base_Intermediate + 2-Aryl-5-methylbenzoxazole 2-Aryl-5-methylbenzoxazole Schiff_Base_Intermediate->2-Aryl-5-methylbenzoxazole Oxidative Cyclization Catalyst_Oxidant Catalyst/ Oxidant Catalyst_Oxidant->Schiff_Base_Intermediate

Synthesis of 2-Aryl-5-methylbenzoxazole.

Experimental_Workflow_Benzoxazole_Synthesis cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Reactants Combine Aminophenol, Aldehyde, Catalyst, and Solvent Heating Heat and Stir (Monitor by TLC) Reactants->Heating Isolation Cool and Isolate Crude Product (Filtration/Precipitation) Heating->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization

General Experimental Workflow for Benzoxazole Synthesis.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for the production of 2-Amino-p-cresol Hydrochloride, an important intermediate in the pharmaceutical and chemical industries. The following sections detail traditional and modern synthetic methodologies, offering a side-by-side analysis of their performance based on experimental data.

Comparison of Synthetic Routes

The synthesis of 2-Amino-p-cresol typically involves the reduction of 2-Nitro-p-cresol. This guide evaluates four distinct methods: two traditional routes employing sodium sulfide and iron powder, a more environmentally friendly approach using glucose, and a highly efficient catalytic hydrogenation process.

Quantitative Data Summary

The performance of each synthetic route is summarized in the table below, providing a clear comparison of key metrics.

MetricSodium Sulfide ReductionIron Powder ReductionGlucose ReductionCatalytic Hydrogenation (Pd/C)
Starting Material 2-Nitro-p-cresol2-Nitro-p-cresol2-Nitro-p-cresol2-Nitro-p-cresol
Key Reagents Sodium sulfideIron powder, Acetic acidGlucose, Sodium hydroxideHydrogen gas, Palladium on carbon (10%)
Solvent Water/EthanolEthanol/WaterWaterMethanol
Reaction Temperature 80-85°C100°C100-105°C23°C
Reaction Time ~1-2 hours~2 hours~1 hour5 hours
Reported Yield 64-67% (for analogous substrate)~64% (for analogous substrate)76-82%[1]100%[2]
Purity of Product Requires recrystallizationRequires purificationRequires recrystallizationHigh purity
Key Advantages Inexpensive reagentsLow cost of ironUses a green reducing agent, avoids heavy metalsHigh yield and purity, mild conditions
Key Disadvantages Generates toxic H₂S gas, environmental concerns[3][4]Difficult work-up due to iron sludge[5]Moderate yield compared to hydrogenationRequires specialized equipment for hydrogenation, catalyst cost, flammability of H₂[6][7][8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and further investigation.

Traditional Method: Sodium Sulfide Reduction

This method relies on the reducing power of sodium sulfide in an aqueous or alcoholic medium.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-Nitro-p-cresol in a mixture of ethanol and water.

  • Heat the solution to approximately 80°C.

  • Gradually add a solution of sodium sulfide to the heated mixture. An exothermic reaction will occur.

  • After the addition is complete, maintain the reaction mixture at 80-85°C for 1-2 hours with continuous stirring.

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the crude 2-Amino-p-cresol.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from hot water or a suitable solvent to obtain the purified product.

  • To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent and treat with hydrochloric acid.

Traditional Method: Iron Powder Reduction

This classic method utilizes the reduction of the nitro group by metallic iron in an acidic medium.

Procedure:

  • To a solution of 2-Nitro-p-cresol in a mixture of ethanol and water in a round-bottom flask, add iron powder.

  • Add a catalytic amount of acetic acid to initiate the reaction.

  • Heat the mixture to reflux (approximately 100°C) with vigorous stirring for about 2 hours.

  • After the reaction is complete, as monitored by TLC, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron sludge. The filtration can be challenging due to the gelatinous nature of the iron byproducts.[5]

  • Wash the celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

  • For the hydrochloride salt, dissolve the purified 2-Amino-p-cresol in a suitable solvent and add hydrochloric acid.

Green Chemistry Approach: Glucose Reduction

This method employs glucose as a non-toxic and renewable reducing agent in an alkaline solution.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-Nitro-p-cresol in an aqueous solution of sodium hydroxide (e.g., 5%).

  • Heat the solution to about 80°C.

  • Separately, prepare a solution of glucose in water.

  • Add the glucose solution dropwise to the heated 2-Nitro-p-cresol solution over 30-40 minutes, maintaining the reaction temperature between 100-105°C.[1]

  • After the addition is complete, continue heating for another 10-20 minutes.[1]

  • Cool the reaction mixture to room temperature and adjust the pH to 3 with an acid.

  • Filter to remove any insoluble materials.

  • Adjust the pH of the filtrate to 6.5 with a sodium hydroxide solution to precipitate the crude product.

  • Collect the crude product by filtration, wash with hot water, and dry. The reported yield of the crude product is in the range of 76-82%.[1]

  • The hydrochloride salt can be prepared by dissolving the purified amine in an appropriate solvent and treating it with hydrochloric acid.

High-Efficiency Method: Catalytic Hydrogenation

This modern approach utilizes catalytic hydrogenation for a clean and high-yielding reduction.

Procedure:

  • In a hydrogenation vessel, dissolve 2-Nitro-p-cresol (1.0 g, 6.53 mmol) in methanol (10 mL).[2]

  • Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 400 mg).[2]

  • Deoxygenate the reaction mixture under vacuum and then purge the vessel with hydrogen gas (using a balloon or a pressurized system).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature (23°C) for 5 hours.[2]

  • Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-Amino-p-cresol. The reported yield is 100%.[2]

  • To form the hydrochloride salt, dissolve the resulting amine in a suitable solvent and add a solution of hydrochloric acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Intermediate Product cluster_final Final Product 2-Nitro-p-cresol 2-Nitro-p-cresol Sodium_Sulfide Sodium Sulfide Reduction 2-Nitro-p-cresol->Sodium_Sulfide Iron_Powder Iron Powder Reduction 2-Nitro-p-cresol->Iron_Powder Glucose Glucose Reduction 2-Nitro-p-cresol->Glucose Catalytic_Hydrogenation Catalytic Hydrogenation 2-Nitro-p-cresol->Catalytic_Hydrogenation 2-Amino-p-cresol 2-Amino-p-cresol Sodium_Sulfide->2-Amino-p-cresol Iron_Powder->2-Amino-p-cresol Glucose->2-Amino-p-cresol Catalytic_Hydrogenation->2-Amino-p-cresol 2-Amino-p-cresol_HCl 2-Amino-p-cresol Hydrochloride 2-Amino-p-cresol->2-Amino-p-cresol_HCl  + HCl

Caption: Overview of the synthetic pathways from 2-Nitro-p-cresol.

G cluster_traditional Traditional Routes cluster_modern Modern Routes Start 2-Nitro-p-cresol Na2S Sodium Sulfide (Yield: 64-67% for analogous substrate) Start->Na2S Fe Iron Powder (Yield: ~64% for analogous substrate) Start->Fe Glucose Glucose (Yield: 76-82%) Start->Glucose Pd_C Catalytic Hydrogenation (Pd/C) (Yield: 100%) Start->Pd_C Product 2-Amino-p-cresol Na2S->Product Fe->Product Glucose->Product Pd_C->Product Final_Product This compound Product->Final_Product + HCl

Caption: Comparison of yields for different synthetic routes.

References

A Comparative Analysis of 2-Amino-p-cresol and 4-amino-m-cresol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aromatic compounds, isomers often exhibit distinct properties and functionalities. This guide provides a comprehensive comparative study of two such isomers: 2-Amino-p-cresol and 4-amino-m-cresol. Aimed at researchers, scientists, and professionals in drug development, this document delves into their chemical and physical properties, synthesis, applications, and toxicological profiles, supported by experimental data and protocols.

Chemical and Physical Properties: A Head-to-Head Comparison

While both 2-Amino-p-cresol and 4-amino-m-cresol share the same molecular formula (C₇H₉NO) and molecular weight (123.15 g/mol ), their structural differences lead to variations in their physical properties.[1][2] These differences are critical for their application in various chemical syntheses.

Property2-Amino-p-cresol4-amino-m-cresol
Synonyms 2-Amino-4-methylphenol, 2-Hydroxy-5-methylaniline, 3-Amino-4-hydroxytoluene4-Amino-3-methylphenol, 4-hydroxy-6-methylaniline
CAS Number 95-84-1[3]2835-99-6[4]
Appearance White to light yellow to light orange powder or crystalsWhite to light brown crystalline powder[2]
Melting Point 134-139 °C176-179 °C[2]
Solubility Slightly soluble in water, soluble in oxygenated solvents.[5]Information not readily available.
Purity >98.0% (GC)≥99%[4]

Synthesis and Manufacturing

Both compounds are typically synthesized from their corresponding cresol precursors. The general manufacturing process involves nitration followed by reduction.

For 2-Amino-p-cresol , the synthesis starts with p-cresol, which is nitrated and subsequently reduced to yield the final product.[5]

The synthesis of 4-amino-m-cresol follows a similar path, starting from m-cresol.

Applications: Divergent Paths for Two Isomers

The primary applications for both isomers lie in the synthesis of dyes and pigments. However, their specific uses diverge based on the properties of the resulting products.

2-Amino-p-cresol is a key intermediate in the production of various colorants, including:

  • Fluorescent Brightener 135

  • Fluorescent Brightener PF

  • Reactive Blue 40

  • Mordant Green 10[5]

It also serves as a starting material for other versatile intermediates.[5]

4-amino-m-cresol is predominantly used as an intermediate in the synthesis of azo dyes for the textile, plastics, and cosmetics industries.[2][4] It is a common ingredient in oxidative hair dye formulations.[6]

Experimental Protocols

General Protocol for Azo Dye Synthesis

Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with a coupling agent (e.g., a phenol or another aromatic amine).

Step 1: Diazotization of an Aminocresol

  • Dissolve the aminocresol (2-Amino-p-cresol or 4-amino-m-cresol) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

  • Prepare a solution of the coupling component (e.g., 2-naphthol) in an alkaline solution (e.g., sodium hydroxide).

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • The azo dye will precipitate out of the solution.

  • Filter the precipitate, wash it with cold water, and dry it.

General workflow for azo dye synthesis.
Analytical Method for Separation of Aminocresol Isomers

High-performance liquid chromatography (HPLC) is a suitable method for the separation and quantification of aminocresol isomers.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution.

  • Detection: UV detection at a wavelength where both isomers show significant absorbance.

Toxicological Profile: A Comparative Overview

The safety assessment of these isomers is crucial, especially for their use in consumer products like hair dyes.

Toxicological Endpoint2-Amino-p-cresol4-amino-m-cresol
Acute Oral Toxicity Data not readily available in comparative context.Subchronic toxicity testing in animals did not yield any adverse reactions.[6][7]
Genotoxicity (Ames Test) Data not readily available in comparative context.Generally not mutagenic in in vitro and in vivo tests.[6][7]
Skin Sensitization Can act as a sensitizer.Can act as a sensitizer.
Developmental Toxicity Data not readily available in comparative context.Exposure from cosmetics was several orders of magnitude below developmental toxicity no-observed-adverse-effect levels (NOAELs).[6][7]

A comparative analysis of the genotoxic potential of 4-Amino-m-cresol and related aminophenols indicated that 4-Amino-m-cresol was negative in the Ames test, both with and without metabolic activation.[8]

Genotoxicity_Testing_Workflow Test_Compound Test Compound (Aminocresol Isomer) Ames_Test Ames Test (Bacterial Reverse Mutation Assay) Test_Compound->Ames_Test Micronucleus_Test In Vitro Micronucleus Test (Mammalian Cells) Test_Compound->Micronucleus_Test Chromosomal_Aberration In Vitro Chromosomal Aberration Test (Mammalian Cells) Test_Compound->Chromosomal_Aberration Metabolic_Activation With/Without S9 Metabolic Activation Ames_Test->Metabolic_Activation Micronucleus_Test->Metabolic_Activation Chromosomal_Aberration->Metabolic_Activation Results Genotoxicity Profile Metabolic_Activation->Results

Workflow for assessing the genotoxicity of aminocresols.

Signaling Pathways and Metabolism

The metabolism of aminocresols in biological systems is a key factor in their toxicological profile. For 4-amino-m-cresol, in vitro studies using human keratinocytes have identified the N-acetylated derivative as a metabolite.[9] This suggests that N-acetylation is a detoxification pathway for this compound.

The genotoxicity of some aminophenols is linked to the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage. This, in turn, can activate the DNA damage response (DDR) pathway, potentially involving the p53 tumor suppressor protein. This can result in cell cycle arrest, DNA repair, or apoptosis.[8]

DNA_Damage_Response_Pathway Aminocresol Aminocresol Metabolites ROS Reactive Oxygen Species (ROS) Aminocresol->ROS Metabolic Activation DNA_Damage Oxidative DNA Damage ROS->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_Activation->DNA_Repair Apoptosis Apoptosis p53_Activation->Apoptosis

Potential signaling pathway for aminocresol-induced DNA damage.

Conclusion

2-Amino-p-cresol and 4-amino-m-cresol, while structurally similar, exhibit notable differences in their physical properties and are utilized in distinct applications within the dye and chemical intermediate industries. The available toxicological data, particularly for 4-amino-m-cresol, suggests a profile of low systemic toxicity and genotoxicity, though skin sensitization is a potential concern for both isomers.

Further direct comparative studies on their performance characteristics in various applications, as well as more detailed investigations into the metabolic and signaling pathways of 2-Amino-p-cresol, would provide a more complete picture for researchers and developers. The experimental protocols and data presented in this guide offer a solid foundation for such future investigations.

References

A Comparative Spectroscopic Analysis of 2-Amino-p-cresol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 2-Amino-p-cresol (2-amino-4-methylphenol) and its key positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differences in their spectral properties, offering a valuable resource for identification and differentiation. The comparison is based on Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to 2-Amino-p-cresol and its Isomers

2-Amino-p-cresol, chemically known as 2-amino-4-methylphenol, is an aromatic organic compound that serves as a vital intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its chemical properties and reactivity are intrinsically linked to the arrangement of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups on the benzene ring. Positional isomers, which share the same molecular formula (C7H9NO) but differ in the substitution pattern, can exhibit distinct physical, chemical, and spectroscopic properties. Accurate identification of these isomers is therefore critical for quality control, reaction monitoring, and regulatory compliance. This guide focuses on a comparative analysis of 2-amino-4-methylphenol and two of its common isomers: 4-amino-3-methylphenol and 2-amino-5-methylphenol.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for 2-amino-4-methylphenol and its selected isomers. The ability to distinguish between these compounds lies in the subtle yet significant differences in their interaction with electromagnetic radiation.

Spectroscopic Data 2-Amino-4-methylphenol 4-Amino-3-methylphenol 2-Amino-5-methylphenol
UV-Vis (λmax) ~292 nm~295 nm~290 nm
FT-IR (cm⁻¹) O-H/N-H stretch: 3400-3200 (broad)Aromatic C-H stretch: >3000C=C stretch (ring): ~1610, ~1510C-O stretch: ~1230O-H/N-H stretch: 3450-3250 (broad)Aromatic C-H stretch: >3000C=C stretch (ring): ~1620, ~1520C-O stretch: ~1250O-H/N-H stretch: 3380-3180 (broad)Aromatic C-H stretch: >3000C=C stretch (ring): ~1600, ~1500C-O stretch: ~1240
¹H NMR (δ, ppm) Ar-H: 6.5-6.8 (3H, m)-OH, -NH₂: 4.0-5.0 (3H, br s)-CH₃: ~2.1 (3H, s)Ar-H: 6.4-6.7 (3H, m)-OH, -NH₂: 4.5-5.5 (3H, br s)-CH₃: ~2.0 (3H, s)Ar-H: 6.6-6.9 (3H, m)-OH, -NH₂: 4.2-5.2 (3H, br s)-CH₃: ~2.2 (3H, s)

Note: The data presented are typical values and may vary based on experimental conditions such as solvent and concentration.

Detailed Spectroscopic Analysis

UV-Vis Spectroscopy

The UV-Vis spectra of aminophenols are characterized by absorption bands arising from π → π* transitions within the benzene ring. The position of the absorption maximum (λmax) is sensitive to the electronic effects of the substituents. The -OH and -NH2 groups are strong auxochromes, causing a bathochromic (red) shift to longer wavelengths compared to benzene.[2] While all isomers show a λmax around 290-295 nm, the exact position can vary due to the interplay of electronic and steric effects between the substituent groups.

FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • O-H and N-H Stretching: A broad band in the 3200-3500 cm⁻¹ region is characteristic of both O-H and N-H stretching vibrations, often overlapping. The broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, while the methyl C-H stretch is found just below 3000 cm⁻¹.

  • C=C Ring Stretching: Strong absorptions in the 1500-1620 cm⁻¹ region are indicative of the aromatic ring's carbon-carbon double bond stretching.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. The pattern of C-O stretching, C-N stretching, and C-H out-of-plane bending bands in this region is unique for each isomer and serves as a definitive identifier. For instance, the precise location of the strong C-O stretching band (around 1230-1250 cm⁻¹) can differ slightly among the isomers.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule.

  • Aromatic Protons: The protons on the benzene ring typically resonate in the 6.5-7.0 ppm range. The key to differentiating isomers lies in the chemical shifts and, more importantly, the splitting patterns (multiplicity) of these signals. The number of adjacent protons determines whether a signal appears as a singlet (s), doublet (d), triplet (t), or multiplet (m). The unique substitution pattern of each isomer results in a distinct set of multiplicities for the three aromatic protons.

  • Methyl Protons: The methyl group protons appear as a sharp singlet, typically between 2.0 and 2.2 ppm. Its exact chemical shift is influenced by the electronic environment created by the other substituents.

  • -OH and -NH₂ Protons: The protons of the hydroxyl and amino groups are labile and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, temperature, and concentration. These signals will typically disappear upon a D₂O shake, confirming their identity.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10-5 M) of the aminocresol isomer in a UV-transparent solvent, such as ethanol or methanol.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Baseline Correction: Record a baseline spectrum with the blank cuvette in the spectrophotometer over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the TMS signal.

Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic comparison and the logical process for isomer differentiation.

G Experimental Workflow for Spectroscopic Comparison cluster_isomers Isomer Samples cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition I1 2-Amino-4-methylphenol P1 Dissolve in Solvent (for UV-Vis & NMR) I1->P1 P2 Prepare KBr Pellet (for FT-IR) I1->P2 I2 4-Amino-3-methylphenol I2->P1 I2->P2 I3 2-Amino-5-methylphenol I3->P1 I3->P2 A1 UV-Vis Spectrometer P1->A1 A3 NMR Spectrometer P1->A3 A2 FT-IR Spectrometer P2->A2 D1 λmax A1->D1 D2 IR Spectrum (cm⁻¹) A2->D2 D3 ¹H NMR Spectrum (ppm) A3->D3 Comp Comparative Analysis & Data Tabulation D1->Comp D2->Comp D3->Comp

Experimental Workflow for Spectroscopic Comparison

G Logic for Isomer Differentiation Start Unknown Aminocresol Isomer FTIR FT-IR Analysis Start->FTIR Step 1 Result1 Identify Functional Groups (O-H, N-H, C=C, C-O) & Fingerprint Region FTIR->Result1 NMR ¹H NMR Analysis Result2 Determine Aromatic Proton Splitting Patterns & Shifts NMR->Result2 UV UV-Vis Analysis Result3 Determine λmax UV->Result3 Result1->NMR Step 2 Conclusion Identify Specific Isomer Result1->Conclusion Result2->UV Step 3 (Confirmatory) Result2->Conclusion Result3->Conclusion

Logic for Isomer Differentiation

Conclusion

The differentiation of 2-Amino-p-cresol isomers is reliably achieved through a combination of UV-Vis, FT-IR, and ¹H NMR spectroscopy. While UV-Vis provides general information about the conjugated system, FT-IR confirms the presence of key functional groups and offers a unique fingerprint for each molecule. Crucially, ¹H NMR spectroscopy provides the most definitive data for distinguishing between positional isomers by revealing the precise electronic environment and connectivity of the aromatic protons through their chemical shifts and spin-spin coupling patterns. This guide provides the foundational data and methodologies for researchers to confidently identify these important chemical intermediates.

References

A Comparative Purity Analysis of Commercial 2-Amino-p-cresol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of the purity of commercial 2-Amino-p-cresol Hydrochloride, a key intermediate in various synthetic processes. The following sections detail typical purity specifications, common impurities, and the analytical methodologies used for their determination, supported by experimental data and protocols.

Comparison of Purity Specifications

While lot-specific Certificates of Analysis (CoA) are the definitive source for purity data, a review of information from various commercial suppliers reveals common quality control parameters. The following table summarizes typical purity specifications for this compound.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Method
Appearance White to off-white crystalline powderLight-brown crystalline powderWhite to light yellow powderVisual Inspection
Assay (by Titration) ≥ 98.0%≥ 98.0%≥ 98.5%Acid-Base Titration
Purity (by HPLC) ≥ 98.0%Not Specified≥ 99.0%HPLC
Purity (by GC) Not Specified≥ 98.0% (for free base)Not SpecifiedGas Chromatography
Water Content ≤ 0.5%≤ 1.5%[1]≤ 0.5%Karl Fischer Titration
Sulphated Ash ≤ 0.1%≤ 1.5%[1]≤ 0.1%Gravimetry
Melting Point 222-226 °CNot Specified223-227 °CCapillary Method

Note: Data is representative of typical specifications and may not reflect actual values from a specific batch. Researchers should always consult the lot-specific Certificate of Analysis for precise data.

Common Impurities

The most common route for the synthesis of 2-Amino-p-cresol involves the nitration of p-cresol, followed by the reduction of the resulting nitro-p-cresol.[1][2] This process can lead to several process-related impurities.

  • Starting Materials: Unreacted p-cresol and 2-nitro-p-cresol.

  • Isomeric Impurities: Formation of other aminocresol isomers during synthesis. One notable example is 4-Methyl-3-aminophenol.[1]

  • By-products of Reduction: Incomplete reduction can leave traces of the nitro intermediate.

  • Diamino Impurities: Over-reduction or side reactions can lead to the formation of diamino species, such as 2,6-diaminomethyl-4-phenol.[1]

  • Degradation Products: As an aminophenol, 2-Amino-p-cresol is susceptible to oxidation, especially when exposed to air, which can result in colored impurities.[2]

A typical specification for related substances by HPLC might look like this[1]:

  • 2,6-diaminomethyl-4-phenol: ≤ 0.2%

  • 4-Methyl-3-aminophenol: ≤ 0.1%

  • Any other impurity: ≤ 0.1%

  • Total impurities: ≤ 0.5%

Experimental Protocols

Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound.

Principle: This method utilizes reverse-phase chromatography to separate 2-Amino-p-cresol from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically performed using a UV detector.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more hydrophobic impurities.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation of Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile impurities. For polar compounds like 2-Amino-p-cresol, derivatization is often necessary to improve volatility and chromatographic performance.

Principle: The sample is derivatized to make it more volatile, then injected into the gas chromatograph where it is separated based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • A silylating agent for derivatization, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • A suitable solvent like pyridine or acetonitrile.

  • This compound sample.

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1-2 mg of the this compound sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Interpretation: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.

Visualizing the Analytical Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the key workflows.

Purity Analysis Workflow for 2-Amino-p-cresol HCl cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Commercial 2-Amino-p-cresol HCl hplc HPLC Analysis (Purity Assay, Impurity Profile) sample->hplc gcms GC-MS Analysis (Volatile Impurities) sample->gcms titration Titration (Assay) sample->titration kf Karl Fischer (Water Content) sample->kf data_analysis Data Analysis and Comparison hplc->data_analysis gcms->data_analysis titration->data_analysis kf->data_analysis report Certificate of Analysis Generation data_analysis->report

Caption: Workflow for the comprehensive purity assessment of 2-Amino-p-cresol HCl.

HPLC Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_result Results mobile_phase Mobile Phase Preparation injection Injection into HPLC mobile_phase->injection standard_prep Standard Solution Preparation standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram calculation Purity Calculation (Area % Method) chromatogram->calculation

Caption: Step-by-step workflow for HPLC-based purity analysis.

GC-MS Experimental Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_result_gc Results sample_weigh Weigh Sample derivatization Derivatization with BSTFA sample_weigh->derivatization injection_gc Injection into GC-MS derivatization->injection_gc separation_gc GC Separation injection_gc->separation_gc detection_ms MS Detection separation_gc->detection_ms spectra Obtain Mass Spectra detection_ms->spectra identification Impurity Identification (Library Search) spectra->identification

Caption: Workflow for impurity identification using GC-MS with derivatization.

References

Benchmarking 2-Amino-p-cresol Hydrochloride: A Comparative Guide for Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of dye and pigment manufacturing, the selection of high-quality intermediates is a critical determinant of final product performance, influencing color vibrancy, stability, and overall quality.[1][2] This guide provides a comprehensive benchmark of 2-Amino-p-cresol Hydrochloride against other commonly used dye intermediates, offering researchers, scientists, and drug development professionals a comparative analysis based on key performance indicators.

Comparative Performance of Dye Intermediates

The efficacy of a dye intermediate is contingent on several factors, including its purity, solubility, and reactivity in dye synthesis. While direct, publicly available comparative studies for this compound are limited, the following table summarizes its known properties alongside those of other prevalent intermediates like p-phenylenediamine (PPD) and p-aminophenol (PAP) to provide a valuable reference.[3]

FeatureThis compoundp-Phenylenediamine (PPD)p-Aminophenol (PAP)
Chemical Formula C₇H₁₀ClNOC₆H₈N₂C₆H₇NO
Molecular Weight 159.61 g/mol [4][5]108.14 g/mol [3]109.13 g/mol [3]
Purity (Typical) ≥ 98%[4]≥ 99%≥ 98%
Melting Point 222-224 °C (decomposes)[6]145-147 °C186-189 °C
Solubility in Water SolubleModerately SolubleSlightly Soluble
Solubility in Organic Solvents Soluble in ethanol and ether[7]Soluble in ethanol, ether, chloroformSoluble in ethanol
Primary Role in Dyeing Oxidative Dye PrecursorOxidative Dye Precursor (Primary Intermediate)[3]Oxidative Dye Precursor (Primary Intermediate)[3]
Typical Color Contribution Contributes to color stability; specific outcomes depend on the coupler used.[3]Primarily forms dark brown to black shades.[3]Primarily forms reddish-brown to brown shades.[3]
Color Fastness (General) GoodGenerally high[3]Good

Experimental Protocols

To ensure a standardized and objective comparison of dye intermediates, the following detailed experimental protocols are provided for key performance assessments.

Purity Analysis by Titration

This method determines the percentage purity of an amine-based dye intermediate.

Materials:

  • Dye intermediate sample

  • Hydrochloric acid (HCl) solution (1 N)

  • Sodium hydroxide (NaOH) solution (1 N)

  • Phenolphthalein indicator

  • Distilled water

  • Burette, beaker, conical flask, weighing balance

Procedure:

  • Accurately weigh approximately 1 gram of the dye intermediate.

  • Dissolve the sample in a known volume of distilled water. For intermediates not readily soluble in water, a suitable organic solvent can be used, followed by extraction.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with a standardized 1 N HCl solution until the endpoint is reached, indicated by a color change.

  • Record the volume of HCl used.

  • The purity is calculated based on the stoichiometry of the acid-base reaction.

Solubility Determination

This protocol outlines a stepwise procedure to determine the solubility of a dye intermediate in various solvents.[8]

Materials:

  • Dye intermediate sample

  • Solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide)

  • Test tubes, vortex mixer, water bath sonicator, heating block

  • Analytical balance

Procedure:

  • Weigh a precise amount of the dye intermediate (e.g., 10 mg) and place it in a test tube.

  • Add a specific volume of the solvent (e.g., 1 mL) to the test tube.

  • Gently mix the contents at room temperature. If not dissolved, vortex the tube for 1-2 minutes.[8]

  • If the solid persists, sonicate the sample in a water bath for up to 5 minutes.[8]

  • If still not dissolved, warm the solution to 37°C for up to 60 minutes.[8]

  • If the intermediate dissolves, it is soluble at that concentration. If not, the process can be repeated with a larger volume of solvent to determine the solubility limit.

Azo Dye Synthesis and Yield Calculation

This protocol describes the synthesis of an azo dye from an aromatic amine intermediate and the subsequent calculation of the percentage yield.

Materials:

  • Aromatic amine intermediate (e.g., this compound)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., β-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice bath, beakers, filtration apparatus

Procedure:

  • Diazotization: Dissolve the aromatic amine intermediate in an acidic solution (e.g., HCl) and cool the mixture in an ice bath to 0-5°C. Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature. This forms the diazonium salt.

  • Coupling: In a separate beaker, dissolve the coupling agent in an alkaline solution (e.g., NaOH). Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring. The azo dye will precipitate out.

  • Isolation and Drying: Collect the precipitated dye by vacuum filtration and wash it with cold water. Dry the product in a desiccator.

  • Yield Calculation:

    • Determine the theoretical yield based on the stoichiometry of the reaction and the initial amount of the limiting reactant.

    • Weigh the dried dye to get the actual yield.

    • Calculate the percentage yield: (Actual Yield / Theoretical Yield) x 100%.

Visualizing Key Processes

To further elucidate the experimental and logical workflows in benchmarking dye intermediates, the following diagrams are provided.

DyeSynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_isolation Product Isolation A Aromatic Amine Intermediate D Diazonium Salt Formation A->D B Acidic Solution (e.g., HCl) B->D C Sodium Nitrite (NaNO2) C->D G Azo Dye Precipitation D->G Reaction E Coupling Agent (e.g., β-naphthol) E->G F Alkaline Solution (e.g., NaOH) F->G H Filtration G->H I Washing H->I J Drying I->J K Final Azo Dye J->K

Caption: General workflow for the synthesis of an azo dye.

ComparativeEvaluation cluster_tests Performance Testing cluster_metrics Performance Metrics Start Select Dye Intermediates for Comparison Purity Purity Analysis (e.g., Titration, HPLC) Start->Purity Solubility Solubility Testing (in various solvents) Start->Solubility Synthesis Dye Synthesis (Standardized Protocol) Start->Synthesis DataTable Comparative Data Table Purity->DataTable Solubility->DataTable Yield Dye Yield (%) Synthesis->Yield Color Color Properties (Spectrophotometry) Synthesis->Color Fastness Color Fastness (Wash, Light) Synthesis->Fastness Yield->DataTable Color->DataTable Fastness->DataTable Conclusion Conclusion and Selection DataTable->Conclusion

References

Characterization of 2-Amino-p-cresol Hydrochloride Reaction Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of key starting materials is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of the reaction byproducts of 2-Amino-p-cresol Hydrochloride, a vital intermediate in the synthesis of various pharmaceuticals.

This document details the common byproducts formed during the synthesis of 2-Amino-p-cresol, outlines analytical methodologies for their characterization, and presents a workflow for comprehensive impurity profiling. The information is intended to assist in the development of robust analytical methods and control strategies for this important chemical entity.

Synthesis and Potential Byproducts of 2-Amino-p-cresol

The primary industrial synthesis of 2-Amino-p-cresol involves a two-step process: the nitration of p-cresol followed by the reduction of the resulting 2-nitro-p-cresol.[1] Each of these steps presents the potential for the formation of various byproducts.

Step 1: Nitration of p-Cresol

The nitration of p-cresol is a critical step that can lead to the formation of isomeric and over-nitrated impurities. The primary desired product is 2-nitro-p-cresol.

Step 2: Reduction of 2-Nitro-p-cresol

The subsequent reduction of the nitro group to an amine is the final step in the formation of 2-Amino-p-cresol. This step can also generate byproducts through incomplete reduction or side reactions.

A logical workflow for the synthesis and initial analysis is presented below.

cluster_synthesis Synthesis Workflow cluster_analysis Initial Analysis p-Cresol p-Cresol Nitration Nitration p-Cresol->Nitration 2-Nitro-p-cresol 2-Nitro-p-cresol Nitration->2-Nitro-p-cresol Reduction Reduction 2-Nitro-p-cresol->Reduction Crude_2-Amino-p-cresol Crude_2-Amino-p-cresol Reduction->Crude_2-Amino-p-cresol Purification Purification Crude_2-Amino-p-cresol->Purification HPLC_Screening HPLC_Screening Crude_2-Amino-p-cresol->HPLC_Screening 2-Amino-p-cresol_HCl 2-Amino-p-cresol_HCl Purification->2-Amino-p-cresol_HCl

Figure 1: Synthesis and Initial Analysis Workflow

Common Byproducts and Their Characterization

Based on the synthesis route, several potential byproducts can be present in the final this compound product. The most commonly identified impurities are listed in the table below, along with typical analytical limits found in commercial-grade material.

Byproduct NameStructureTypical Limit (by HPLC)
Starting Material
p-Cresol
alt text
Not typically specified, but controlled upstream.
Intermediate
2-Nitro-p-cresol
alt text
Not typically specified, but controlled upstream.
Side-Reaction Products
4-Methyl-3-aminophenol
alt text
≤ 0.1%[1]
2,6-Diaminomethyl-4-phenolStructure not readily available≤ 0.2%[1]
Degradation Products
Oxidative Degradation ProductsVariousNot specified, depends on storage conditions.

Table 1: Common Byproducts in this compound Synthesis

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is necessary for the comprehensive characterization of byproducts in this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation.

An experimental workflow for byproduct characterization is outlined below.

Sample Sample HPLC_DAD HPLC-DAD Analysis (Purity & Quantification) Sample->HPLC_DAD LC_MS LC-MS Analysis (Mass Identification) Sample->LC_MS Impurity_Isolation Preparative HPLC (Impurity Isolation) HPLC_DAD->Impurity_Isolation If unknown peaks > threshold Report Report HPLC_DAD->Report LC_MS->Impurity_Isolation If unknown peaks > threshold LC_MS->Report NMR_Analysis NMR Spectroscopy (Structure Elucidation) Impurity_Isolation->NMR_Analysis NMR_Analysis->Report

Figure 2: Experimental Workflow for Byproduct Characterization
High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate quantification of 2-Amino-p-cresol and its byproducts. A typical reversed-phase HPLC method is described below.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2] Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products that may not be present in freshly synthesized batches but could form under storage or stress conditions. These studies also help to establish the stability-indicating nature of the analytical method.[3][4][5][6]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

The stressed samples should be analyzed by the validated HPLC method to identify and quantify any degradation products.

Comparison with Alternatives

While 2-Amino-p-cresol is a widely used intermediate, alternative aminophenol derivatives may be considered for specific applications. The choice of intermediate often depends on the desired properties of the final product, such as color, solubility, and stability. A comparative analysis of the impurity profiles of these alternatives would require a similar detailed characterization as outlined in this guide. The methodologies presented here provide a robust framework for such comparisons.

Conclusion

A thorough characterization of the reaction byproducts of this compound is essential for controlling the quality of this important pharmaceutical intermediate. The use of a validated, stability-indicating HPLC method, in conjunction with forced degradation studies and spectroscopic techniques like MS and NMR, allows for a comprehensive understanding of the impurity profile. This knowledge is critical for the development of safe and effective drug products.

References

Performance Assessment of 2-Amino-p-cresol in Specialized Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: 2-Amino-p-cresol, also known as 2-amino-4-methylphenol, is a versatile aromatic intermediate with significant applications in the synthesis of dyes, colorants, and potentially in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a range of chemical transformations. This guide provides an objective comparison of 2-Amino-p-cresol's performance against common alternatives in its primary applications, supported by available experimental data and detailed methodologies.

I. Application in Dye Synthesis

2-Amino-p-cresol is a key precursor for several classes of dyes, including fluorescent whitening agents, mordant dyes, and reactive dyes. Its performance in these applications is benchmarked against other common intermediates.

A. Fluorescent Whitening Agents (FWAs)

2-Amino-p-cresol is instrumental in the production of certain fluorescent whitening agents, which are used to enhance the brightness of textiles and paper.

Comparison with Alternatives: A primary alternative in the broader class of aminophenols for dye synthesis is p-aminophenol . While direct quantitative comparisons for FWA synthesis are not extensively available in public literature, a general comparison can be drawn based on their chemical properties.

Data Presentation:

Feature2-Amino-p-cresolp-Aminophenol (Alternative)Remarks
Purity of Commercial Product Typically ≥98%[1]High purity grades availablePurity is a critical factor for consistent reaction yields and final product quality.
Key Functional Groups Amino, Hydroxyl, MethylAmino, HydroxylThe methyl group in 2-Amino-p-cresol can influence the solubility and electronic properties of the final dye molecule.
Reported Use in FWAs Key precursor for agents like Fluorescent Whitening Agent DTUsed in the synthesis of various azo dyes[2]Specific performance data for FWAs from p-aminophenol is limited for direct comparison.

Experimental Protocol: General Synthesis of a Benzoxazole-based FWA

A common pathway for synthesizing fluorescent whitening agents from 2-Amino-p-cresol involves the formation of a benzoxazole ring.

  • Condensation: React 2-Amino-p-cresol with a suitable carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in a high-boiling point solvent such as xylene or under solvent-free melt conditions.

  • Cyclization: The resulting intermediate undergoes cyclization, often with the elimination of water, to form the benzoxazole ring. This step is typically acid-catalyzed.

  • Purification: The crude FWA is purified by recrystallization from a suitable solvent to achieve the desired purity for commercial applications.

Logical Relationship Diagram: FWA Synthesis Pathway

FWA_Synthesis 2-Amino-p-cresol 2-Amino-p-cresol Intermediate Intermediate 2-Amino-p-cresol->Intermediate Condensation Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->Intermediate Fluorescent Whitening Agent Fluorescent Whitening Agent Intermediate->Fluorescent Whitening Agent Cyclization Dye_Performance_Workflow cluster_synthesis Dye Synthesis cluster_application Dyeing Process cluster_testing Performance Testing 2-Amino-p-cresol 2-Amino-p-cresol Synthesized Dye A Synthesized Dye A 2-Amino-p-cresol->Synthesized Dye A Alternative Alternative Synthesized Dye B Synthesized Dye B Alternative->Synthesized Dye B Dyed Textile A Dyed Textile A Synthesized Dye A->Dyed Textile A Dyed Textile B Dyed Textile B Synthesized Dye B->Dyed Textile B Textile Substrate Textile Substrate Textile Substrate->Dyed Textile A Textile Substrate->Dyed Textile B Wash Fastness Test Wash Fastness Test Dyed Textile A->Wash Fastness Test Light Fastness Test Light Fastness Test Dyed Textile A->Light Fastness Test Colorimetric Analysis Colorimetric Analysis Dyed Textile A->Colorimetric Analysis Dyed Textile B->Wash Fastness Test Dyed Textile B->Light Fastness Test Dyed Textile B->Colorimetric Analysis Comparative Analysis Comparative Analysis Wash Fastness Test->Comparative Analysis Light Fastness Test->Comparative Analysis Colorimetric Analysis->Comparative Analysis Pharma_Synthesis 2-Amino-p-cresol 2-Amino-p-cresol Functionalization_Amino Amino Group Functionalization 2-Amino-p-cresol->Functionalization_Amino Functionalization_Hydroxyl Hydroxyl Group Functionalization 2-Amino-p-cresol->Functionalization_Hydroxyl Intermediate_A Intermediate_A Functionalization_Amino->Intermediate_A Intermediate_B Intermediate_B Functionalization_Hydroxyl->Intermediate_B Active Pharmaceutical Ingredient Active Pharmaceutical Ingredient Intermediate_A->Active Pharmaceutical Ingredient Intermediate_B->Active Pharmaceutical Ingredient

References

Cross-Reactivity of 2-Amino-p-cresol Derivatives: A Comparative Guide for Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Amino-p-cresol derivatives in the context of immunoassay development. Understanding the cross-reactivity of antibodies with structurally related compounds is paramount for the creation of specific and reliable diagnostic and screening tools. While specific cross-reactivity data for a comprehensive panel of 2-Amino-p-cresol derivatives is not extensively available in published literature, this guide utilizes illustrative data from structurally analogous aromatic amines, such as diaminotoluene isomers, to provide a framework for anticipating and evaluating cross-reactivity patterns.

Executive Summary

Antibodies developed for a specific small molecule, or hapten, such as a 2-Amino-p-cresol derivative, will invariably exhibit some degree of cross-reactivity with structurally similar molecules. This phenomenon arises from the antibody's binding site (paratope) recognizing shared structural motifs (epitopes) among the different compounds. The extent of this cross-reactivity is a critical parameter in immunoassay validation, as it dictates the assay's specificity. High cross-reactivity with related but non-target compounds can lead to false-positive results or an overestimation of the target analyte's concentration. This guide presents illustrative quantitative data, detailed experimental protocols for assessing cross-reactivity, and a conceptual framework for understanding the underlying immunological and biochemical principles.

Comparison of Cross-Reactivity Among Aromatic Amine Isomers

To illustrate the principles of cross-reactivity for 2-Amino-p-cresol derivatives, the following table summarizes representative data from a study on diaminotoluene (DAT) isomers. The data, generated from a competitive indirect enzyme-linked immunosorbent assay (ciELISA), demonstrates how minor changes in the position of functional groups on an aromatic ring can significantly impact antibody recognition. In this example, an antibody was raised against a specific haptenized DAT isomer, and its binding affinity for other isomers was quantified.

Table 1: Illustrative Cross-Reactivity of Polyclonal Antibodies Raised Against a Haptenized Aromatic Amine

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
Immunizing Hapten Analogue (Reference Compound)10100
2,4-DiaminotolueneToluene with amino groups at positions 2 and 41566.7
2,6-DiaminotolueneToluene with amino groups at positions 2 and 65020
3,4-DiaminotolueneToluene with amino groups at positions 3 and 410010
o-ToluidineToluene with one amino group at position 2> 1000< 1
m-ToluidineToluene with one amino group at position 3> 1000< 1
p-ToluidineToluene with one amino group at position 4> 1000< 1

Note: The data presented in this table is illustrative and based on published studies of structurally similar aromatic amines. It is intended to provide a representative example of expected cross-reactivity patterns for 2-Amino-p-cresol derivatives. The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. Cross-reactivity is calculated as (IC50 of reference compound / IC50 of test compound) x 100.

Experimental Protocols

The generation of specific antibodies against small molecules like 2-Amino-p-cresol derivatives and the subsequent evaluation of their cross-reactivity involves a multi-step process.

Hapten Synthesis and Conjugation

To elicit an immune response, the small 2-Amino-p-cresol molecule (hapten) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for screening assays or Keyhole Limpet Hemocyanin (KLH) for immunization. The position of the linker on the hapten is crucial as it influences which parts of the molecule are presented to the immune system, thereby directing antibody specificity.

Immunization and Antibody Production

Rabbits or other suitable animals are immunized with the hapten-KLH conjugate. The immune response is monitored by testing the serum for the presence of specific antibodies. Once a high antibody titer is achieved, the antiserum is collected. The IgG fraction can be purified from the antiserum using protein A/G affinity chromatography.

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment

The cross-reactivity of the generated antibodies is assessed using a competitive indirect ELISA. In this assay, the free test compound (e.g., a 2-Amino-p-cresol derivative) and the hapten-BSA conjugate immobilized on the ELISA plate compete for binding to a limited amount of the specific antibody.

Protocol for ciELISA:

  • Coating: A 96-well microtiter plate is coated with the hapten-BSA conjugate (e.g., 1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again as in step 2.

  • Competitive Reaction: A mixture of the specific antibody (at a predetermined optimal dilution) and varying concentrations of the test compounds (or standards) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., anti-rabbit IgG-HRP) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color development in proportion to the amount of enzyme-linked secondary antibody bound.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

The concentration of the test compound that causes 50% inhibition of the maximum signal (IC50) is determined from a dose-response curve. The percent cross-reactivity is then calculated relative to the reference compound (the original hapten analogue).

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in generating and evaluating antibodies for 2-Amino-p-cresol derivatives.

Hapten_Conjugation_and_Immunization cluster_hapten Hapten Preparation cluster_conjugation Conjugation cluster_immunization Immunization Hapten 2-Amino-p-cresol Derivative Linker Linker Arm Attachment Hapten->Linker ActivatedHapten Activated Hapten Linker->ActivatedHapten Conjugate Hapten-Protein Conjugate ActivatedHapten->Conjugate CarrierProtein Carrier Protein (KLH/BSA) CarrierProtein->Conjugate Immunization Immunize Animal Conjugate->Immunization Antiserum Collect Antiserum Immunization->Antiserum Purification Purify IgG Antiserum->Purification Antibody Antibody Purification->Antibody Specific Antibody Competitive_ELISA_Workflow Start Start: Plate coated with Hapten-BSA Block Block non-specific sites Start->Block AddAbAndSample Add Antibody + Sample/Standard (Competitors) Block->AddAbAndSample Incubate1 Incubate (Competition Occurs) AddAbAndSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddSecondaryAb Add Enzyme-linked Secondary Antibody Wash1->AddSecondaryAb Incubate2 Incubate AddSecondaryAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Incubate3 Incubate (Color Development) AddSubstrate->Incubate3 StopReaction Stop Reaction Incubate3->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance Microglia_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB phosphorylates NFkB NF-κB IκB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p_Aminophenol p-Aminophenol p_Aminophenol->IKK inhibits (hypothesized) Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes activates

Safety Operating Guide

Proper Disposal of 2-Amino-p-cresol Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Amino-p-cresol Hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general hazardous waste protocols. All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be managed following specific guidelines.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data for similar compounds, this should include chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[1][5] Do not dispose of this chemical down the drain or in regular trash.[1][6]

  • Waste Identification and Classification :

    • Treat all this compound and materials contaminated with it as hazardous waste.[3][5][7]

    • Consult the Safety Data Sheet (SDS) for this compound for specific hazard classifications. While a specific SDS for the hydrochloride salt was not found in the initial search, related compounds like p-cresol are classified as toxic and corrosive.[4]

  • Containerization :

    • Use a dedicated, properly labeled hazardous waste container for collecting this compound waste.[5][6]

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][7] It is often best to use the original container if it is in good condition.[5]

    • Never mix this compound waste with other incompatible waste streams.[6]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[1][8]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][6]

    • Indicate the approximate quantity or concentration of the waste.[1]

    • Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator or responsible party.[1][5]

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]

    • Ensure secondary containment is used to prevent spills.[5]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][9]

  • Disposal Request and Pickup :

    • Once the waste container is full or the waste is no longer being generated, submit a chemical waste collection request to your institution's EHS department.[1][5]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware : Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be placed in the designated hazardous waste container.[7]

  • Empty Containers : An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5][7] After triple-rinsing, the container can be defaced of its hazardous label and disposed of as regular trash, although it is best to check with your EHS department for specific guidance.[5]

Quantitative Disposal Data

ParameterRegulatory LimitSource
Maximum Hazardous Waste Volume in a Satellite Accumulation Area (SAA)55 gallons[5][9]
Maximum Acute Hazardous Waste Volume in an SAA1 quart[5][9]
Time Limit for Removal from LaboratoryTypically within 12 months for academic labs under Subpart K[9]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Process start Start: 2-Amino-p-cresol Hydrochloride Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible Hazardous Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & Contact Info container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage full Is Container Full or Waste No Longer Generated? storage->full full->storage No request Submit Waste Pickup Request to EHS full->request Yes pickup EHS Collects Waste for Proper Disposal request->pickup end End: Disposal Complete pickup->end

Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-Amino-p-cresol Hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory practices.

Note: While this guide specifically addresses this compound, comprehensive safety data sheets (SDS) were primarily available for the parent compound, 2-Amino-p-cresol. The safety and handling precautions are expected to be very similar; however, specific quantitative toxicological data may vary.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or full-face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and full-length pants.Prevents skin contact, which can cause irritation and potential absorption of the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.Required when handling the powder outside of a chemical fume hood or when airborne dust or vapors may be generated.

Quantitative Toxicity Data (for 2-Amino-p-cresol)

The following table summarizes available toxicity data for 2-Amino-p-cresol. This information should be considered as indicative for its hydrochloride salt.

Toxicity DataValueSpeciesRouteSource
LD50 (Lethal Dose, 50%) 680 mg/kgMousePeritoneal[1]
Oral LD50 3600 mg/kgRatOral[2]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational plan is essential for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill control materials readily available.

  • Handling the Chemical:

    • Don the appropriate PPE: lab coat, chemical safety goggles, and gloves.

    • When weighing or transferring the solid material, do so in a fume hood to avoid inhalation of dust.

    • Avoid all personal contact with the substance.[4]

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.[5][6]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including unused chemical and contaminated items (e.g., gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE.

    • For solid spills, gently sweep up the material to avoid creating dust and place it in the hazardous waste container.[3]

    • For liquid spills (if dissolved), absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Final Disposal:

    • Dispose of the hazardous waste container through your institution's designated hazardous waste management program.

    • Follow all federal, state, and local regulations for chemical waste disposal.[8]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep1 Verify accessible safety shower & eyewash prep2 Work in a well-ventilated area (fume hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh/transfer in fume hood prep3->handle1 handle2 Avoid personal contact handle1->handle2 expo3 Inhalation: Move to fresh air handle1->expo3 If inhaled handle3 Keep container closed handle2->handle3 expo1 Eye Contact: Flush with water for 15 min handle2->expo1 If contact occurs expo2 Skin Contact: Wash with soap & water handle2->expo2 expo4 Ingestion: Rinse mouth, give water handle2->expo4 If ingested disp1 Collect waste in labeled container handle3->disp1 expo5 Seek immediate medical attention expo1->expo5 expo2->expo5 expo3->expo5 expo4->expo5 disp2 Clean spills appropriately disp1->disp2 disp3 Dispose via hazardous waste program disp2->disp3

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.